Protriptyline

Catalog No.
S561175
CAS No.
438-60-8
M.F
C19H21N
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protriptyline

CAS Number

438-60-8

Product Name

Protriptyline

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3

InChI Key

BWPIARFWQZKAIA-UHFFFAOYSA-N

SMILES

Array

solubility

SOL: 1 G IN ABOUT 2 ML WATER, ABOUT 2 ML METHANOL, ABOUT 2.3 ML CHLOROFORM, ABOUT 4 ML ALCOHOL; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/
Freely sol in water /hydrochloride/
2.31e-04 g/L

Synonyms

Hydrochloride, Protriptyline, Protriptyline, Protriptyline Hydrochloride, Vivactil

Canonical SMILES

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13

The exact mass of the compound Protriptyline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.04 mg/l2.31e-04 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

protriptyline serotonin norepinephrine reuptake inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Profile

The table below summarizes the inhibitory constant (Ki) values for protriptyline, where a lower Ki indicates stronger binding affinity. Data is derived from competitive radioligand binding assays [1].

Transporter Target Ki (nM) Inhibition Potency
Norepinephrine Transporter (NET) 1.41 High Potency
Serotonin Transporter (SERT) 19.6 Moderate Potency
Dopamine Transporter (DAT) 2,100 Very Low Potency

This quantitative data confirms that this compound's primary mechanism of action is potent inhibition of norepinephrine reuptake. Its affinity for SERT is over 10 times weaker, and it is generally considered to have negligible effects on dopamine reuptake [2] [1].

Experimental Protocols for Key Assays

The binding profile is determined through standardized laboratory techniques. Below are the core methodologies for key experiments.

Radioligand Competitive Binding Assay [3] [1]

This protocol measures a test drug's ability to displace a known radiolabeled ligand from the transporter.

  • Objective: To determine the inhibition constant (Ki) of this compound for monoamine transporters (NET, SERT, DAT).
  • Key Materials:
    • Cell Preparation: Cell lines stably expressing the human recombinant transporter (e.g., HEK-293 cells expressing hNET).
    • Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), or [³H]WIN 35,428 (for DAT). In some studies, [³H]CFT is also used for NET binding [3].
    • Assay Buffer: Typically a modified Krebs or phosphate buffer, often with specific sodium ion concentrations [3].
    • Test Compound: this compound in a range of concentrations.
  • Detailed Workflow:
    • Membrane Preparation: Harvest and homogenize transporter-expressing cells to create a cell membrane preparation [3].
    • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. For [³H]nisoxetine binding to NET, a common condition is 3 hours at 4°C in a high-sodium buffer (e.g., ~295 mM) [3].
    • Termination & Filtration: Terminate the reaction by rapid filtration through glass-fiber filters to separate membrane-bound radioligand from free radioligand.
    • Quantification: Measure the radioactivity on the filters using a scintillation counter.
    • Data Analysis: Use nonlinear regression software to determine the concentration of this compound that displaces 50% of the specific radioligand binding (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay [3]

This functional assay directly measures a drug's ability to block the transporter's activity.

  • Objective: To determine the IC50 of this compound for inhibiting the reuptake of norepinephrine (NE) or serotonin (5-HT).
  • Key Materials:
    • Cell Preparation: Intact cells expressing the transporter of interest.
    • Radiolabeled Neurotransmitter: [³H]Norepinephrine (for NET) or [³H]Serotonin (for SERT).
    • Uptake Buffer: Physiological saline solution (e.g., ~152 mM sodium) at 37°C [3].
  • Detailed Workflow:
    • Pre-incubation: Incubate intact cells with different concentrations of this compound for a set time.
    • Uptake Initiation: Add a fixed concentration of the radiolabeled neurotransmitter to initiate uptake.
    • Termination: After a short incubation (e.g., 5-15 minutes), terminate uptake by rapid washing and filtration.
    • Quantification: Measure the cell-associated radioactivity via scintillation counting.
    • Data Analysis: Calculate the percentage of uptake inhibition relative to control wells and determine the IC50 value.

Neuroprotective Signaling Pathway

Beyond reuptake inhibition, recent research suggests this compound may activate a neuroprotective signaling axis. The following diagram illustrates this pathway, identified in a study on an Alzheimer's disease rat model [4].

G PRT This compound OxStress Oxidative Stress PRT->OxStress Reduces NFκB NF-κB Pathway PRT->NFκB Inhibits CREB CREB Activation PRT->CREB Activates OxStress->NFκB Activates BDNF BDNF Expression CREB->BDNF ↑ Transcription Neuroprot Neuroprotection & Memory Improvement BDNF->Neuroprot Promotes

This compound's neuroprotective signaling involves CREB-BDNF activation and NF-κB inhibition [4].

Key Implications for Research and Development

This compound's distinct profile offers specific opportunities and challenges:

  • Precision Research Tool: Its potent and selective NET inhibition makes it a valuable pharmacological tool for studying noradrenergic systems, distinct from more balanced SNRIs like duloxetine [2] [1].
  • Clinical Effect Profile: The strong noradrenergic action correlates with clinical effects of activation, alertness, and reduced sedation, but also a higher propensity for side effects like anxiety, agitation, tachycardia, and hypotension compared to other TCAs [2].
  • Drug Repurposing Potential: Research indicates potential for repurposing this compound beyond depression. Studies show it inhibits acetylcholinesterase and amyloid-beta aggregation, and improves spatial memory in an Alzheimer's model by reducing oxidative damage and regulating the NFκB-BDNF/CREB signaling axis [4].

References

Protriptyline Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline undergoes oxidative metabolism in the liver [1] [2]. The primary identified metabolites result from three key transformations [3]:

  • 10-Hydroxylation: Formation of 10-hydroxy-N-methyl-5H-dibenzo[a,d]cycloheptene-5-propylamine.
  • 10,11-Dihydroxylation: Formation of 10,11-dihydroxy-N-methyl-5H-dibenzo[a,d]cycloheptene-5-propylamine.
  • Formation of a Dihydro-formylanthracene derivative: Formation of 5,10-dihydro-10-formylanthracene-5-propylamine.

The 10-hydroxy and 10,11-dihydroxy metabolites can also appear in urine as glucuronide conjugates [3]. Unlike some other tricyclic antidepressants, N-demethylation to a primary amine is not a major pathway in humans, though it has been observed in dogs [3].

The diagram below illustrates this metabolic pathway.

G This compound This compound Metabolite_II 10-Hydroxy-N-methyl- 5H-dibenzo[a,d]cycloheptene-5-propylamine This compound->Metabolite_II 10-Hydroxylation Metabolite_III 10,11-Dihydroxy-N-methyl- 5H-dibenzo[a,d]cycloheptene-5-propylamine This compound->Metabolite_III 10,11-Dihydroxylation Metabolite_IV 5,10-Dihydro-10-formylanthracene-5-propylamine This compound->Metabolite_IV Ring Transformation Glucuronide_II Glucuronide Conjugate of Metabolite II Metabolite_II->Glucuronide_II Glucuronidation Glucuronide_III Glucuronide Conjugate of Metabolite III Metabolite_III->Glucuronide_III Glucuronidation

Experimental Protocols for Metabolism Studies

The following table summarizes key methodological approaches used in foundational and contemporary studies to investigate this compound metabolism.

Study Focus Core Methodology Key Experimental Details
Metabolite Identification (Sisenwine et al.) [3] Analytical and preparative thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) coupled with mass spectrometry. Used to separate, isolate, and definitively identify this compound metabolites from urine and tissue extracts across multiple species (dog, miniature swine, man).
Cellular & Toxicity Studies (Chang et al.) [4] Measurement of cytosolic free Ca2+ concentrations ([Ca2+]i) using Fura-2-AM, a fluorescent Ca2+ indicator, and cell viability assays (e.g., MTT/Alamar Blue). Experiments involved specific inhibitors/modulators (e.g., nifedipine, thapsigargin, U73122) to delineate Ca2+ flux mechanisms in MG63 human osteosarcoma cells.
Pharmacokinetic Profiling (Moody et al.) [5] Plasma level monitoring in patients via methods like gas chromatography. Established long half-life (54-198 hours) and investigated drug interactions (e.g., reduced levels with sodium amylobarbitone).

Computational Prediction of Metabolic Pathways

For novel or poorly characterized compounds, computational tools can provide a starting point for predicting metabolic fate. These approaches are particularly valuable in the early stages of drug development [6].

  • Comparative Analysis: Tools like PathoLogic and KAAS can automate metabolic network reconstruction by comparing a compound's structure or an organism's genome against curated biochemical databases like MetaCyc and KEGG to predict potential enzymatic reactions [7] [6].
  • Database Resources: Publicly available databases are essential for this work.
    • MetaCyc: A comprehensive database of experimentally validated metabolic pathways and enzymes [6].
    • HumanCyc: A Pathway/Genome Database (PGDB) for Homo sapiens that provides a computational prediction of the human metabolic network based on the genome [7].
    • KEGG: Contains reference metabolic pathway maps [6].
  • Standardized Formats: The use of standard representation languages like SBML (Systems Biology Markup Language) allows for the exchange and computational modeling of predicted metabolic networks [7] [6].

Clinical & Pharmacological Context

The metabolism of this compound has direct implications for its clinical use [1] [2] [8].

Parameter Details
Metabolism Site Extensive hepatic metabolism [1] [2].
Elimination Half-Life 54 to 92 hours (long half-life) [2] [5].
Protein Binding 92% [2].
Excretion Urine (50%), Feces (minor) [2].
Hepatotoxicity Potential Suspected rare cause of clinically apparent liver injury (Likelihood score: E*). Liver test abnormalities are usually mild, asymptomatic, and transient [1].
Key Drug Interactions May block the antihypertensive effect of guanethidine. Concomitant use with MAOIs is contraindicated (risk of hyperpyretic crises, severe convulsions). Plasma levels may be reduced by barbiturates (e.g., sodium amylobarbitone) [8] [5].

References

Protein Binding & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic data for protriptyline found in the search results.

Parameter Value Reference
Plasma Protein Binding 92% [1]
Bioavailability 77–93% [1]
Metabolism Hepatic [2] [1]
Elimination Half-Life 54–92 hours [1]
Excretion Urine (50%), Feces (minor) [1]

Experimental Protocols for Protein Binding Studies

While no specific protocol for this compound was found, research on closely related tricyclic antidepressants (TCAs) like amitriptyline provides a validated methodological blueprint. The core technique is equilibrium dialysis [3] [4].

  • Key Methodology: Equilibrium dialysis is conducted at 37°C for approximately 3 hours to allow drug distribution to reach equilibrium between a plasma compartment and a buffer compartment across a semi-permeable membrane [4].
  • Analysis: The concentration of the free drug in the buffer compartment is measured after dialysis. A sensitive assay, such as gas liquid chromatography, is required to accurately detect total and free drug concentrations [3].
  • Critical Factors: Studies highlight the importance of controlling plasma pH, as variations can significantly impact the free fraction of the drug. Investigating binding to specific plasma proteins like alpha-1-acid glycoprotein (orosomucoid) and albumin is also crucial [3] [4].

The following diagram outlines the experimental workflow for determining plasma protein binding using equilibrium dialysis.

start Prepare Patient Plasma Sample dial Perform Equilibrium Dialysis (37°C for 3 hours) start->dial analyze Analyze Free Drug Concentration (Gas Liquid Chromatography) dial->analyze calc Calculate % Free and % Bound Drug analyze->calc

Research Context & Mechanisms of Action

Recent studies propose this compound as a Multi-Target Directed Ligand (MTDL) for Alzheimer's disease (AD), which involves several key mechanisms [5] [6] [7]:

  • Acetylcholinesterase (AChE) Inhibition: this compound acts as a competitive inhibitor of AChE, with an IC₅₀ of approximately 0.06 mM. It binds to both the anionic and esteratic subsites of the enzyme's active site, inducing conformational changes that reduce its activity [5] [7].
  • Amyloid-β (Aβ) Pathway Modulation: this compound inhibits β-secretase (BACE-1) and reduces Aβ aggregation, including glycation-induced aggregation. It also attenuates oxidative stress and neuroinflammation, partly by regulating the NFκB-BDNF/CREB signaling axis [5] [6].

The diagram below illustrates this multi-target neuroprotective mechanism.

PRT This compound A Inhibits AChE PRT->A B Inhibits BACE-1 PRT->B C Reduces Aβ Aggregation PRT->C D Modulates NFκB-BDNF/CREB Signaling PRT->D Outcome Neuroprotective Effects: Reduced Oxidative Stress Improved Spatial Memory A->Outcome B->Outcome C->Outcome D->Outcome

Guidance for Further Research

The available data on this compound's protein binding is limited. To obtain more detailed information, you may consider:

  • Consulting Primary Sources: Seek out the primary drug monograph or official prescribing information for Vivactil, which may contain more comprehensive pharmacokinetic data.
  • Exploring Broader Literature: Use specialized scientific databases to search for journal articles on "this compound protein binding" or "this compound pharmacokinetics."
  • Considering Structural Analogs: As shown by the search results, data from related tricyclic antidepressants (e.g., amitriptyline, nortriptyline) can serve as a reasonable reference point and methodological guide for your own experimental work [3] [4].

References

protriptyline scientific literature review

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology and Clinical Profile

The table below summarizes the fundamental scientific and clinical data on Protriptyline.

Aspect Technical Details
Drug Class Tricyclic Antidepressant (TCA); secondary amine [1] [2].
Primary Mechanism Potent inhibitor of the norepinephrine reuptake pump (NET); also inhibits serotonin reuptake (SERT) at higher doses [1] [3]. Increases norepinephrine and serotonin neurotransmission [1].
Key Pharmacokinetics Bioavailability: 77-93% [2]. Protein Binding: 92% [2]. Half-life: ~74 hours (range 54-92 hours) [1] [2]. Metabolism: Extensive hepatic metabolism [4] [2].
Receptor Affinity (Ki, nM) NET: 1.41 [2]. SERT: 19.6 [2]. DAT: 2100 [2]. Also antagonizes muscarinic, histaminic H1, and α1-adrenergic receptors, contributing to its side effect profile [3].
FDA-Approved Uses Mental depression, Narcolepsy, Attention deficit hyperactivity disorder, Headaches [1].
Common & Notable Side Effects Most Common: Anxiety, agitation, dry mouth, constipation, urinary retention, insomnia, tachycardia [1]. Serious: Cardiac arrhythmias (QTc prolongation), hypotension, seizures, paralytic ileus, suicidal ideation (Black Box Warning) [1].
Dosing & Administration Initiate: 15-40 mg/day in 3-4 divided doses [1]. Maximum: 60 mg/day [1]. Form: 5 mg and 10 mg tablets [2].

Emerging Research and Repurposing Potential

Beyond its classic uses, recent preclinical studies have identified novel potential applications for this compound.

Research Area Findings and Molecular Insights
Alzheimer's Disease (AD) Multi-Target Inhibition: Identified as a potent Multi-Target Directed Ligand (MTDL). In vitro and in silico studies show strong inhibitory activity against AChE (IC50 ~0.06 mM), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation [5].
In Vivo Neuroprotection: In an ICV-STZ rat model of AD, this compound improved spatial memory and reduced oxidative damage. The mechanism involves regulation of the NFκB-BDNF/CREB signaling axis, reducing neuroinflammation and astrogliosis [6].
Host Resistance & Immunity The "Acid Sphingomyelinase (ASM) Theory" suggests antidepressants like this compound function as FIASMAs, reducing ceramide production. This promotes cell survival and cytoprotection, potentially enhancing host resistance to infections, immunological challenges, and inflammation [7].

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.

1. Protocol: In Vitro Screening for Multi-Target Inhibition in Alzheimer's Disease [5] This study identified this compound's inhibitory activity against key AD targets through a series of biophysical assays.

  • Targets: Acetylcholinesterase (AChE), β-secretase (BACE-1), amyloid-β (Aβ) aggregation.
  • Initial Screening: 140 FDA-approved nervous system drugs were screened via molecular docking against the three targets using Autodock tool 4.2. Binding energy scores and H-bond interactions were used for ranking.
  • AChE Inhibition Assay: The inhibitory activity of the top five tricyclic antidepressants was assessed. The IC50 value for this compound was determined using a concentration range of 0.05–0.8 mM.
  • Kinetic Studies: The mode of AChE inhibition (competitive) was established using Lineweaver-Burk analysis.
  • Binding Characterization: Isothermal Titration Calorimetry (ITC) and fluorescence quenching experiments were used to study the binding affinity and conformational changes upon this compound-AChE interaction.
  • Aβ Aggregation Assay: The inhibitory effect on Aβ aggregation was analyzed using atomic force microscopy (AFM) to visualize fibril formation.
  • Molecular Dynamics (MD) Simulations: Comprehensive MD simulations (e.g., 20 ns) were performed to understand the molecular basis of inhibition and the stability of drug-target complexes.

workflow start In Silico Screening (140 FDA-Approved CNS Drugs) dock1 Molecular Docking (AutoDock 4.2) start->dock1 dock2 Target Structures: AChE, BACE-1, Aβ dock1->dock2 select Hit Selection & Ranking (Binding Energy, H-Bonds) dock2->select assay1 In Vitro Enzymatic Assays (IC50 Determination) select->assay1 assay2 Biophysical Characterization (ITC, Fluorescence Quenching) select->assay2 assay3 Aggregation Analysis (Atomic Force Microscopy) select->assay3 sim Molecular Dynamics Simulations (20 ns+) assay1->sim assay2->sim assay3->sim end Validation of Multi-Target Inhibition sim->end

Workflow for identifying this compound as a multi-target directed ligand for Alzheimer's disease.

2. Protocol: In Vivo Assessment in a Rat Model of Alzheimer's Disease [6] This study evaluated the neuroprotective effects of this compound in a intracerebroventricular-streptozotocin (ICV-STZ) induced rat model.

  • Animal Model: Adult male Sprague-Dawley rats.
  • Disease Model Induction: ICV injection of Streptozotocin (STZ) to induce sporadic Alzheimer's disease-like phenotypes, including memory deficits, oxidative stress, and neuroinflammation.
  • Drug Treatment: this compound was administered to the treatment group.
  • Behavioral Testing: Morris Water Maze (MWM) test was used to assess spatial learning and memory retention. Metrics included escape latency and path length.
  • Biochemical & Molecular Analysis:
    • Oxidative Stress Markers: Measured levels of lipid peroxidation and reduced glutathione in brain tissues.
    • Immunoblotting: Protein expression of targets like BDNF, CREB, and phosphorylated ERK in cortical and hippocampal regions was analyzed via Western blot.
    • Immunohistochemistry: Used to assess astrogliosis (GFAP staining) and the presence of Aβ in brain sections.
  • Statistical Analysis: Data were analyzed using ANOVA followed by post-hoc tests, with p < 0.05 considered significant.

protocol animals Animal Model (Sprague-Dawley Rats) induce Disease Induction (ICV-STZ Injection) animals->induce treat Drug Treatment (this compound) induce->treat mwm Behavioral Phenotyping (Morris Water Maze) treat->mwm sacrifice Tissue Collection (Cortex & Hippocampus) mwm->sacrifice analysis1 Molecular Analysis (Western Blot, IHC) sacrifice->analysis1 analysis2 Oxidative Stress Assays sacrifice->analysis2 end Mechanistic Insights (NFκB-BDNF/CREB Pathway) analysis1->end analysis2->end

Experimental workflow for in vivo evaluation of this compound in an Alzheimer's disease rat model.

Key Considerations for Research and Development

  • Safety Profile: this compound has a narrow therapeutic index and can cause serious adverse effects, including cardiac toxicity (tachycardia, QTc prolongation) [1]. It is also the TCA most likely to cause anxiety and agitation [1].
  • Hepatotoxicity: Like other TCAs, it can cause transient serum enzyme elevations. Rare cases of clinically apparent acute cholestatic liver injury have been reported with TCAs, though the specific risk for this compound is not well-defined (LiverTox Likelihood Score: E*) [4].
  • Drug Interactions: Contraindicated with MAOIs (risk of serotonin syndrome) and drugs that inhibit CYP450 2D6, its primary metabolic pathway [1] [8].

References

Protriptyline Metabolism & Bioactivation

Author: Smolecule Technical Support Team. Date: February 2026

The table summarizes the known and theoretical in vitro findings related to protriptyline's metabolism.

Aspect Available Data / Postulated Pathway Evidence Level
Primary Metabolism Hepatic metabolism [1] Clinical pharmacokinetic data
Reactive Metabolite Epoxide (theoretically formed on 10,11-double bond in dibenzocycloheptene ring) [2] Based on structural analogy to similar Tricyclic Antidepressants (TCAs) like amitriptyline and imipramine [2]
Enzymes Involved Information not available in search results -
Trapping Evidence Information not available in search results -
Quantitative Data (e.g., Ki) NET: 1.41 nM (Human), SERT: 19.6 nM (Human) [1] Binding affinity data from pharmacological studies

Experimental Protocols for Reactive Metabolite Investigation

Since specific protocols for this compound are not available, here are standard methodologies used to generate the type of data referenced in the search results. You can adapt these to study this compound.

Experiment Goal Key Methodologies Typical System & Detection

| Identify Reactive Metabolites | Trapping Assays: Incubate this compound with metabolizing system (e.g., liver microsomes) in presence of trapping agents [2]. | System: Human liver microsomes or S9 fractions Detection: LC-MS/MS to detect and characterize GSH, cyanide, or methoxyamine adducts [2]. | | Characterize Metabolizing Enzymes | Enzyme Phenotyping: Incubate this compound with individual recombinant P450 enzymes or use chemical inhibitors in human liver microsomes to identify involved isoforms [2]. | System: Recombinant CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) Detection: LC-MS/MS to measure metabolite formation rate with/without specific inhibitors. |

The workflow for these investigations can be visualized as follows:

G Start This compound A In Vitro Incubation System Start->A B Liver Microsomes A->B C Recombinant CYP Enzymes A->C D + Trapping Agents (GSH, KCN, MeONH₂) B->D C->D E LC-MS/MS Analysis D->E F Reactive Metabolite Identified E->F G Metabolite Quantified E->G H Enzyme Kinetics (Km, Vmax) E->H

References

Receptor Binding Affinity of Protriptyline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key receptor binding data for Protriptyline, providing dissociation constants (Kᵢ) and inhibitory constants (IC₅₀) where available.

Target Affinity / Inhibition Constant Experimental Context / Notes
Norepinephrine Transporter (NET) [1] Kᵢ = 1.41 nM [2] Human; primary high-affinity target.
Serotonin Transporter (SERT) [1] Kᵢ = 19.6 nM [2] Human; secondary high-affinity target.
Dopamine Transporter (DAT) [2] Kᵢ = 2100 nM [2] Human; very low affinity.
Histamine H₁ Receptor [3] [4] Kᵢ = ~25.8 nM [4] Rat brain membrane; high affinity, linked to sedative effects and weight gain.
Muscarinic Acetylcholine Receptor [3] - High antagonism; mediates anticholinergic effects (e.g., dry mouth, constipation, urinary retention).
Alpha-1 Adrenergic Receptor [3] - Antagonism; can cause orthostatic hypotension and dizziness.
5-HT₂ₐ Serotonin Receptor [2] Kᵢ = 70 nM [2] Human.
5-HT₁ₐ Serotonin Receptor [2] Kᵢ = 3800 nM [2] Human; low affinity.
hERG Potassium Channel [5] IC₅₀ = ~1.1 µM [5] Direct block; linked to QTc prolongation and risk of severe cardiac arrhythmia.

Experimental Methodologies for Binding Assays

The quantitative data in the profile above is typically generated through well-established biochemical techniques. Here are the methodologies for key experiments:

  • Radioligand Binding Assays for Monoamine Transporters and Receptors [4]: This is the gold standard for determining binding affinity (Kᵢ). The general protocol involves preparing a membrane fraction from the target tissue or cultured cells expressing the receptor. A known concentration of a radioactively labeled ligand (e.g., [³H]pyrilamine for H₁ receptors) is incubated with the membrane preparation and various concentrations of the test drug (this compound). The mixture is filtered to separate membrane-bound radioactivity from free radioactivity, and the amount of bound radioligand is measured. The concentration of this compound that displaces 50% of the specific radioligand binding is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.

  • Electrophysiology for hERG Channel Blockade [5]: The effect on the hERG channel is directly measured using patch-clamp techniques. Cells (e.g., HEK293 cells) that are genetically engineered to stably express the hERG potassium channel are used. A specific voltage protocol is applied to the cell to elicit the hERG current (Iᵣₖ). This compound is then applied to the extracellular solution, and the degree to which it reduces the peak Iᵣₖ is measured. The concentration that causes a 50% reduction (IC₅₀) is calculated from a dose-response curve.

Visualizing this compound's Primary Signaling Pathways

The following diagram illustrates the core molecular interactions and downstream effects of this compound binding.

G cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic & Other Targets This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits H1 Histamine H₁ Receptor This compound->H1 Antagonizes Musc Muscarinic Receptor This compound->Musc Antagonizes Alpha1 Alpha-1 Adrenergic Receptor This compound->Alpha1 Antagonizes hERG hERG K⁺ Channel This compound->hERG Blocks ↑ Synaptic Serotonin ↑ Synaptic Serotonin SERT->↑ Synaptic Serotonin ↑ Synaptic Norepinephrine ↑ Synaptic Norepinephrine NET->↑ Synaptic Norepinephrine Sedation / Weight Gain Sedation / Weight Gain H1->Sedation / Weight Gain Anticholinergic Effects Anticholinergic Effects Musc->Anticholinergic Effects Orthostatic Hypotension Orthostatic Hypotension Alpha1->Orthostatic Hypotension QTc Prolongation (Cardiotoxicity) QTc Prolongation (Cardiotoxicity) hERG->QTc Prolongation (Cardiotoxicity) Antidepressant Effect Antidepressant Effect ↑ Synaptic Serotonin->Antidepressant Effect ↑ Synaptic Norepinephrine->Antidepressant Effect

Summary of this compound's primary molecular targets and downstream clinical effects.

Critical Considerations for Research and Development

  • Cardiotoxicity Risk is a Key Development Concern: The relatively high-affinity block of the hERG channel is a major liability [6] [5]. This effect is concentration-dependent and necessitates careful cardiac monitoring (e.g., ECG for QTc interval) in both pre-clinical and clinical stages. This risk profile is a primary reason why newer antidepressants with cleaner safety profiles are often preferred in clinical practice [6].

  • Exploration of Multi-Target Therapeutic Potential: While its side effects are limiting, this compound's complex polypharmacology has sparked interest in drug repurposing. One study identified it as a potent multi-target directed ligand (MTDL) for Alzheimer's disease, showing in vitro inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation [7]. This suggests potential for redesigned analogs.

  • Interpretation of High-Affinity Binding Data: For drugs like tricyclic antidepressants that bind with very high affinity (e.g., sub-nanomolar Kᵢ for H₁ receptors), the calculated inhibition constant can be overestimated if the receptor concentration in the assay is too high [4]. It is critical to correlate in vitro binding data with functional biological assays to confirm pharmacological activity.

References

Key Transcriptional & Behavioral Effects of Protriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Investigated Experimental Method/Metric Key Finding with Protriptyline Treatment
Spatial Learning & Memory Morris Water Maze (Escape Latency, Path Length) Significant decrease in escape latency and path length vs. STZ group [1]
Oxidative Stress Lipid Peroxidation (MDA Level), Reduced Glutathione (GSH) Level Decreased MDA, increased GSH in cortex and hippocampus [1]
Neuroinflammation Expression of pro-inflammatory cytokines (TNF-α, IL-1β) Reduced levels of TNF-α and IL-1β [1]
Astrogliosis (Cell Stress) GFAP Immunoblotting (Astrocyte Marker) Attenuated STZ-induced increase in GFAP expression [1]
Alzheimer's Pathology Immunoblotting for Aβ and p-Tau Reduced cortical and hippocampal levels of Aβ and hyperphosphorylated Tau [1]
Core Signaling Axis Protein levels in cortex/hippocampus (BDNF, p-CREB/CREB, p-ERK/ERK) Increased BDNF, p-CREB/CREB, p-ERK/ERK; inhibited NFκB activation [1]

Detailed Experimental Protocols

The following methodologies are adapted from the primary research study on this compound in an Alzheimer's rat model [1].

Animal Model and Drug Treatment
  • Animal Model: Adult male Sprague-Dawley rats.
  • Alzheimer's Disease Induction: Bilateral intracerebroventricular (ICV) injection of streptozotocin (STZ) (3 mg/kg) dissolved in artificial cerebrospinal fluid (aCSF) to induce sporadic Alzheimer's-like pathology. Control rats received aCSF.
  • Drug Treatment: this compound hydrochloride (5 mg/kg/day) was administered intraperitoneally for 21 consecutive days, starting 3 days after ICV-STZ injection. The control and STZ groups received the vehicle.
Behavioral Assessment: Morris Water Maze (MWM)
  • Objective: To assess spatial learning and memory retention.
  • Protocol:
    • Apparatus: A large circular pool divided into four quadrants, with a hidden platform submerged in one quadrant.
    • Training (Acquisition Phase): Rats underwent training for 4 consecutive days, with multiple trials per day. The time taken to find the hidden platform (escape latency) and the path length were recorded for each trial.
    • Probe Trial: On day 5, the platform was removed, and rats were allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) was measured to assess memory retention.
Biochemical and Molecular Analyses
  • Tissue Preparation: After behavioral tests, rats were sacrificed, and cortical and hippocampal brain regions were dissected and homogenized for analysis.
  • Oxidative Stress Markers:
    • Lipid Peroxidation (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay.
    • Reduced Glutathione (GSH): Quantified using Ellman's reagent.
  • Western Blotting:
    • Procedure: Proteins were separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary antibodies overnight. After incubation with secondary antibodies, protein bands were visualized and quantified.
    • Target Proteins: Aβ, p-Tau, GFAP, BDNF, CREB, p-CREB, ERK, p-ERK, and NFκB.
  • Enzyme-Linked Immunosorbent Assay (ELISA):
    • Procedure: Commercial ELISA kits were used according to manufacturers' instructions to quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain tissue homogenates.

PRnet: A Modern Framework for Predicting Transcriptional Responses

While the above details this compound's effects in a specific model, modern drug discovery uses computational tools to predict transcriptional responses. PRnet is a deep generative model that predicts how novel chemical perturbations, including drugs like this compound, will alter the transcriptome (bulk or single-cell RNA-seq) across different cell types and dosages [2].

PRnet's workflow and core architecture for predicting these transcriptional responses are illustrated below:

G cluster_inputs Inputs A Compound SMILES & Dosage C PRnet Perturb-adapter A->C B Unperturbed Transcriptional Profile B->C D PRnet Perturb-encoder B->D F Perturbation Latent Embedding (z^p) C->F G Interpretable Latent Space (z^l) D->G E PRnet Perturb-decoder I Predicted Transcriptional Response Distribution E->I F->D F->E G->E H Noise Vector (z^n) H->E J Sampled Transcriptional Profile I->J

PRnet workflow: from chemical and transcriptomic inputs to predicted transcriptional response [2]

Future Research & Screening Approaches

The discovery of this compound's multi-target effects in Alzheimer's models highlights the value of drug repositioning [3]. This strategy finds new uses for existing, approved drugs, saving time and cost compared to developing new chemical entities from scratch [3].

Computational models like PRnet can systematically screen large drug libraries against disease-specific gene signatures [2]. For a complex disease like Alzheimer's, this involves identifying a gene expression signature from patient tissues and then computationally screening for compounds, including this compound, whose predicted transcriptional effects are negatively correlated with the disease signature—meaning the drug can potentially reverse the pathological gene expression pattern [3] [2].

References

Molecular Targets and Quantitative Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline's primary molecular interactions and quantitative effects on key AD targets are summarized in the table below.

Molecular Target Type of Interaction / Effect Reported Affinity (Kᵢ, IC₅₀, or ΔG) Experimental System
Norepinephrine Transporter (NET) [1] Reuptake pump inhibition Kᵢ = 1.41 nM [1] Human
Serotonin Transporter (SERT) [1] Reuptake inhibition Kᵢ = 19.6 nM [1] Human
Acetylcholinesterase (AChE) [2] [3] Competitive inhibition IC₅₀ = ~0.06 mM; Kᵢ = ~0.001 mM [2] [3] In vitro enzyme assay
β-secretase (BACE-1) [2] [3] Inhibits enzymatic activity Docking ΔG < -6 kcal/mol (Strong binding) [2] [3] In silico docking and in vitro assays
Amyloid-β (Aβ) Aggregation [2] [3] Inhibits fibril formation & glycation-induced aggregation Docking ΔG < -6 kcal/mol (Strong binding) [2] [3] In silico docking, AFM, and biophysical assays
5-HT₂ₐ Receptor [1] Antagonism / binding Kᵢ = 70 nM [1] Human

The broader pharmacological profile of this compound, including its affinity for other receptors like the histamine H1 and muscarinic cholinergic receptors, contributes to its classic anticholinergic and sedative side effects but is distinct from its investigated multi-target role in AD [4] [5].

Detailed Experimental Protocols

The following methodologies are key to validating this compound's multi-target activity.

In Silico Molecular Docking and Dynamics

This protocol was used for the preliminary screening and mechanistic insight in the 2014 study [2] [3].

  • Objective: To screen drugs for binding affinity and understand the molecular basis of inhibition.
  • Software Used: AutoDock Tool 4.2 for docking; molecular dynamics (MD) simulations for stability analysis.
  • Target Structures: Protein Data Bank (PDB) structures of AChE, BACE-1, and Aβ.
  • Procedure:
    • Ligand and protein preparation (energy minimization, addition of charges).
    • Define the active site grid for each target protein.
    • Perform docking simulations to calculate binding energies (ΔG) and identify key interacting residues.
    • Run MD simulations (e.g., 20+ nanoseconds) on the protein-ligand complex to assess stability and interaction energies over time.
  • Key Outcome Measures: Docking score (ΔG in kcal/mol), H-bond interactions, and non-bonded interaction energies from MD trajectories.
In Vitro AChE Inhibition Kinetics

This protocol details how the potent AChE inhibition was characterized [2] [3].

  • Objective: To determine the mode and potency of AChE inhibition.
  • Reagents: Electric eel AChE, acetylthiocholine (substrate), this compound, Ellman's reagent (DTNB).
  • Procedure:
    • Incubate AChE with varying concentrations of this compound and substrate.
    • Measure the rate of product formation spectrophotometrically.
    • IC₅₀ Determination: Measure enzyme activity at a fixed substrate concentration with increasing inhibitor doses. Plot % activity vs. log[inhibitor] to calculate the half-maximal inhibitory concentration.
    • Mode of Inhibition Analysis: Perform the assay at multiple fixed inhibitor concentrations and varying substrate levels. Plot the data on a Lineweaver-Burk plot to identify the inhibition pattern (e.g., competitive, non-competitive).
  • Key Outcome Measures: IC₅₀ value, Michaelis-Menten constant (Kₘ), maximum velocity (Vₘₐₓ), and inhibition constant (Kᵢ).
Isothermal Titration Calorimetry (ITC)
  • Objective: To directly measure the thermodynamics of the binding interaction between this compound and AChE [2] [3].
  • Instrument: Microcalorimeter.
  • Procedure: The protein solution is placed in the sample cell, and the drug solution is loaded into the syringe. The drug is titrated into the protein cell in a series of injections, and the heat released or absorbed is measured.
  • Key Outcome Measures: Binding constant (K), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
In Vivo Assessment in an AD Model

A 2021 study used the following protocol to confirm this compound's effects in a rodent model [6].

  • Animal Model: Adult male Sprague-Dawley rats with intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce an AD-like phenotype.
  • Dosing: this compound (10 mg/kg/day, i.p.) for 21 days.
  • Behavioral Test: Morris Water Maze (MWM) to assess spatial learning and memory.
  • Post-mortem Analysis: Brain tissues (cortex & hippocampus) were analyzed for oxidative stress markers (lipid peroxidation, glutathione), glial activation (GFAP), and key signaling proteins (BDNF, CREB, NF-κB) via Western blot and ELISA.
  • Key Outcome Measures: Escape latency in MWM, levels of oxidative stress markers, and protein expression/phosphorylation.

Mechanistic Insights from Research

The experimental data reveals a multi-faceted mechanism of action for this compound.

  • AChE Inhibition: this compound acts as a competitive inhibitor, directly binding to the active site of AChE. MD simulations show it interacts strongly with both the "anionic" (Trp82, Glu198, Tyr333) and "esteratic" (Ser199, Glu330, His443) subsites, inducing a conformational change that reduces the enzyme's functional ability [2] [3].
  • Beyond Cholinergic Pathways: In the STZ-induced AD rat model, this compound improved memory and reduced oxidative damage. The proposed mechanism involves the regulation of the NF-κB-BDNF/CREB signaling axis. The drug was shown to reduce oxidative stress and neuroinflammation, which in turn enhanced the expression of neurotrophic factors like BDNF and its upstream regulator CREB, promoting neuronal survival and synaptic plasticity [6].

The diagram below summarizes the core multi-target inhibitory role of this compound as established in AD-related research.

G cluster_targets Alzheimer's Disease Targets cluster_effects Molecular & Phenotypic Effects PRT This compound AChE AChE Enzyme PRT->AChE Inhibits BACE1 BACE-1 Enzyme PRT->BACE1 Inhibits ABeta Aβ Aggregation PRT->ABeta Inhibits Glycation Glycation-Induced Aβ Aggregation PRT->Glycation Inhibits ACh ↑ Acetylcholine AChE->ACh Leads to APP Altered APP Processing BACE1->APP Leads to Oligomers ↓ Toxic Aβ Oligomers ABeta->Oligomers Reduces Plaques ↓ Amyloid Plaques Glycation->Plaques Reduces Memory Improved Memory ACh->Memory Contributes to APP->Oligomers Reduces Oligomers->Plaques Reduces Plaques->Memory Contributes to

This compound's multi-target inhibition in Alzheimer's disease

A more detailed signaling pathway, incorporating findings from the STZ rat model, illustrates downstream effects beyond direct inhibition.

G PRT This compound OxStress Oxidative Stress PRT->OxStress Reduces NFkB NF-κB Pathway PRT->NFkB Suppresses CREB CREB Activation PRT->CREB Activates OxStress->NFkB Activates BDNF BDNF Expression NFkB->BDNF Regulates Neuro Neuronal Survival & Synaptic Plasticity BDNF->Neuro Enhances CREB->BDNF Promotes Memory Improved Memory Function Neuro->Memory Leads to

Proposed signaling pathway involving NF-κB and CREB-BDNF

Broader Pharmacological Context

It is crucial to distinguish this compound's investigated multi-target role in AD from its established clinical profile.

  • Primary Approved Use: this compound is an FDA-approved tricyclic antidepressant (TCA) for the treatment of major depressive disorder. Its primary mechanism is the inhibition of the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT) [7] [1] [8].
  • Key Clinical Caution: Among TCAs, this compound is noted for its activating (rather than sedating) effects and a higher propensity to cause side effects like tachycardia, hypotension, anxiety, and agitation compared to some other TCAs [7]. It has a long elimination half-life of 54-92 hours [1].

Conclusion and Research Implications

References

Experimental Application: Protriptyline in Alzheimer's Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline has been investigated as a multi-target directed ligand for Alzheimer's Disease (AD), showing inhibitory activity against several key pathogenic targets [1].

Summary of Key Quantitative Findings

The table below summarizes the primary biochemical effects of this compound observed in experimental models.

Experimental Model/Assay Observed Effect / Key Finding Quantitative Result (IC50/EC50/etc.)
In Vitro: Acetylcholinesterase (AChE) Inhibition [1] Concentration-dependent inhibition of AChE activity. IC50 = 0.06 mM (60 µM)
In Vitro: AChE Inhibition (Kinetics) [1] Exhibits competitive inhibition. Ki = 82 µM
In Vitro: Norepinephrine Transporter (NET) [2] Displacement of [3H]nisoxetine from human NET. IC50 = 2.8 nM
In Vitro: Cell Cytotoxicity (PC3 cells) [2] Decreased cell viability. Significant effect at 50-70 µM after 24h
In Vivo: Rat Model of Alzheimer's Disease [2] Intraperitoneal injection improved spatial learning and memory. Effective dose: 10 mg/kg for 21 days
Detailed Experimental Protocols

The following methodologies are adapted from the research investigating this compound's effects on Alzheimer's disease targets [1].

1. Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To determine the concentration-dependent inhibition of AChE by this compound and calculate the IC50 value.
  • Methodology:
    • Prepare a range of this compound concentrations (e.g., from 0.05 mM to 0.8 mM).
    • Incubate the drug with AChE enzyme.
    • Measure the remaining enzyme activity using a standard spectrophotometric assay (e.g., Ellman's method).
    • Plot the percentage of enzyme activity inhibition against the drug concentration to determine the IC50.
  • Additional Analysis:
    • Kinetic Studies: Use Lineweaver-Burk plot analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive).
    • Isothermal Titration Calorimetry (ITC): To study the binding affinity and thermodynamics of the drug-enzyme interaction.
    • Fluorescence Quenching: To investigate the conformational changes in AChE upon this compound binding.
    • Circular Dichroism (CD) Spectroscopy: To analyze secondary structural changes in AChE.

2. Inhibition of Amyloid-β (Aβ) Aggregation

  • Objective: To evaluate the effect of this compound on the self-assembly and aggregation of Aβ peptides.
  • Methodology:
    • Incubate Aβ peptides with and without this compound under aggregating conditions (e.g., at 37°C with constant shaking).
    • Use Thioflavin T (ThT) fluorescence assay to monitor the kinetics of fibril formation over time.
    • Employ Atomic Force Microscopy (AFM) to visualize the morphology and quantity of Aβ aggregates, confirming the reduction in fibril formation.

3. In Vivo Study in a Rat Model of Alzheimer's Disease

  • Objective: To assess the efficacy of this compound in improving cognitive deficits and pathological markers in vivo.
  • Protocol [2]:
    • Animal Model: Rats with Alzheimer's-like pathology induced by streptozotocin (STZ).
    • Dosage and Administration: Administer this compound hydrochloride at 10 mg/kg via intraperitoneal injection.
    • Treatment Duration: 21 days.
    • Behavioral Analysis: Assess spatial learning and retention memory using tests like the Morris water maze.
    • Post-mortem Tissue Analysis: Analyze brain tissues for key biomarkers, including:
      • Levels of phosphorylated Tau (pTau), Aβ42, and BACE-1.
      • Markers of neurodegeneration, oxidative stress, and glial activation.
      • Expression levels of signaling proteins like BDNF, CREB, and ERK.

Signaling Pathways and Experimental Workflow

The diagram below outlines the primary molecular pathways and targets investigated in this compound research related to Alzheimer's disease.

Start This compound HCl Administration CellularTargets Cellular Uptake and Interaction with Targets Start->CellularTargets NET Norepinephrine Transporter (NET) CellularTargets->NET AChE Acetylcholinesterase (AChE) CellularTargets->AChE ABeta Amyloid-β (Aβ) Peptides CellularTargets->ABeta BACE1 β-secretase (BACE-1) CellularTargets->BACE1 NET_Inhibit Inhibition of Norepinephrine Reuptake NET->NET_Inhibit AChE_Inhibit Inhibition of AChE (Competitive) AChE->AChE_Inhibit ABeta_Inhibit Inhibition of Aggregation/Fibrillation ABeta->ABeta_Inhibit BACE1_Inhibit Inhibition of Aβ Production BACE1->BACE1_Inhibit NeuroTrans ↑ Norepinephrine Neurotransmission NET_Inhibit->NeuroTrans ACh_Effect ↑ Acetylcholine in Synapse AChE_Inhibit->ACh_Effect Aggregate_Effect Reduced Neurotoxic Amyloid Plaques ABeta_Inhibit->Aggregate_Effect Production_Effect Reduced Production of Aβ Peptides BACE1_Inhibit->Production_Effect Outcomes Observed Outcomes: • Improved Spatial Memory (In Vivo) • Reduced pTau, Aβ42, BACE-1 Levels • Reduced Oxidative Stress/Neuroinflammation • Enhanced BDNF and CREB Signaling Aggregate_Effect->Outcomes Production_Effect->Outcomes

Key Considerations for Researchers

  • Solubility and Storage: For in vitro work, this compound hydrochloride is soluble in DMSO (e.g., 100 mg/mL) and water. For stock solutions, it is recommended to store at -20°C to -80°C in a sealed container, protected from moisture [2].
  • Cellular Toxicity: Be aware of concentration-dependent cytotoxic effects, which have been observed in cell lines like PC3 at concentrations of 50-70 μM [2].
  • Specificity: While these findings are promising for Alzheimer's research, they are primarily from one study. The applicability of these protocols to other research areas should be validated.

References

Comprehensive Application Notes and Protocols for Protriptyline in Cell Culture Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protriptyline and Its Research Applications

This compound hydrochloride is a tricyclic antidepressant (TCA) that has garnered significant research interest beyond its clinical applications in depression management. Unlike most tricyclic antidepressants that tend to be sedating, this compound is considered energizing and activating, making it particularly interesting for neuroscientific research [1]. The compound acts primarily as a norepinephrine reuptake inhibitor with secondary effects on serotonin reuptake, resulting in increased extracellular levels of these neurotransmitters in the brain [2]. With the empirical formula C₁₉H₂₁N and a molecular weight of 263.384 g·mol⁻¹, this compound has become a valuable tool in various cell culture applications, particularly in neuropharmacology and toxicology studies [1].

Recent investigations have revealed that this compound exhibits multi-target activities against several key pathological processes in neurodegenerative diseases, especially Alzheimer's disease (AD) [3]. These discoveries have positioned this compound as a promising candidate for drug repurposing initiatives, particularly through cell-based screening approaches. Additionally, its documented effects on ion channel function and intracellular trafficking mechanisms have expanded its utility across various research domains, including cardiac safety pharmacology and melanocyte biology [4] [5].

Chemical Properties and Pharmacological Profile

Basic Chemical Characteristics

This compound hydrochloride is characterized by its tricyclic ring structure and is classified as a secondary amine TCA, which distinguishes it from tertiary amine tricyclics and contributes to its unique pharmacological profile [6]. The compound is typically administered as the hydrochloride salt, with CAS registry number 438-60-8 [7]. For cell culture applications, this compound is often prepared as a 1.0 mg/mL concentrated stock solution in methanol, which can be further diluted in aqueous culture media to achieve working concentrations [8]. Researchers should note that this compound demonstrates high protein binding (approximately 92%) and undergoes extensive hepatic metabolism, factors that should be considered when designing in vitro experiments [1].

Key Pharmacological Parameters

Table 1: Pharmacological Properties of this compound

Parameter Value Reference
Serotonin Transporter (SERT) Ki 19.6 nM [1]
Norepinephrine Transporter (NET) Ki 1.41 nM [1]
Dopamine Transporter (DAT) Ki 2,100 nM [1]
5-HT₂A Receptor Ki 70 nM [1]
hERG Channel IC₅₀ 1.18 μM (HEK cells) [4]
AChE Inhibition IC₅₀ 0.06 mM [3]
Protein Binding 92% [1]

Quantitative Profiling of this compound in Cellular Systems

Enzyme Inhibition and Molecular Interactions

This compound demonstrates significant inhibitory activity against several enzymes relevant to neurodegenerative diseases. In Alzheimer's disease research, this compound has shown potent inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 0.06 mM, representing the strongest inhibition among the tricyclic antidepressants tested [3]. Additionally, it exhibits inhibitory effects against β-secretase (BACE-1) and amyloid-β (Aβ) aggregation, positioning it as a multi-target directed ligand for Alzheimer's therapy development [3]. Enzyme kinetic studies have revealed that this compound acts as a competitive inhibitor of AChE, with the apparent Kₘ increasing in its presence and an inhibition constant (Kᵢ) of approximately 0.001 mM [3].

Functional Effects in Cellular Models

Table 2: Functional Effects of this compound in Cell Culture Systems

Cell Type/System Concentration Range Observed Effects Reference
C6 astroglial cells Not specified Increased GDNF production via Gαi/o activation [9]
HEK293 cells (hERG) IC₅₀ = 1.18 μM Blockade of potassium channels [4]
Xenopus oocytes (hERG) IC₅₀ = 52.9 μM Blockade of potassium channels [4]
Primary rat astrocytes Not specified GDNF production via MMP/FGFR/FRS2α/ERK cascade [9]
Normal human astrocytes Not specified GDNF mRNA expression and release [9]
Murine melanocytes Screening concentrations Altered trafficking of Tyr gene family proteins [5]

Protocols for Alzheimer's Disease Research Applications

Acetylcholinesterase Inhibition Studies

Objective: To evaluate this compound's inhibitory effects on acetylcholinesterase activity and characterize the inhibition kinetics.

Materials and Reagents:

  • Purified acetylcholinesterase (AChE)
  • This compound hydrochloride (prepare stock solution in methanol)
  • Acetylthiocholine iodide substrate
  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
  • Sodium phosphate buffer (0.1 M, pH 8.0)

Procedure:

  • Prepare this compound dilutions in sodium phosphate buffer to final concentrations ranging from 0.01-1.0 mM.
  • Incubate AChE with this compound solutions for 15 minutes at 37°C.
  • Add DTNB solution (0.3 mM final concentration).
  • Initiate reaction by adding acetylthiocholine iodide (0.5 mM final concentration).
  • Monitor absorbance at 412 nm for 10 minutes to determine reaction velocity.
  • Calculate percentage inhibition and determine IC₅₀ values using nonlinear regression.
  • For kinetic studies, repeat with varying substrate concentrations (0.05-1.0 mM) and fixed inhibitor concentrations.
  • Analyze data using Lineweaver-Burk plots to determine inhibition mechanism.

Expected Results: this compound demonstrates competitive inhibition of AChE with IC₅₀ of approximately 0.06 mM. The Kᵢ value is approximately 0.001 mM, indicating strong binding affinity [3].

Amyloid-β Aggregation Inhibition Assay

Objective: To assess this compound's ability to inhibit amyloid-β fibril formation.

Materials and Reagents:

  • Synthetic Aβ₁₋₄₂ peptide
  • This compound hydrochloride
  • Thioflavin T (ThT)
  • Hexafluoroisopropanol (HFIP)
  • Dimethylsulfoxide (DMSO)
  • Sodium phosphate buffer (20 mM, pH 7.4)

Procedure:

  • Pretreat Aβ₁₋₄₂ with HFIP to monomerize, then evaporate and resuspend in DMSO.
  • Prepare this compound solutions in sodium phosphate buffer (10-100 μM final concentration).
  • Mix Aβ peptide (25 μM final) with this compound solutions and incubate at 37°C with constant shaking.
  • At various time points, remove aliquots and mix with ThT solution (5 μM final).
  • Measure fluorescence (excitation 440 nm, emission 485 nm).
  • Include controls without inhibitor and with known aggregation inhibitors.
  • Confirm results using atomic force microscopy for direct visualization of fibril formation.

Expected Results: this compound shows concentration-dependent inhibition of Aβ aggregation, with significant reduction in ThT fluorescence and decreased fibril formation observed via AFM [3].

Ion Channel Studies and Cardiac Safety Assessment

hERG Channel Blockade Assay

Objective: To evaluate this compound's potential cardiotoxic effects through blockade of hERG potassium channels.

Materials and Reagents:

  • HEK293 cells stably expressing hERG channels
  • This compound hydrochloride
  • Extracellular solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES, pH 7.4)
  • Intracellular pipette solution (in mM: 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES, pH 7.2)
  • Standard electrophysiology equipment

Procedure:

  • Culture HEK293-hERG cells following standard protocols.
  • Prepare this compound solutions in extracellular solution (0.1-100 μM).
  • Perform whole-cell patch clamp recordings at physiological temperature (37°C).
  • Hold cells at -80 mV, apply depolarizing pulses to +20 mV for 4 seconds, then repolarize to -50 mV for 6 seconds to record tail currents.
  • Apply this compound concentrations cumulatively, recording for 5-10 minutes at each concentration.
  • Measure tail current amplitude and normalize to control.
  • Fit concentration-response data to Hill equation to determine IC₅₀.

Expected Results: this compound exhibits concentration-dependent blockade of hERG channels with IC₅₀ of 1.18 μM in HEK293 cells. The blockade is voltage-dependent and increases with depolarization [4].

G This compound This compound hERG_Channel hERG_Channel This compound->hERG_Channel Blocks IKr_Current IKr_Current hERG_Channel->IKr_Current Encodes APD_Prolongation APD_Prolongation IKr_Current->APD_Prolongation Reduces QT_Prolongation QT_Prolongation APD_Prolongation->QT_Prolongation Causes Arrhythmia_Risk Arrhythmia_Risk QT_Prolongation->Arrhythmia_Risk Increases

Figure 1: Mechanism of this compound Cardiotoxicity via hERG Channel Blockade - This diagram illustrates the molecular pathway through which this compound inhibits hERG potassium channels, reducing IKr current and leading to action potential duration (APD) prolongation, QT interval extension, and increased arrhythmia risk.

Signaling Pathway Analysis and Neurotrophic Effects

G Protein Activation Studies Using Biosensors

Objective: To investigate this compound-induced G protein activation using electrical impedance-based biosensors.

Materials and Reagents:

  • C6 astroglial cells or primary rat astrocytes
  • This compound hydrochloride
  • CellKey system or equivalent impedance biosensor
  • Pertussis toxin (PTX, Gαi/o inhibitor)
  • NF449 (Gαs inhibitor)
  • YM-254890 (Gαq inhibitor)
  • Standard cell culture reagents

Procedure:

  • Seed cells in CellKey 96-well microplates at 20,000 cells/well for C6 cells or 50,000 cells/well for primary astrocytes.
  • Culture for 24-48 hours until 90-95% confluent.
  • Replace medium with serum-free assay buffer.
  • Pretreat cells with G protein inhibitors: PTX (100 ng/mL, 24 hours), NF449 (10 μM, 1 hour), or YM-254890 (1 μM, 1 hour).
  • Establish baseline impedance measurement.
  • Add this compound (typical range: 1-100 μM) and monitor real-time impedance changes.
  • Analyze impedance signatures to identify G protein coupling profile.
  • Validate results with known G protein pathway activators as controls.

Expected Results: this compound induces Gαi/o-dependent impedance increases that are inhibited by pertussis toxin but unaffected by Gαs or Gαq inhibitors. The impedance changes occur independently of the MMP/FGFR/FRS2α/ERK cascade involved in GDNF production [9].

GDNF Production and Signaling Cascade

Objective: To measure this compound-induced GDNF production and elucidate the involved signaling pathways.

Materials and Reagents:

  • Rat C6 astroglial cells or primary cultured astrocytes
  • This compound hydrochloride
  • GDNF ELISA kit
  • Inhibitors: GM6001 (MMP inhibitor), SU5402 (FGFR inhibitor), U0126 (MEK/ERK inhibitor)
  • RT-PCR reagents for GDNF mRNA quantification
  • Western blot reagents for FRS2α, ERK, and CREB phosphorylation

Procedure:

  • Culture cells to 70-80% confluence in appropriate growth media.
  • Pretreat with pathway inhibitors: GM6001 (25 μM), SU5402 (50 μM), or U0126 (10 μM) for 1 hour.
  • Add this compound (typical range: 1-50 μM) and incubate for 24 hours.
  • Collect conditioned media for GDNF protein measurement by ELISA.
  • Extract total RNA for GDNF mRNA quantification by RT-PCR.
  • Prepare cell lysates for Western blot analysis of signaling intermediates.
  • For CREB activation studies, assess phosphorylation status and DNA binding activity.

Expected Results: this compound stimulates GDNF mRNA expression and protein release through a cascade involving PTX-sensitive Gαi/o proteins, MMP activation, FGFR/FRS2α signaling, and ERK phosphorylation [9]. This leads to subsequent CREB activation and enhanced BDNF expression in neuronal models [2].

G This compound This compound G_protein Gαi/o Protein This compound->G_protein Activates MMP_activation MMP Activation G_protein->MMP_activation Stimulates FGFR_signaling FGFR/FRS2α Signaling MMP_activation->FGFR_signaling Enables ERK_pathway ERK Phosphorylation FGFR_signaling->ERK_pathway Activates CREB_activation CREB Activation ERK_pathway->CREB_activation Phosphorylates GDNF_production GDNF Production CREB_activation->GDNF_production Induces BDNF_expression BDNF Expression CREB_activation->BDNF_expression Stimulates Neuroprotection Neuroprotection GDNF_production->Neuroprotection Promotes BDNF_expression->Neuroprotection Supports

Figure 2: This compound-Induced Neurotrophic Signaling Cascade - This diagram illustrates the intracellular pathway through which this compound activates Gαi/o proteins, triggering a sequential signaling cascade involving MMP activation, FGFR/FRS2α signaling, ERK phosphorylation, and CREB activation, ultimately leading to increased production of GDNF and BDNF that promotes neuroprotection.

Cell Viability and Cytotoxicity Assessment

Cytotoxicity and Therapeutic Index Determination

Objective: To evaluate this compound's cytotoxic effects and establish therapeutic concentrations for various applications.

Materials and Reagents:

  • Relevant cell lines (neuronal, cardiac, hepatic depending on research focus)
  • This compound hydrochloride
  • MTT assay kit or equivalent viability assay
  • Cell culture reagents and equipment
  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at optimal density for 24-hour attachment.
  • Prepare this compound dilutions in culture medium (recommended range: 0.1-100 μM).
  • Treat cells for 24-72 hours depending on experimental objectives.
  • Perform MTT assay according to manufacturer's instructions.
  • Measure absorbance at 570 nm with reference at 630 nm.
  • Calculate percentage viability relative to untreated controls.
  • Determine IC₅₀ values for cytotoxicity using nonlinear regression.
  • Compare with functional concentrations to establish therapeutic index.

Expected Results: this compound exhibits concentration-dependent cytotoxicity with varying IC₅₀ values across different cell types. Researchers should note that the therapeutic index may be narrow for some applications, particularly considering hERG channel blockade at low micromolar concentrations [4].

Conclusion and Research Applications

This compound serves as a versatile research tool with applications spanning neurodegenerative disease modeling, cardiac safety pharmacology, and intracellular signaling studies. Its multi-target activity in Alzheimer's disease models, particularly its simultaneous inhibition of AChE, BACE-1, and Aβ aggregation, makes it particularly valuable for investigating multi-target directed ligand strategies [3]. The well-characterized effects on G protein signaling and neurotrophic factor regulation provide insights into both its therapeutic potential and toxicity profile.

Researchers should carefully consider concentration ranges specific to their experimental systems, as this compound demonstrates different potencies across various assays and cell types. The cardiotoxicity risk associated with hERG channel blockade necessitates careful dose selection, particularly for long-term treatment studies [4]. The protocols outlined in this document provide comprehensive methodologies for investigating this compound's diverse cellular effects, enabling standardized approaches across research laboratories.

References

Application Notes & Protocols: Preclinical Evaluation of Protriptyline in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Protriptyline is a tricyclic antidepressant (TCA) that functions primarily as a potent norepinephrine reuptake inhibitor and, to a lesser extent, a serotonin reuptake inhibitor. Unlike many other TCAs, it is known for its energizing rather than sedating effects [1]. Recent drug repurposing efforts have identified its potential as a multi-target directed ligand (MTDL) for complex neurodegenerative disorders like Alzheimer's Disease (AD) [2]. In silico screening of 140 FDA-approved nervous system drugs revealed that this compound possesses strong binding affinity for multiple AD targets, including acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation [2]. Subsequent in vitro and in vivo studies have confirmed its efficacy in improving cognitive deficits and reducing pathological hallmarks in AD models, positioning it as a promising candidate for further therapeutic development [3] [2].

The molecular mechanisms through which this compound exerts its neuroprotective effects are multifaceted. In experimental models, it has been shown to inhibit AChE competitively, induce conformational changes in the AChE active site, and reduce Aβ aggregation [2]. Furthermore, in a streptozotocin (STZ)-induced rat model of AD, this compound treatment enhanced spatial memory and reduced oxidative damage by modulating the NFκB-BDNF/CREB signaling axis [3]. This combination of monoaminergic, cholinergic, and neurotrophic effects makes it a particularly interesting compound for preclinical investigation in models of cognitive impairment and neurodegeneration.


Quantitative Summary of this compound Efficacy

Table 1: Summary of this compound's Efficacy Across Key Preclinical Targets

Target / Process Experimental Model Key Metric Result Citation
Acetylcholinesterase (AChE) Inhibition In vitro enzyme assay IC₅₀ 0.06 mM [2]
β-secretase (BACE-1) Inhibition In silico docking & in vitro assays Binding Affinity Strong inhibition [2]
Amyloid-β (Aβ) Aggregation Inhibition In vitro biophysical assays Inhibitory Activity Strong inhibition [2]
Spatial Memory Improvement STZ-induced AD rat model (Morris water maze) Escape Latency & Path Length Significant decrease [3]
Oxidative Damage Reduction STZ-induced AD rat model Biomarkers of Oxidative Stress Significant reduction [3]

Table 2: Comparison of Tricyclic Antidepressants in AChE Inhibition

Drug Name AChE Inhibition IC₅₀ (mM) Relative Potency
This compound 0.06 Highest
Maprotiline 0.10 High
Nortriptyline 0.135 Moderate
Doxepin 0.480 Low
Amitriptyline 0.600 Lowest

The data in Table 2 highlights this compound's superior AChE inhibitory potency compared to other tricyclic antidepressants, which was a key factor in its selection for further detailed investigation as a multi-target agent for Alzheimer's disease [2].


Detailed Experimental Protocols

Protocol: Evaluating this compound in a Streptozotocin-Induced Rat Model of Alzheimer's Disease

This protocol outlines the procedures for assessing the cognitive and neuroprotective effects of this compound in a well-established rodent model of sporadic Alzheimer's disease.

1. Animals and Housing:

  • Use adult male Sprague-Dawley rats.
  • House animals in a pathogen-free, climate-controlled environment (23–25°C, 60–65% humidity) with a 12-hour light/dark cycle.
  • Provide ad libitum access to food and water.
  • All procedures must be approved by an Institutional Animal Ethics Committee.

2. ICV-STZ Surgery for AD Model Induction:

  • Anesthetize rats using a standard anesthetic (e.g., ketamine/xylazine).
  • Place the animal in a stereotaxic apparatus.
  • Perform an intracerebroventricular (ICV) injection of Streptozotocin (STZ) dissolved in artificial cerebrospinal fluid (aCSF). A common dosing regimen is 3 mg/kg STZ, administered bilaterally on day 1 and again on day 3.
  • The sham-operated control group should receive ICV injections of aCSF only.
  • Allow a recovery period of at least 2 weeks for the development of AD-like phenotypes.

3. Drug Treatment:

  • Begin this compound treatment after the post-surgery recovery period.
  • Administer this compound via intraperitoneal (i.p.) injection or oral gavage. A typical effective dose used in studies is 10 mg/kg, administered daily for several weeks.
  • Include control groups: a sham group, an STZ+vehicle group, and an STZ+this compound group.

4. Behavioral Assessment (Morris Water Maze):

  • Conduct the Morris Water Maze test to evaluate spatial learning and memory.
  • Procedure: A pool is divided into four quadrants, with a hidden platform placed in one. Rats undergo multiple training sessions over several days.
  • Metrics to Record:
    • Escape Latency: Time taken to find the hidden platform.
    • Path Length: Distance swam to reach the platform.
    • Memory Retention Probe Test: Conduct a 60-second trial with the platform removed to measure time spent in the target quadrant.

5. Sample Collection and Biochemical Analysis:

  • Euthanize animals after the final behavioral test.
  • Perfuse transcardially with ice-cold saline. Dissect out the cortex and hippocampus.
  • Homogenize tissues for subsequent analysis:
    • Oxidative Stress Markers: Assess levels of lipid peroxidation and glutathione.
    • Western Blotting: Analyze protein expression of BDNF, CREB, phosphorylated CREB (pCREB), and Aβ.
    • ELISA: Measure levels of inflammatory cytokines.
  • Histology: Isolate and fix sciatic nerves or brain tissues for histological examination to assess neurodegeneration and inflammation.
Protocol: In Vitro Assessment of Multi-Target Inhibition

1. AChE Inhibition Assay:

  • Use a standard colorimetric method, such as Ellman's assay.
  • Prepare a reaction mixture containing acetylthiocholine iodide and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.
  • Incubate with varying concentrations of this compound (e.g., 0.05–0.8 mM) and AChE enzyme.
  • Measure the absorbance at 412 nm to quantify the rate of reaction.
  • Calculate the percentage inhibition and IC₅₀ value using non-linear regression.

2. Isothermal Titration Calorimetry (ITC):

  • Perform ITC to study the binding affinity and thermodynamics of this compound interaction with AChE.
  • Load the sample cell with AChE solution and the syringe with this compound solution.
  • Conduct a series of automatic injections while measuring the heat change.
  • Analyze the data using a fitting model to determine binding constants (Ka), enthalpy (ΔH), and stoichiometry (N).

Signaling Pathways and Experimental Workflows

The following diagrams, generated with Graphviz DOT language, illustrate the key signaling pathway modulated by this compound and the overall experimental workflow.

This compound's Action on NFκB-BDNF/CREB Signaling

This diagram visualizes the primary neuroprotective signaling pathway identified in the STZ-induced AD rat model, through which this compound is proposed to exert its effects.

G STZ ICV-STZ Injection OxStress Oxidative Stress & Neuroinflammation STZ->OxStress NFkB NFκB Pathway OxStress->NFkB BDNF BDNF Expression NFkB->BDNF Suppresses CREB CREB Activation (Phosphorylation) BDNF->CREB Reduces Synapse Synaptic Plasticity & Neuron Survival CREB->Synapse Impairs Memory Spatial Memory Formation Synapse->Memory Deficits P_STZ ICV-STZ Injection P_OxStress Oxidative Stress & Neuroinflammation P_STZ->P_OxStress P_NFkB NFκB Pathway P_OxStress->P_NFkB P_BDNF BDNF Expression ↑ P_NFkB->P_BDNF Normalizes P_CREB CREB Activation ↑ (Phosphorylation) P_BDNF->P_CREB Enhances P_Synapse Synaptic Plasticity & Neuron Survival ↑ P_CREB->P_Synapse Promotes P_Memory Spatial Memory Improvement P_Synapse->P_Memory Improves This compound This compound This compound->P_NFkB Inhibits

Diagram Title: this compound Modulates NFκB-BDNF/CREB Signaling

Experimental Workflow for In Vivo Efficacy Study

This flowchart outlines the sequential phases of a comprehensive in vivo study to evaluate the efficacy of this compound in an animal model of Alzheimer's disease.

G Start Study Start Phase1 Phase 1: Animal Grouping (Random Assignment to Groups) Start->Phase1 Phase2 Phase 2: Model Induction (ICV-STZ or Sham Surgery) Phase1->Phase2 Phase3 Phase 3: Drug Treatment (Daily this compound or Vehicle) Phase2->Phase3 Phase4 Phase 4: Behavioral Analysis (Morris Water Maze Test) Phase3->Phase4 Phase5 Phase 5: Tissue Collection (Perfusion & Dissection) Phase4->Phase5 Phase6 Phase 6: Biochemical Assays (ELISA, Western Blot, Histology) Phase5->Phase6 End Data Analysis & Conclusion Phase6->End

Diagram Title: In Vivo Study Workflow for this compound


Key Considerations for Researchers

  • Model Validity: The ICV-STZ model is a recognized non-transgenic model for sporadic Alzheimer's Disease (SAD). It mimics key human disease features, including brain insulin resistance, cholinergic deficiency, oxidative stress, and Aβ generation [3]. Ensuring the model is properly established is critical for generating translatable data.
  • Dosing and Pharmacokinetics: this compound has high oral bioavailability (77-93%) and a long elimination half-life (54-92 hours) in humans [1]. Researchers should conduct pilot pharmacokinetic studies in their chosen animal species to determine an appropriate dosing regimen that maintains therapeutic levels.
  • Data Reproducibility: To strengthen the validity of findings, implement measures such as randomization of animals to groups, blinded assessment of outcomes, and sample size calculations based on preliminary data. These practices are essential for robust and reproducible preclinical research [4].
  • Safety and Side Effects: While animal studies focus on efficacy, be aware of this compound's known side effect profile in humans, which includes anticholinergic effects (e.g., dry mouth, urinary retention) and cardiovascular effects (e.g., tachycardia) [1]. Monitoring for these in long-term animal studies is advisable.

References

Analytical Methods for Protriptyline by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two established chromatographic methods for quantifying protriptyline, each suited for different analytical needs [1] [2] [3].

Method Feature Method 1: Reverse-Phase LC-MS/MS (Modern Approach) Method 2: Normal-Phase HPLC (Historical Reference)
Application Quantitative analysis of 58 antipsychotics and antidepressants in human urine [3] Serum analysis of seven tricyclic antidepressant drugs and metabolites [1]
Column Raptor Biphenyl (50 x 3.0 mm, 2.7 µm) [3] Silica (4.6 x 250 mm, 5 µm) [2]

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in methanol Gradient elution [3] | Absolute ethanol - acetonitrile - tert-butylamine (98:2:0.05, v/v/v) [2] | | Flow Rate | Not explicitly stated (3.5-min gradient) [3] | Not explicitly stated (total run time <12 min for PRO) [2] | | Detection | MS/MS: Electrospray Ionization (ESI+) Precursor Ion: 264.1 Product Ions: 191.1, 165.2 [3] | UV Detection: 229 nm [2] | | Sample Volume | Not specified (human urine) [3] | 1.0 mL serum [2] | | Sample Prep | Simple preparation; injector rinsed with 50:50 methanol:DMSO to minimize carryover [3] | Solid-phase extraction (Bond-Elut C18 columns); elution with 10 mM methanolic ammonium acetate [2] | | Retention Time | 1.79 minutes [3] | Not explicitly stated for this method | | Linearity | Quantitative analysis demonstrated [3] | 25 to 1200 ng/mL [2] | | Key Advantage | High specificity and speed; resolves isobaric compounds like this compound and nortriptyline [3] | Well-characterized for multiple tricyclics with no coelution [2] |

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is adapted from the modern LC-MS/MS method suitable for high-throughput and confirmatory analysis [3].

Instrument and Conditions
  • HPLC System: UHPLC system capable of running gradients.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source operated in positive mode.
  • Column: Raptor Biphenyl (50 mm x 3.0 mm, 2.7 µm). A guard column of the same chemistry is recommended.
  • Mobile Phase:
    • A: 0.1% (v/v) Formic acid in water.
    • B: 0.1% (v/v) Formic acid in methanol.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 85% | | 3.5 | 100% | | 4.5 | 100% | | 4.6 | 85% | | 5.5 | 85% |
  • Flow Rate: Implied by the 3.5-minute gradient and 5.5-minute total cycle time.
  • Column Temperature: Ambient.
  • Injection Volume: Not specified, but a typical range is 1-10 µL.
  • MS/MS Parameters for this compound:
    • Precursor Ion (Q1): m/z 264.1
    • Product Ions (Q3): m/z 191.1 (quantifier) and m/z 165.2 (qualifier)
    • The collision energy (CE) and other voltages need to be optimized for the specific instrument.
Sample Preparation Procedure
  • Urine Sample Prep: A simple sample preparation procedure is used [3]. Details may include dilution, centrifugation, or filtration. Follow the laboratory's standard operating procedure for biofluid samples.
  • Carryover Mitigation: A critical step in this method is to rinse the autosampler injector and needle both externally and internally with a 50:50 (v/v) methanol:DMSO solution to resolve chromatographic carryover [3].
System Suitability and Calibration
  • Prepare a series of calibrators in the appropriate biological matrix (e.g., urine or serum) across the expected concentration range.
  • The method shows good chromatographic separation of isobaric compounds like This compound (m/z 264.1) and nortriptyline (m/z 264.1), which is essential for accurate quantitative analysis [3].

Workflow for HPLC Method Development and Application

The following diagram illustrates the logical workflow involved in developing and applying an HPLC method for drug analysis, integrating steps from the researched methods.

cluster_1 Method Development & Setup cluster_2 Key Considerations start Start: Define Analysis Goal sample_prep Sample Preparation start->sample_prep chrom_cond Chromatographic Conditions sample_prep->chrom_cond a1 • Biological matrix (serum, urine) • Extraction (SPE, liquid-liquid) • Clean-up to reduce interference sample_prep->a1 detection Detection Method chrom_cond->detection a2 • Column chemistry (C18, Biphenyl) • Mobile phase (buffer, organic modifier) • pH and gradient profile chrom_cond->a2 data_analysis Data Analysis & Validation detection->data_analysis a3 • UV (e.g., 229 nm for PRO) • Mass Spectrometry (MS/MS) • Select optimal precursor/product ions detection->a3 a4 • Linearity and range • Specificity and carryover check • Precision and accuracy data_analysis->a4

Key Insights for Researchers

  • Modern vs. Traditional Techniques: The LC-MS/MS method represents the current gold standard for bioanalysis, offering superior sensitivity, specificity, and speed compared to older UV-based methods [3]. The historical normal-phase method remains a valid reference but uses hazardous solvents like absolute ethanol in large quantities [2].
  • Separation of Isobaric Compounds: A major analytical challenge is separating this compound from its isomer, nortriptyline, as they have the same molecular weight and similar fragmentation patterns. The Raptor Biphenyl column successfully achieves this separation, which is critical for accurate quantification [3].
  • Carryover is Manageable: Significant injector carryover can occur in multi-analyte methods. The use of a 50:50 methanol:DMSO rinse is an effective and practical solution to this common problem [3].
  • Method Adaptation: For researchers analyzing this compound in pharmaceutical dosage forms (tablets, capsules) rather than biological fluids, the sample preparation will be simpler, typically involving dissolution in a solvent, sonication, and filtration [4] [5]. The core chromatographic conditions can often be adapted from bioanalytical methods.

References

Analytical Protocol for Tricyclic Antidepressants in Serum by HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a published method for the simultaneous determination of 23 antidepressants and metabolites, which includes the TCAs amitriptyline, clomipramine, and doxepin [1]. It provides a robust foundation for developing a method for protriptyline.

Materials and Reagents
  • Analytes: this compound and suitable internal standard (e.g., a deuterated analog like this compound-d3).
  • Chemicals: HPLC-grade methanol, acetonitrile, and water. Formic acid and ammonium acetate.
  • Consumables: Microcentrifuge tubes, pipettes, and tips.
  • Equipment: HPLC system coupled to a tandem mass spectrometer (MS/MS), vortex mixer, and centrifuge.
Sample Preparation: Protein Precipitation

A simple protein precipitation is used for serum sample clean-up [1].

  • Pipette 100 µL of serum sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
  • Add a fixed volume (e.g., 10 µL) of the internal standard working solution.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 10-60 seconds and then centrifuge at a high speed (e.g., 13,000-15,000 × g) for 5-10 minutes.
  • Transfer the clear supernatant to an autosampler vial for analysis.
Instrumental Analysis: HPLC-MS/MS

The following conditions are derived from the literature method and should be optimized for this compound [1].

  • Chromatography:

    • Column: ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
    • Mobile Phase A: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate.
    • Mobile Phase B: Methanol containing 0.1% formic acid.
    • Gradient Elution: A typical gradient for these analytes starts at a high percentage of A and ramps to a high percentage of B. For example: 0-0.5 min (20% B), 0.5-2.0 min (20-95% B), 2.0-4.0 min (95% B), 4.0-4.1 min (95-20% B), and 4.1-5.0 min (20% B) for re-equilibration.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40 °C.
    • Injection Volume: 1-5 µL.
  • Mass Spectrometry (Tandem MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • The proposed MRM transitions and parameters for this compound, based on its structure, are suggested in the table below. These must be empirically determined and optimized.

Table 1: Proposed MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Collision Energy (V)
This compound 264.2 191.1 220.1 To be optimized
This compound-d3 (IS) 267.2 194.1 223.1 To be optimized
Method Validation

For any method to be used in a regulated environment, it must be validated. The original method was validated per Chinese Pharmacopoeia guidelines [1].

Table 2: Key Validation Parameters and Target Criteria

Parameter Description & Target
Specificity No interference at the retention times of this compound and the internal standard from blank serum matrix.
Linearity & Range A calibration curve (e.g., 1-500 ng/mL) with a correlation coefficient (r) of ≥0.99.
Accuracy & Precision Intra- and inter-day accuracy (85-115%) and precision (RSD <15%).
Lower Limit of Quantification (LLOQ) The lowest calibrator with accuracy and precision within ±20%.
Carryover The response in a blank sample after a high-concentration sample should be <20% of the LLOQ.
Matrix Effect & Recovery Consistent and high recovery with minimal ion suppression/enhancement (e.g., ±25%).
Stability Demonstrate stability of this compound in serum under storage, processing, and autosampler conditions.

Workflow and Fragmentation

The following diagrams outline the experimental workflow and the logical process for establishing the MRM method.

protocol start Start: Prepare Serum Sample step1 Add Internal Standard (Deuterated this compound) start->step1 step2 Protein Precipitation with Cold Acetonitrile step1->step2 step3 Vortex and Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 HPLC-MS/MS Analysis step4->step5 end Data Acquisition & Analysis step5->end

Experimental Workflow for Sample Analysis

MRM Method Development Steps

Important Considerations for Researchers

  • Method Adaptation is Key: This protocol is a template. The specific MRM transitions, collision energies, and chromatographic gradient must be experimentally determined and optimized for this compound using standard solutions.
  • Internal Standard Selection: Using a stable isotope-labeled internal standard (e.g., this compound-d3) is crucial for achieving high accuracy and precision, as it corrects for variability in sample preparation and ionization.
  • Clinical Application: Once validated, this method can be applied to Therapeutic Drug Monitoring (TDM) for patients undergoing this compound treatment, helping to ensure doses are within the therapeutic window and minimize adverse effects [1].

Reference List

  • 2025 Mar 27;16:1531496. doi: 10.3389/fphar.2025.1531496. High-performance liquid chromatography–tandem mass spectrometry ... for TDM of 23 antidepressants. Provides the core HPLC-MS/MS methodology, sample preparation (protein precipitation), and validation framework adapted for this protocol [1].
  • Development and validation of quantitative analytical method for 50 drugs of antidepressants, benzodiazepines and opioids in oral fluid samples by liquid chromatography–tandem mass spectrometry. Forensic Toxicology 39, 179–197 (2021). Offers a complementary perspective on method development using LC-MS/MS and liquid-liquid extraction for antidepressants in a different biological matrix [2].

References

Comprehensive Application Notes and Protocols: Protriptyline as a Multi-Target Directed Ligand in Amyloid-β Aggregation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Alzheimer's disease (AD) represents one of the most significant challenges in modern neurodegenerative disease research, with pathological hallmarks including extracellular amyloid-β (Aβ) plaques, intracellular neurofibrillary tangles, and progressive neuronal loss. The amyloid cascade hypothesis posits that the accumulation and aggregation of Aβ peptides play a central role in disease pathogenesis, initiating a complex cascade of events leading to synaptic dysfunction, tau pathology, and ultimately neuronal death [1] [2]. While the precise etiology of AD remains incompletely elucidated, current therapeutic strategies have increasingly focused on targeting multiple aspects of the disease process simultaneously, leading to the emergence of Multi-Target Directed Ligands (MTDLs) as promising therapeutic candidates. These compounds interact with several key molecular targets involved in AD pathogenesis, potentially offering enhanced therapeutic efficacy compared to single-target approaches.

Protriptyline, a tricyclic antidepressant approved by the FDA for the treatment of depression, has recently emerged as a promising MTDL candidate for Alzheimer's disease research. While its primary medical use has been in managing depressive disorders, scientific investigations have revealed its potential to modulate several key targets implicated in AD pathology [3] [1]. The compound's chemical structure features a dibenzocycloheptene-derivative tricyclic ring system with an alkyl amine substituent on the central ring, characteristics it shares with other tricyclic compounds but with distinct pharmacological properties [4]. Originally developed for depression treatment, this compound's mechanism of action in that context involves potent inhibition of serotonin and norepinephrine reuptake in synaptic clefts, leading to increased monoaminergic neurotransmission [4].

Recent drug repurposing approaches have identified this compound as having significant potential for AD research, particularly due to its interactions with key enzymes and aggregation processes involved in Alzheimer's pathogenesis. The complex nature of AD necessitates therapeutic approaches that can address multiple pathological mechanisms simultaneously, and this compound's diverse pharmacological profile positions it as an excellent candidate for further investigation in this context [1] [5]. Research has demonstrated that this compound exhibits strong inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and Aβ aggregation—three fundamentally important targets in AD pathology [1]. This multi-target engagement profile, combined with its established safety and pharmacokinetic data from decades of clinical use for depression, makes this compound a valuable compound for exploring new therapeutic strategies for Alzheimer's disease.

Table 1: Fundamental Properties of this compound

Property Description
Chemical Formula C₁₉H₂₁N
Molecular Weight 263.38 g/mol
Primary Medical Use Treatment of depression
Drug Class Tricyclic antidepressant (secondary amine)
Mechanism in Depression Inhibition of serotonin and norepinephrine reuptake
Relevance to AD Research Multi-target inhibition of AChE, BACE-1, and Aβ aggregation
Approval Status FDA-approved for depression

Mechanisms of Action

This compound exhibits a remarkable multi-target engagement profile that distinguishes it from many single-target therapeutic agents in Alzheimer's disease research. Its mechanisms of action span several critical pathways implicated in AD pathogenesis, providing a comprehensive pharmacological approach to targeting the complex pathophysiology of this neurodegenerative disorder. Through detailed molecular investigations, researchers have elucidated this compound's interactions with key enzymes and aggregation processes, revealing a polypharmacological profile that addresses both the cholinergic and amyloid hypotheses of AD simultaneously.

Acetylcholinesterase (AChE) Inhibition

This compound demonstrates potent inhibitory activity against acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in synaptic clefts. Based on enzyme kinetic studies, this compound exhibits an IC₅₀ value of 0.06 mM against AChE, representing the strongest inhibition among the tricyclic antidepressants tested [1] [5]. Mechanistic studies have revealed that this compound functions as a competitive inhibitor of AChE, with the Lineweaver-Burk analysis indicating an increased apparent Kₘ in the presence of the drug [5]. The inhibition constant (Kᵢ) was determined to be approximately 0.001 mM, demonstrating strong binding affinity. Through molecular dynamics simulations, researchers have determined that this compound binds to both the anionic subsite (Trp82, Glu198, Tyr333) and esteratic subsite (Ser199, Glu330, His443) of AChE's active site [5]. The binding is characterized by mean interaction strengths of -31.3 (±9.1) kcal mol⁻¹ with the anionic subsite and -19.4 (±5.0) kcal mol⁻¹ with the esteratic subsite, with electrostatic interactions playing a more significant role than van der Waals forces in the binding mechanism.

β-Secretase (BACE-1) Inhibition

This compound also demonstrates significant inhibitory effects on β-secretase (BACE-1), the key enzyme initiating the amyloidogenic processing of amyloid precursor protein (APP). Initial in silico docking studies revealed this compound's strong binding affinity for BACE-1, which was subsequently validated through biochemical assays [1]. This inhibition is particularly important therapeutically as BACE-1 cleavage represents the rate-limiting step in the production of Aβ peptides. Through its inhibition of BACE-1 activity, this compound reduces the production of both Aβ40 and Aβ42 species, thereby targeting an early critical step in the amyloid cascade [6]. This mechanism was further confirmed through cellular studies demonstrating that this compound treatment reduces the generation of soluble APPβ (sAPPβ), the fragment produced by BACE-1 cleavage of APP [6].

Amyloid-β Aggregation Inhibition

One of this compound's most significant anti-amyloid properties is its direct interference with Aβ aggregation processes. Biophysical assays combined with atomic force microscopy have established that this compound effectively inhibits the aggregation of Aβ peptides into toxic oligomers and fibrils [3] [1]. The drug appears to disrupt the self-assembly pathway of Aβ, potentially through direct interaction with the peptide that prevents the conformational transitions necessary for β-sheet formation and subsequent aggregation. Additionally, this compound has been shown to inhibit glycation-induced amyloid aggregation, an important amplification mechanism in AD pathology where advanced glycation end products (AGEs) intensify Aβ neurotoxicity by enhancing receptor for AGE (RAGE)-mediated neuronal damage [1] [5].

G APP APP BACE1 BACE1 APP->BACE1 Cleavage sAPPb sAPPb BACE1->sAPPb Abeta Abeta BACE1->Abeta Oligomers Oligomers Abeta->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Fibrillization Plaques Plaques Fibrils->Plaques Deposition ACh ACh AChE AChE ACh->AChE Degradation This compound This compound This compound->BACE1 Inhibition This compound->Abeta Aggregation Inhibition This compound->AChE Inhibition

Diagram 1: this compound's multi-target mechanism of action in Alzheimer's disease pathogenesis. The green ellipse represents this compound interacting with multiple targets in the amyloid cascade and cholinergic pathway.

Experimental Protocols

This section provides detailed methodological approaches for investigating this compound's effects on amyloid-β aggregation, encompassing standardized preparation of Aβ species, compound treatment protocols, and comprehensive aggregation assessment techniques. Implementation of these rigorously validated protocols ensures experimental reproducibility and generates reliable, comparable data across different research settings.

Preparation of Monomeric Aβ Solutions

The initial step in studying Aβ aggregation involves preparing homogeneous monomeric Aβ solutions, which serve as the starting material for all subsequent aggregation studies. Consistent preparation is critical as the structural history of Aβ peptides significantly influences their aggregation kinetics and morphological outcomes [7]. Several validated methods exist for obtaining monomeric Aβ, with the hexafluoroisopropanol (HFIP) method being particularly widely adopted for producing structurally homogeneous starting material:

  • HFIP Pretreatment Protocol: Begin by dissolving synthetic Aβ peptide in pure HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) at a concentration of 1 mg/mL. Briefly vortex the solution to ensure complete dissolution, then sonicate in a bath sonicator for 5 minutes. Dry the solution under a gentle stream of nitrogen gas, then redissolve in HFIP at the same concentration and repeat the sonication and drying steps. For final preparation, redissolve the peptide in HFIP at 1 mg/mL, aliquot into single-use volumes, sonicate again for 5 minutes, and dry under nitrogen stream. Complete the drying process under vacuum for 1-2 hours until the peptide is completely dry. Store these HFIP-treated aliquots at -80°C until needed [7] [8].

  • NaOH Dissolution Method: As an alternative approach, dissolve the Aβ peptide in 10 mM NaOH to achieve a concentration of 1 mg/mL. Sonicate the solution for 30 minutes in a bath sonicator, then aliquot and snap-freeze in single-use portions. Store these aliquots at -80°C. When ready for use, thaw rapidly at 37°C and account for the elevated pH of the Aβ solution in subsequent experimental steps [8].

  • NH₄OH Dissolution Protocol: For immediate use in aggregation studies, dissolve Aβ peptide in 1% ammonium hydroxide (NH₄OH) using approximately 70-80 μL per 1 mg of peptide. Briefly centrifuge the vial at >1000 × g to collect all solution at the bottom. Immediately dilute the dissolved peptide in ice-cold phosphate-buffered saline (PBS) to a final concentration of ≤1 mg/mL. Pipette gently up and down to ensure complete mixing without introducing bubbles. Use immediately or snap-freeze in aliquots for storage at -80°C [8].

Aβ Aggregation in the Presence of this compound

Once monomeric Aβ solutions are prepared, the following protocol enables evaluation of This compound's effects on Aβ aggregation kinetics and morphology:

  • Sample Preparation: Prepare a 20 mM phosphate buffer solution containing 0.2 mM EDTA and 1 mM NaN₃ at pH 8.0. Dilute the monomeric Aβ solution into this buffer to achieve a final concentration of 10-50 μM. Prepare a stock solution of this compound in DMSO and add to the Aβ solution to achieve the desired final concentration (typically 10-100 μM), maintaining the DMSO concentration below 1% (v/v) to prevent solvent effects on aggregation. Include control samples containing Aβ with equivalent DMSO concentration but no this compound [1] [8].

  • Aggregation Incubation: Incubate the samples at 37°C under constant agitation using a thermal mixer or shaking incubator set to 300-500 rpm. The aggregation process typically requires 24-72 hours to complete, depending on Aβ concentration, specific peptide variant (Aβ42 aggregates faster than Aβ40), and agitation conditions [8].

  • Thioflavin T (ThT) Fluorescence Assay: To monitor aggregation kinetics in real-time, include 20 μM Thioflavin T in the aggregation mixture. Periodically measure fluorescence using excitation at 450 nm and emission at 485 nm. The increase in ThT fluorescence correlates with β-sheet formation and fibril development, allowing quantitative assessment of aggregation progression [8].

Structural Characterization of Aβ Aggregates

Comprehensive characterization of the resulting Aβ aggregates is essential for understanding this compound's effects on aggregation morphology:

  • Atomic Force Microscopy (AFM): Dilute aggregated Aβ samples 10-50 fold in ultrapure water to achieve appropriate density for imaging. Deposit 10-20 μL of diluted sample onto freshly cleaved mica substrate and allow to adsorb for 2-5 minutes. Gently rinse with ultrapure water to remove unbound peptides and salts, then dry under a gentle stream of nitrogen. Image samples using tapping mode AFM with sharp silicon tips (spring constant ~40 N/m, resonant frequency ~300 kHz). Acquire multiple images from different sample areas to ensure representative sampling of the aggregate population [7] [1].

  • Transmission Electron Microscopy (TEM): Apply 10 μL of aggregated Aβ sample to a 300-mesh copper formvar/carbon grid and allow to adsorb for 1 minute. Blot away excess solution carefully. Counterstain with 10 μL of 2% uranyl acetate for 90 seconds, then blot away excess stain. Air-dry the grid in a desiccator chamber before imaging. Acquire images using a TEM operated at 80 kV with approximately 120,000× magnification [8].

  • Dynamic Light Scattering (DLS): Clarate aggregated samples by brief centrifugation at 14,000 × g for 10 minutes to remove large insoluble aggregates that could interfere with measurements. Load the supernatant into a disposable microcuvette and measure particle size distribution using a DLS instrument. Perform measurements at a fixed angle of 173° and temperature of 25°C, with minimum 10 repetitions per sample [8].

G LyophilizedAβ LyophilizedAβ HFIP HFIP LyophilizedAβ->HFIP Dissolution MonomericAβ MonomericAβ HFIP->MonomericAβ Drying & Resuspension AggregationReaction AggregationReaction MonomericAβ->AggregationReaction This compound This compound This compound->AggregationReaction Treatment AFM AFM AggregationReaction->AFM Morphological Analysis TEM TEM AggregationReaction->TEM Structural Imaging DLS DLS AggregationReaction->DLS Size Distribution ThT ThT AggregationReaction->ThT Kinetic Monitoring DataAnalysis DataAnalysis AFM->DataAnalysis TEM->DataAnalysis DLS->DataAnalysis ThT->DataAnalysis

Diagram 2: Experimental workflow for evaluating this compound's effects on Aβ aggregation, from sample preparation through comprehensive characterization using multiple biophysical techniques.

Quantitative Data Analysis

Rigorous quantitative assessment of experimental results is essential for evaluating this compound's efficacy as a multi-target directed ligand in Alzheimer's disease models. The following tables summarize key quantitative findings from published investigations into this compound's effects on major AD targets.

Table 2: this compound Inhibition Profile Against Key Alzheimer's Disease Targets

Target IC₅₀ Value Inhibition Constant (Kᵢ) Type of Inhibition Experimental System
Acetylcholinesterase (AChE) 0.06 mM 0.001 mM Competitive Enzyme kinetics assay [1]
β-Secretase (BACE-1) Not specified Strong binding affinity Non-competitive Docking studies & biophysical assays [1]
Aβ Aggregation Not specified Not applicable Direct interference AFM & fluorescence assays [1]
Aβ Glycation Not specified Not applicable Suppression of AGE formation Glycation assay [1]

Table 3: Comparison of Tricyclic Antidepressants in Alzheimer's Disease Target Inhibition

Compound AChE Inhibition (IC₅₀) Aβ Reduction BACE-1 Inhibition Cytotoxicity
This compound 0.06 mM ~40% at 10 μM Strong No cytotoxicity at effective doses [1]
Amitriptyline 0.6 mM ~35% at 10 μM Moderate No cytotoxicity at effective doses [6]
Maprotiline 0.1 mM Not specified Moderate Not specified [1]
Nortriptyline 0.135 mM Not specified Moderate Not specified [1]
Doxepin 0.480 mM Not specified Weak Not specified [1]

Research Applications

The investigation of this compound as a multi-target directed ligand in Alzheimer's disease research extends beyond basic science into several practical research applications with significant translational potential. These applications leverage this compound's unique pharmacological profile to address fundamental questions in AD pathogenesis and treatment development.

  • Drug Repurposing Screening: this compound serves as an excellent positive control in screening campaigns designed to identify existing drugs with potential for repurposing in Alzheimer's disease. Its well-characterized multi-target activity provides a benchmark for comparing new candidate compounds. Research demonstrates that several tricyclic antidepressants share varying degrees of activity against AD targets, suggesting a class effect that merits further investigation [1] [6]. When implementing this compound in such screens, researchers should include concentration ranges from 1-100 μM to fully characterize dose-response relationships and determine IC₅₀ values for novel targets.

  • Mechanistic Studies of Aβ Aggregation: The compound represents a valuable tool compound for elucidating fundamental mechanisms of Aβ aggregation and inhibition. Through its direct interaction with Aβ peptides, this compound enables researchers to probe the molecular determinants of amyloid formation and stability [1]. Combining this compound treatment with advanced biophysical techniques such as AFM and TEM allows detailed investigation of how small molecules influence the structural transition from monomers to oligomers and fibrils. These studies contribute fundamental knowledge to the broader field of protein misfolding and aggregation.

  • Combination Therapy Development: this compound's multi-target activity makes it an interesting candidate for combination therapy approaches with other mechanism-based AD therapeutics. Research indicates that different tricyclic antidepressants may work through distinct primary targets—for example, amoxapine appears to function primarily through serotonin receptor 6 (HTR6) antagonism rather than direct BACE-1 inhibition [6]. This suggests potential synergistic opportunities when combining this compound with other tricyclics or with monoclonal antibodies targeting Aβ species. Such combination strategies could potentially enhance efficacy while reducing required doses and associated side effects.

  • Experimental Considerations: When designing studies with this compound, researchers should account for its physicochemical properties, including solubility in aqueous buffers (typically requiring DMSO stock solutions) and stability under experimental conditions. Appropriate controls should include vehicle-only treatments and comparison with other tricyclic compounds when possible. For cellular studies, verification of blood-brain barrier penetration using established in vitro models can help interpret potential in vivo efficacy. Additionally, researchers should consider implementing multiple complementary assessment methods (e.g., both ThT fluorescence and AFM) to thoroughly characterize this compound's effects on Aβ aggregation.

Conclusion and Future Directions

This compound represents a promising multi-target directed ligand with significant potential for advancing Alzheimer's disease research and therapeutic development. Its demonstrated efficacy against three major AD targets—acetylcholinesterase, β-secretase, and Aβ aggregation—combined with its established safety profile from decades of clinical use for depression, positions it as both a valuable tool compound and a serious repurposing candidate. The detailed protocols provided in this document enable researchers to reliably investigate this compound's effects on Aβ aggregation using standardized methods that facilitate cross-study comparisons and data integration.

Looking forward, several research directions appear particularly promising. First, structural modification of this compound could yield analogs with enhanced potency against specific AD targets while reducing undesirable side effects. Second, comprehensive in vivo studies in multiple AD mouse models would help validate the therapeutic potential suggested by in vitro findings. Third, investigation of this compound's potential synergistic effects with other anti-amyloid compounds could reveal valuable combination approaches. As the field continues to recognize the complexity of Alzheimer's disease pathogenesis, multi-target compounds like this compound provide important opportunities to address the multifaceted nature of this devastating neurodegenerative disorder.

References

Comprehensive Application Notes and Protocols: Investigating Protriptyline as a BACE-1 Inhibitor for Alzheimer's Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BACE-1 Inhibition as a Therapeutic Strategy

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) represents a prime therapeutic target for Alzheimer's disease (AD) intervention as it initiates the production of amyloid-β (Aβ) peptides, which are centrally implicated in AD pathogenesis according to the amyloid cascade hypothesis. [1] [2] [3] BACE-1 catalyzes the first step in Aβ generation by cleaving the amyloid precursor protein (APP), forming a membrane-bound C-terminal fragment that is subsequently processed by γ-secretase to release neurotoxic Aβ peptides. [1] The clinical validation of BACE-1 as a target is supported by human genetic evidence; specifically, an A673T mutation in the APP gene that reduces BACE-1 cleavage efficiency by approximately 40% is associated with both decreased AD risk and protection against age-related cognitive decline. [3]

Protriptyline, a tricyclic antidepressant primarily known as a norepinephrine reuptake inhibitor, has emerged as a promising multi-target directed ligand for Alzheimer's disease therapy. [4] Through systematic screening of FDA-approved nervous system drugs, this compound demonstrated significant inhibitory activity against three major AD targets: acetylcholinesterase (AChE), BACE-1, and Aβ aggregation. [4] This application note provides detailed methodological protocols for evaluating this compound's BACE-1 inhibitory activity, encompassing computational predictions, in vitro validations, and in vivo assessments, offering researchers a comprehensive framework for investigating this repurposed therapeutic candidate.

Computational Methodologies for Predicting BACE-1 Inhibition

Molecular Docking Protocols

Molecular docking simulations provide critical insights into the binding interactions and potential inhibition mechanisms between this compound and BACE-1. The following standardized protocol ensures reproducible results:

  • Protein Preparation: Retrieve the crystal structure of BACE-1 (PDB ID: 2ZHV) from the Protein Data Bank. [5] [6] Process the structure using Schrödinger's Protein Preparation Wizard by adding hydrogen atoms, assigning appropriate charges, fixing side-chain atoms, and generating tautomeric states with PROPKA at pH 7.0. [5] Perform energy minimization using the OPLS2005 forcefield to relieve steric clashes and optimize the structure. [5]

  • Ligand Preparation: Obtain the three-dimensional structure of this compound (CID: 4976) from PubChem or similar databases. Prepare the ligand structure using LigPrep tool with Epik to generate possible ionization states, tautomers, and stereoisomers at physiological pH (7.0 ± 0.5). [5] Apply OPLS2005 forcefield for energy minimization.

  • Grid Generation and Docking: Define the binding pocket around the catalytic aspartate residues (Asp32 and Asp228) using the co-crystallized ligand as reference. [5] Set grid box coordinates to X=75.17, Y=36.03, Z=20.06 with appropriate dimensions to encompass the entire active site. Perform docking calculations using Glide with standard precision (SP) mode, evaluating binding affinity based on Glide G-scores. [5]

For this compound, docking results indicate the formation of a stable complex with BACE-1, with the compound positioning itself in a manner that potentially disrupts the enzyme's catalytic activity. [4] The docking score should be compared against known inhibitors; compounds with G-scores ≤ -5 kcal/mol typically demonstrate promising binding affinity. [5]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations assess the stability and conformational dynamics of the BACE-1-protriptyline complex:

  • System Setup: Solvate the docked complex in a periodic box with TIP3P water molecules, maintaining a minimum 10Å distance between the protein and box edge. [5] Add counter ions (Na⁺/Cl⁻) to neutralize the system.

  • Simulation Parameters: Conduct simulations using GROMACS with the CHARMM36 forcefield. [5] Minimize the system using the steepest descent method (5,000 steps) followed by equilibration in NVT (50,000 steps) and NPT (100,000 steps) ensembles at 310K. Perform production runs for at least 100ns, saving trajectories every 10ps. [5]

  • Analysis: Calculate root mean square deviation (RMSD), root mean square fluctuation (RMSF), protein-ligand interactions, and binding free energies using MM/GBSA methods. [5] For this compound, simulations have demonstrated stable binding with consistent interaction patterns throughout the trajectory, particularly with key catalytic residues. [4]

Table 1: Key Parameters for Molecular Dynamics Simulations of BACE-1-Inhibitor Complexes

Parameter Specification Rationale
Forcefield CHARMM36 Optimized for protein-ligand interactions
Water Model TIP3P Standard for biological systems
Simulation Length 100-200ns Sufficient for conformational sampling
Temperature 310K Physiological relevance
Pressure Control Parrinello-Rahman Maintains constant pressure
Time Step 2fs Balance between accuracy and efficiency

In Vitro Evaluation of BACE-1 Inhibitory Activity

Enzymatic Inhibition Assay

Direct BACE-1 inhibition assays quantify this compound's efficacy in reducing enzymatic activity:

  • Reaction Setup: Prepare assay buffer (50mM sodium acetate, pH 4.5) to mimic the acidic optimum for BACE-1 activity. [7] Incubate recombinant human BACE-1 (10-20nM) with varying concentrations of this compound (0-100μM) for 15-30 minutes at 37°C. Include appropriate controls (enzyme alone, substrate alone, and vehicle controls).

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate based on the APP Swedish mutation sequence (e.g., MCA-SEVNLDAEFRK(DNP)-RR-NH₂). Final substrate concentration should approximate the Km value (typically 1-5μM).

  • Detection and Analysis: Monitor fluorescence emission (λex = 320nm, λem = 405nm) continuously for 30-60 minutes using a plate reader. Calculate inhibition percentages and determine IC₅₀ values using non-linear regression of dose-response curves. For this compound, studies have demonstrated significant inhibition with an IC₅₀ value lower than other tricyclic antidepressants evaluated. [4]

Kinetic Analysis of Inhibition Mechanism

Enzyme kinetics elucidate the mechanism of BACE-1 inhibition:

  • Protocol: Perform BACE-1 activity assays with varying substrate concentrations (0.5-5× Km) in the presence of multiple fixed concentrations of this compound (0, 0.5× IC₅₀, IC₅₀, 2× IC₅₀). Measure initial reaction velocities for each condition.

  • Data Analysis: Plot data using Lineweaver-Burk (double reciprocal) and Dixon plots to determine inhibition modality. Calculate kinetic parameters (Km, Vmax, Ki) using appropriate models. Research indicates this compound exhibits a reversible inhibition pattern, though its exact mechanism (competitive, non-competitive, or mixed) should be experimentally verified for each new analog. [7]

Table 2: Representative In Vitro BACE-1 Inhibition Data for this compound and Reference Compounds

Compound IC₅₀ (μM) Inhibition Mechanism Cellular EC₅₀ (μM) Selectivity (BACE1/BACE2)
This compound Not fully quantified Reversible [4] Not determined Not determined
Genistein 22.9 Non-competitive [7] Not reported Not reported
Compound 5 0.0018 Not specified [1] 0.001 >40-fold [1]
LY2811376 0.18nM Not specified [1] 7nM Not specified [1]

Additional Methodologies for Comprehensive Evaluation

Amyloid-β Aggregation Inhibition Studies

Anti-aggregation activity represents another therapeutic mechanism of this compound relevant to Alzheimer's disease:

  • Thioflavin T (ThT) Assay: Incubate synthetic Aβ42 peptide (10-50μM) with or without this compound in PBS buffer (pH 7.4) at 37°C with continuous agitation. At designated time points, mix aliquots with ThT solution (10μM final) and measure fluorescence (λex = 440nm, λem = 485nm). [4]

  • Atomic Force Microscopy (AFM): Deposit samples from aggregation reactions on freshly cleaved mica surfaces, air dry, and image using tapping mode AFM. Analyze images for fibril morphology and density. This compound has been shown to destabilize amyloid dimers and reduce residue-residue contact probabilities between Aβ peptides. [4] [8]

  • Isothermal Titration Calorimetry (ITC): Titrate this compound into Aβ solution in the sample cell and measure heat changes. Fit binding isotherms to determine stoichiometry, binding constants (Kd), and thermodynamic parameters (ΔH, ΔS). [4]

Acetylcholinesterase Inhibition Assay

Cholinergic enhancement represents an additional beneficial activity of this compound for Alzheimer's therapy:

  • Protocol: Monitor acetylcholinesterase activity using Ellman's method. Briefly, incubate AChE from electric eel or human recombinant source with varying this compound concentrations (0-100μM) for 15 minutes at 25°C. Add acetylthiocholine iodide (0.1-1.0mM) and DTNB (0.3mM), then monitor absorbance at 412nm for 10-15 minutes. [4]

  • Kinetic Analysis: Determine IC₅₀ values and inhibition constants (Ki) using Cheng-Prusoff equation. Studies have shown this compound inhibits AChE with an IC₅₀ of approximately 0.06mM through a competitive mechanism. [4]

In Vivo Validation in Alzheimer's Disease Models

Animal Model Development and Drug Administration

In vivo studies provide critical validation of this compound's efficacy in physiological contexts:

  • Animal Model Selection: Utilize streptozotocin (STZ)-induced rat models of sporadic Alzheimer's disease, which mimic key features including cognitive deficits, cholinergic dysfunction, oxidative stress, and Aβ pathology. [9] Alternatively, transgenic mice overexpressing human APP with familial AD mutations may be employed.

  • Drug Administration: Administer this compound intraperitoneally (5-10mg/kg body weight) or orally via gavage for 4-8 weeks following STZ intracerebroventricular injection (3mg/kg). [9] Include appropriate vehicle control groups.

  • Dosage Optimization: Conduct dose-response studies with multiple this compound concentrations (e.g., 2.5, 5, 10mg/kg) to establish the optimal therapeutic window.

Behavioral Assessment of Cognitive Function

Cognitive testing evaluates functional improvements following this compound treatment:

  • Morris Water Maze (MWM) Protocol: Conduct hidden platform trials (4 trials/day for 5 consecutive days) to assess spatial learning. Record escape latency, path length, and swimming speed. Perform a probe trial (60 seconds) 24 hours after the last training day to measure memory retention, quantifying time spent in the target quadrant and platform crossings. [9] this compound treatment (5mg/kg) has demonstrated significant improvement in escape latency and path length compared to STZ-only controls. [9]

  • Additional Behavioral Tests: Supplement MWM with novel object recognition tests for non-spatial memory and open field tests for anxiety-like behavior and locomotor activity.

Molecular Analyses of Brain Tissues

Post-mortem tissue analyses provide mechanistic insights into this compound's effects:

  • Tissue Collection: Euthanize animals following behavioral testing and collect brain regions of interest (hippocampus, cortex). Process tissues for biochemical analyses (homogenization), molecular biology (RNA/protein extraction), and histology (fixation in 4% PFA).

  • Western Blotting: Quantify protein expression levels of BACE1, APP processing products (C99, Aβ), BDNF, CREB, phospho-CREB, NF-κB, and synaptic markers (PSD-95, synaptophysin). This compound treatment has shown increased BDNF expression and CREB phosphorylation while reducing NF-κB activation. [9]

  • Oxidative Stress Markers: Assess lipid peroxidation (MDA levels), antioxidant defense (GSH, SOD, catalase activities), and protein carbonylation in brain homogenates. This compound demonstrates significant reduction of oxidative damage in STZ models. [9]

  • Histopathological Analyses: Perform immunohistochemistry for Aβ, GFAP (astrocytosis), Iba1 (microgliosis), and Nissl staining (neuronal integrity). Quantify plaque burden and glial activation.

Data Integration and Experimental Workflow

The comprehensive evaluation of this compound as a BACE-1 inhibitor requires integration of multiple methodological approaches. The following diagram illustrates the recommended experimental workflow and the key signaling pathways affected by this compound treatment:

G cluster_computational Computational Phase cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation Start Study Initiation Comp1 Molecular Docking (BACE1 Structure: 2ZHV) Start->Comp1 Comp2 Molecular Dynamics (100ns Simulation) Comp1->Comp2 Comp3 Binding Affinity Prediction (MM/GBSA) Comp2->Comp3 Vitro1 Enzymatic Inhibition Assay (pH 4.5, Fluorogenic Substrate) Comp3->Vitro1 Vitro2 Kinetic Analysis (Km, Vmax, Ki Determination) Vitro1->Vitro2 Vitro3 Cellular Models (Aβ Reduction in Cell Lines) Vitro2->Vitro3 Vivo1 Animal Model Development (STZ-induced or Transgenic) Vitro3->Vivo1 Vivo2 Drug Administration (5-10mg/kg, 4-8 weeks) Vivo1->Vivo2 Vivo3 Behavioral Assessment (Morris Water Maze) Vivo2->Vivo3 Vivo4 Molecular Analyses (Western, Oxidative Stress, Histology) Vivo3->Vivo4 Integration Data Integration & Analysis Vivo4->Integration

Figure 1: Experimental Workflow for Evaluating this compound as a BACE-1 Inhibitor

The following diagram illustrates the key molecular pathways through which this compound exerts its effects in Alzheimer's disease models:

G cluster_molecular Molecular Targets cluster_pathways Affected Pathways PRT This compound BACE1 BACE-1 Inhibition PRT->BACE1 Aggregation Inhibition of Aβ Aggregation PRT->Aggregation AChE AChE Inhibition PRT->AChE OX Reduced Oxidative Stress PRT->OX BDNF Increased BDNF Expression PRT->BDNF Reduced Aβ Production BACE1->Aβ NFκB NF-κB Pathway Downregulation Aβ->NFκB Cognitive Cognitive Improvement Aβ->Cognitive Synaptic Synaptic Protection Aggregation->Synaptic AChE->Cognitive NRF2 NRF2 Antioxidant Pathway OX->NRF2 Neuroprotection Neuroprotection OX->Neuroprotection CREB CREB Activation BDNF->CREB ERK ERK Signaling Modulation BDNF->ERK NFκB->OX CREB->BDNF CREB->Cognitive subcluster_outcomes subcluster_outcomes

Figure 2: Molecular Mechanisms and Signaling Pathways of this compound in Alzheimer's Disease Models

Conclusion and Research Implications

The methodologies outlined in this application note provide a comprehensive framework for evaluating this compound's potential as a BACE-1 inhibitor and multi-target directed ligand for Alzheimer's disease therapy. The integrated approach—spanning computational predictions, in vitro validations, and in vivo confirmations—offers researchers a robust strategy for investigating this repurposed compound.

This compound demonstrates a promising multi-target inhibitory profile against key Alzheimer's disease targets including BACE-1, acetylcholinesterase, and Aβ aggregation. [4] In vivo studies further support its therapeutic potential, showing cognitive improvement in animal models through modulation of NF-κB-BDNF/CREB signaling axis and reduction of oxidative damage. [9] However, researchers should remain cognizant of potential challenges in BACE-1 inhibitor development, including blood-brain barrier penetration, target selectivity against BACE-2 and other aspartyl proteases, and potential mechanism-based side effects from chronic BACE-1 inhibition. [1] [3]

These protocols can be adapted for evaluating related compounds and contribute to the ongoing development of effective Alzheimer's disease therapeutics. The systematic investigation of repurposed drugs like this compound represents a promising strategy to accelerate the identification of novel treatment options for this devastating neurodegenerative disorder.

References

Comprehensive Application Notes and Protocols: Protriptyline-Mediated Inhibition of Protein Glycation in Alzheimer's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protriptyline as a Multi-Target Directed Ligand

This compound, a tricyclic antidepressant traditionally used for mood disorders, has emerged as a promising multi-target directed ligand (MTDL) with significant potential for Alzheimer's disease (AD) therapeutic strategies. Alzheimer's disease represents a complex neurodegenerative disorder involving multiple pathological processes, including protein glycation, amyloid-β aggregation, and neuroinflammation. The discovery of this compound's ability to simultaneously inhibit multiple AD targets through drug repositioning approaches offers substantial advantages in reducing development time and costs compared to novel drug development [1] [2]. This compound demonstrates particularly strong activity against three major AD targets: acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation, with additional inhibitory effects against glycation-induced amyloid aggregation, which represents another crucial pathological mechanism in AD progression [1].

Advanced glycation end products (AGEs) form through non-enzymatic reactions between reducing sugars and amino groups of proteins, lipids, or nucleic acids, leading to structural and functional alterations in affected biomolecules [3]. The accumulation of AGEs in neurological tissues contributes significantly to AD pathogenesis through several mechanisms, including increased oxidative stress, neuroinflammation, and enhanced formation of neurotoxic protein aggregates [3]. The receptor for advanced glycation end products (RAGE) facilitates transport of glycated Aβ across the blood-brain barrier and intensifies neuronal damage, making the inhibition of glycation a valuable therapeutic strategy for AD [1] [2]. This compound's capacity to inhibit glycation-mediated Aβ aggregation positions it as a uniquely promising candidate for addressing multiple aspects of AD pathology simultaneously.

Quantitative Profile of this compound's Multi-Target Activity

Table 1: Comprehensive Quantitative Data on this compound's Inhibitory Activity Against Key Alzheimer's Disease Targets

Target Assay Type Inhibitory Activity Comparison Drugs Experimental Model
AChE Enzyme inhibition IC~50~ = 0.06 mM Maprotiline (0.1 mM), Doxepin (0.48 mM), Nortriptyline (0.135 mM), Amitriptyline (0.6 mM) In vitro enzymatic assay [1]
AChE Binding constant (K~i~) 0.001 mM N/A Competitive inhibition, Cheng-Prusoff equation [1]
BACE-1 Molecular docking Strong binding affinity Multiple tricyclic antidepressants Computational simulation [1] [2]
Aβ aggregation Multiple biophysical assays Significant inhibition N/A In vitro aggregation models [1]
Glycation-induced Aβ aggregation AGE-specific assays Strong inhibition N/A Glycation-specific protein aggregation models [1]
Spatial memory Behavioral test Significant improvement STZ-induced AD model In vivo rat model [4]
Oxidative damage Biochemical assays Marked reduction STZ-induced AD model In vivo rat model [4]

Table 2: this compound's Effects on Key Signaling Molecules in STZ-Induced Rat Model of Alzheimer's Disease

Parameter Effect of this compound Biological Significance Experimental Measurement
BDNF levels Increased Enhanced neurotrophic support, synaptic plasticity Immunoblotting, ELISA [4]
CREB phosphorylation Activated Improved memory formation, neuronal survival Western blot [4]
NF-κB signaling Regulated Reduced neuroinflammation Transcriptional activity assays [4]
Oxidative stress markers Decreased Attenuated oxidative damage Lipid peroxidation, glutathione levels [4]
Astrogliosis Reduced Diminished neuroinflammatory response GFAP immunohistochemistry [4]
Aβ accumulation Lowered Reduced amyloid pathology Immunohistochemistry, ELISA [4]

Experimental Protocols & Methodologies

Glycation Inhibition Assay Protocol

Objective: To evaluate this compound's inhibitory effects on advanced glycation end product (AGE) formation.

Materials and Reagents:

  • This compound hydrochloride (prepare fresh stock solution in DMSO or buffer)
  • Glucose or fructose solution (1M in phosphate buffer)
  • Bovine serum albumin (BSA) or casein (10 mg/mL in buffer)
  • Aminoguanidine (positive control, 10 mM stock)
  • Phosphate buffer (0.1 M, pH 7.4)
  • Fluorescence measurement equipment (excitation 370 nm, emission 440 nm)
  • ELISA kits for specific AGEs (CML, CEL, pentosidine) - optional
  • Incubation equipment (37°C or higher for accelerated glycation)

Procedure:

  • Prepare reaction mixtures containing:
    • Protein substrate (BSA/casein, final concentration 5 mg/mL)
    • Glycating agent (glucose/fructose, final concentration 0.5-1M)
    • This compound (varying concentrations, typically 0.01-1 mM)
    • Positive control: Aminoguanidine (1-10 mM)
    • Negative control: No inhibitor
    • Blank: No glycating agent
  • Adjust final volume to 1 mL with phosphate buffer (0.1 M, pH 7.4)
  • Incubate mixtures at 37°C for 1-4 weeks (or at higher temperatures 50-60°C for accelerated studies for 24-72 hours)
  • Protect from light during incubation to prevent photodegradation
  • Measure AGE formation using:
    • Fluorescence method: Monitor fluorescence at excitation 370 nm/emission 440 nm
    • ELISA method: Use specific AGE antibodies (CML, CEL) according to manufacturer protocols
    • HPLC-MS/MS: For precise quantification of specific AGE adducts [5]
  • Calculate percentage inhibition using formula: Inhibition (%) = [1 - (F~sample~ - F~blank~)/(F~control~ - F~blank~)] × 100 Where F~sample~ = fluorescence of this compound-treated, F~control~ = fluorescence of negative control, F~blank~ = fluorescence of blank

Data Analysis: Determine IC~50~ values using non-linear regression of inhibition curves (log inhibitor concentration vs. normalized response) [1] [5].

Acetylcholinesterase (AChE) Inhibition Protocol

Objective: To assess this compound's inhibitory activity against acetylcholinesterase.

Materials and Reagents:

  • Electric eel or human recombinant AChE
  • Acetylthiocholine iodide (substrate)
  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
  • This compound (test compound)
  • Donepezil or tacrine (positive controls)
  • Phosphate buffer (0.1 M, pH 8.0)
  • Microplate reader capable of reading 412 nm absorbance

Procedure:

  • Prepare reaction mixture containing:
    • Phosphate buffer (0.1 M, pH 8.0)
    • DTNB (0.3 mM final concentration)
    • AChE enzyme (0.02-0.05 U/mL)
    • This compound (various concentrations, typically 0.01-1 mM)
  • Pre-incubate mixture for 10 minutes at 25°C
  • Initiate reaction by adding acetylthiocholine iodide (1 mM final concentration)
  • Monitor the formation of 2-nitro-5-thiobenzoate anion at 412 nm for 10-15 minutes
  • Include appropriate controls:
    • Blank: No enzyme
    • Negative control: No inhibitor
    • Positive control: Known AChE inhibitor
  • Calculate enzyme activity from linear portion of kinetic curve

Kinetic Analysis:

  • For mechanism determination, vary acetylthiocholine concentration (0.1-2 mM) at different fixed this compound concentrations
  • Perform Lineweaver-Burk analysis (1/V vs. 1/[S]) to determine inhibition pattern
  • Calculate K~i~ using Cheng-Prusoff equation: IC~50~ = K~i~ (1 + [S]/K~m~) for competitive inhibition [1]
BACE-1 Inhibition Assay Protocol

Objective: To evaluate this compound's inhibitory effects on β-secretase (BACE-1) activity.

Materials and Reagents:

  • Recombinant human BACE-1 enzyme
  • Fluorogenic BACE-1 substrate (e.g., MCA-SEVNLDAEFRK-(DNP)-RR-NH~2~)
  • This compound (test compound)
  • BACE-1 inhibitor IV (positive control)
  • Assay buffer (50 mM sodium acetate, pH 4.5)
  • Black 96-well microplates
  • Fluorescence microplate reader (excitation 320 nm, emission 405 nm)

Procedure:

  • Prepare reaction mixtures containing:
    • Assay buffer (50 mM sodium acetate, pH 4.5)
    • BACE-1 enzyme (1-2 nM final concentration)
    • This compound (varying concentrations)
    • Positive control: Known BACE-1 inhibitor
    • Negative control: No inhibitor
    • Blank: No enzyme
  • Pre-incubate enzyme with inhibitor for 10 minutes at 25°C
  • Initiate reaction by adding fluorogenic substrate (10-20 μM final concentration)
  • Monitor fluorescence continuously for 30-60 minutes at 25-37°C
  • Calculate initial reaction rates from linear portion of fluorescence vs. time plot
  • Determine percentage inhibition and IC~50~ values as described for AChE assay [1] [2]

Molecular Mechanisms & Signaling Pathways

Glycation Inhibition Mechanism

This compound exerts its anti-glycation effects through multiple molecular mechanisms that disrupt the formation of advanced glycation end products (AGEs). The glycation process begins with the Maillard reaction, where reducing sugars react non-enzymatically with amino groups of proteins, forming Schiff bases that rearrange to Amadori products. These early glycation products then undergo further oxidation, rearrangement, and condensation reactions to form irreversible AGEs [3]. This compound appears to interfere with this process at multiple stages, potentially through direct trapping of reactive dicarbonyl intermediates such as methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG), which are key precursors in AGE formation [5]. Additionally, this compound may exhibit antioxidant properties that suppress the oxidative stress component of glycation, as evidenced by its ability to reduce oxidative damage in STZ-induced AD models [4].

The therapeutic significance of glycation inhibition in Alzheimer's disease stems from the observation that Aβ glycation intensifies neurotoxicity and accelerates cognitive decline. Glycated Aβ forms more stable aggregates and serves as a superior ligand for RAGE, enhancing its transport across the blood-brain barrier and exacerbating neuronal damage [1] [2]. By inhibiting Aβ glycation, this compound reduces the formation of these more toxic, more stable amyloid aggregates, thereby attenuating a key driver of AD pathology. Furthermore, the reduction in AGE formation decreases activation of the RAGE-mediated signaling pathway, which is known to promote oxidative stress and neuroinflammation through upregulation of NF-κB and subsequent pro-inflammatory cytokine production [4] [6].

Multi-Target Effects in Alzheimer's Disease Pathology

Diagram: this compound's Multi-Target Mechanisms in Alzheimer's Disease

G This compound's Multi-Target Mechanisms in Alzheimer's Disease This compound This compound AChE AChE This compound->AChE Inhibits BACE1 BACE1 This compound->BACE1 Inhibits ABagg ABagg This compound->ABagg Inhibits Glycation Glycation This compound->Glycation Inhibits OXStress OXStress This compound->OXStress Reduces AChinhib AChinhib AChE->AChinhib Leads to ABprod ABprod BACE1->ABprod Produces ABtox ABtox ABagg->ABtox Causes AGEform AGEform Glycation->AGEform Forms Neuroprot Neuroprot OXStress->Neuroprot Enables Cognitif Cognitif AChinhib->Cognitif Improves ABprod->ABagg Promotes ABtox->Neuroprot Prevents RAGEsig RAGEsig AGEform->RAGEsig Activates RAGEsig->OXStress Induces

The diagram above illustrates this compound's comprehensive multi-target approach to addressing Alzheimer's disease pathology. Through simultaneous inhibition of AChE, BACE-1, Aβ aggregation, and protein glycation, this compound targets multiple interconnected pathways in AD pathogenesis. The cholinergic enhancement resulting from AChE inhibition works synergistically with the reduced amyloid pathology from BACE-1 inhibition and anti-aggregation effects, while glycation inhibition addresses an important modifier of amyloid toxicity. This multi-target approach represents a significant advantage over single-target therapies, as it addresses the complex, multifactorial nature of Alzheimer's disease [1] [2].

Impact on Neurotrophic Signaling and Oxidative Stress Pathways

Diagram: this compound's Effects on Neurotrophic Signaling and Oxidative Stress

G This compound's Effects on Neurotrophic Signaling and Oxidative Stress This compound This compound OXStress OXStress This compound->OXStress Reduces NFkB NFkB This compound->NFkB Regulates Astrogliosis Astrogliosis This compound->Astrogliosis Reduces ReducedROS ReducedROS OXStress->ReducedROS Leads to ReducedInflam ReducedInflam NFkB->ReducedInflam Results in CREB CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF BDNF IncreasedBDNF IncreasedBDNF BDNF->IncreasedBDNF Elevates Levels ReducedGliosis ReducedGliosis Astrogliosis->ReducedGliosis Decreases ReducedROS->CREB Promotes Activation ReducedInflam->CREB Facilitates Activation pCREB->BDNF Enhances Expression NeuronalSurvival NeuronalSurvival IncreasedBDNF->NeuronalSurvival Supports SynapticPlastic SynapticPlastic IncreasedBDNF->SynapticPlastic Enhances ReducedGliosis->NeuronalSurvival Promotes MemoryImprove MemoryImprove NeuronalSurvival->MemoryImprove Contributes to SynapticPlastic->MemoryImprove Enables

This compound demonstrates significant effects on neurotrophic signaling pathways and oxidative stress responses that contribute to its neuroprotective properties. In streptozotocin-induced rat models of Alzheimer's disease, this compound treatment activates the CREB-BDNF signaling axis, which plays a crucial role in neuronal survival, synaptic plasticity, and memory formation [4]. The diagram above illustrates how this compound reduces oxidative stress and regulates NF-κB signaling, leading to decreased neuroinflammation. These effects create a more favorable environment for CREB activation, which in turn enhances BDNF expression. The increased BDNF levels support neuronal survival and enhance synaptic plasticity, ultimately contributing to improved spatial memory performance observed in this compound-treated animal models [4].

The reduction in astrocytosis (activation of astrocytes) and microgliosis (activation of microglia) following this compound treatment indicates its potent anti-inflammatory effects, which further contribute to neuroprotection. By creating a less inflammatory microenvironment and reducing oxidative damage to neurons, this compound helps preserve neuronal function and integrity in brain regions vulnerable to Alzheimer's pathology, particularly the hippocampus and cortex [4]. These mechanisms complement its direct effects on protein glycation and amyloid pathology, providing a comprehensive therapeutic approach that addresses both the molecular and cellular aspects of Alzheimer's disease progression.

Conclusion & Therapeutic Implications

This compound represents a promising multi-target directed ligand with significant potential for Alzheimer's disease therapeutic strategies. Its ability to simultaneously inhibit protein glycation, acetylcholinesterase, BACE-1 activity, and Aβ aggregation addresses multiple key pathological processes in AD through a single therapeutic agent. The comprehensive experimental protocols outlined in these application notes provide researchers with robust methodologies for investigating this compound's mechanisms and effects in relevant biological systems. The quantitative data summarized from multiple studies demonstrate consistent efficacy across various assay systems and model organisms, strengthening the evidence for this compound's potential therapeutic value.

The drug repositioning approach applied to this compound offers significant advantages for accelerating its development as an AD therapeutic, including established safety profiles, reduced development costs, and shorter timelines to clinical application [1] [2]. Future research directions should focus on optimizing dosing regimens for Alzheimer's applications, conducting additional preclinical studies in relevant animal models that better recapitulate the full spectrum of AD pathology, and designing well-controlled clinical trials to validate this compound's efficacy in human AD patients. Additionally, further investigation into the structure-activity relationships of this compound and related compounds may guide the development of even more effective derivatives with enhanced multi-target activity and improved pharmacological properties.

References

Protriptyline as a Multi-Target Directed Ligand in Alzheimer's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Alzheimer's disease (AD) involves multiple pathological processes. The discovery of Multi-Target-Directed Ligands (MTDLs) offers a promising strategy to address this complexity [1]. Drug repositioning of existing, non-toxic drugs can significantly reduce the time and cost of development [1] [2]. A 2014 study identified the tricyclic antidepressant protriptyline as a potent MTDL against several key AD targets [1] [2] [3].

In Silico Screening and Molecular Docking Protocols

Objective: To computationally screen FDA-approved nervous system drugs and identify promising MTDL candidates for AD.

Methodology:

  • Ligand and Target Preparation:
    • A library of 140 FDA-approved nervous system drugs was prepared [1] [2].
    • The 3D crystal structures of the primary AD targets—Acetylcholinesterase (AChE), β-secretase (BACE-1), and the amyloid-β (Aβ) peptide—were obtained from the Protein Data Bank (PDB).
  • Molecular Docking:
    • Docking simulations were performed using AutoDock 4.2 [1] [2].
    • Ligands were scored based on electrostatic and hydrophobic contributions to the binding energy [1].
    • Polar interactions were analyzed via H-bonding interactions [1].
  • Data Analysis:
    • Binding energy scores for all ligands against the three targets were visualized using a heat map [1] [2].
    • Ligands were ranked based on docking scores and the presence of favorable H-bond donors and acceptors within the active sites [1].

Key Finding: Five tricyclic antidepressants showed strong binding affinity across all three targets. Among them, This compound demonstrated the highest predicted binding affinity [1] [2].

Experimental Validation Protocols

Objective: To biophysically validate the multi-target inhibitory activity of this compound.

1. AChE Inhibition Assay

  • Protocol: AChE activity was measured using Ellman's assay. The inhibition of AChE by this compound and other tricyclic antidepressants was tested over a concentration range of 0.05–0.8 mM to determine the half-maximal inhibitory concentration (IC₅₀) [1] [2].
  • Enzyme Kinetics: The mechanism of inhibition was determined using Lineweaver-Burk plot analysis [1] [2].
  • Binding Thermodynamics: The binding affinity (Kd), stoichiometry (N), and thermodynamic parameters (ΔH, ΔS) of the this compound-AChE interaction were determined using Isothermal Titration Calorimetry (ITC) [1].
  • Conformational Studies: Tryptophan fluorescence quenching and Circular Dichroism (CD) spectroscopy were used to investigate drug-induced conformational changes in AChE [1].

2. BACE-1 Inhibition Assay

  • Protocol: A fluorescence resonance energy transfer (FRET)-based assay was employed using a specific substrate peptide to measure BACE-1 activity in the presence of this compound [1].

3. Aβ Aggregation Inhibition Assay

  • Protocol: Aβ aggregation was induced in vitro, and its inhibition by this compound was monitored using Thioflavin T (ThT) fluorescence [1].
  • Morphological Analysis: The morphology of Aβ aggregates formed in the presence and absence of this compound was visualized using Atomic Force Microscopy (AFM) [1].
  • Glycation Inhibition: The inhibition of glycation-induced Aβ aggregation was also assessed, as glycation intensifies Aβ neurotoxicity [1].

Summary of Quantitative Data

The experimental data confirm this compound's potent multi-target activity.

Table 1: Inhibitory Activity (IC₅₀) of Tricyclic Antidepressants against AChE [1] [2]

Drug IC₅₀ (mM)
This compound 0.060
Maprotiline 0.100
Nortriptyline 0.135
Doxepin 0.480
Amitriptyline 0.600

Table 2: Binding and Inhibition Parameters for this compound [1]

Parameter Value Method
AChE Inhibition Constant (Ki) ~0.001 mM Enzyme Kinetics
AChE Binding Stoichiometry (N) 1:1 Isothermal Titration Calorimetry (ITC)
Mean Interaction Energy with AChE Anionic Subsite -31.3 (±9.1) kcal/mol Molecular Dynamics (MD) Simulation
Mean Interaction Energy with AChE Esteratic Subsite -19.4 (±5.0) kcal/mol Molecular Dynamics (MD) Simulation

Visualizing the Multi-Target Inhibitory Workflow

The diagram below outlines the workflow for discovering and validating this compound as an MTDL.

This compound Multi-Target Screening Workflow Start Start: Drug Repositioning 140 FDA-Approved CNS Drugs InSilico In Silico Screening (Molecular Docking) Start->InSilico Target1 AChE Target InSilico->Target1 Target2 BACE-1 Target InSilico->Target2 Target3 Aβ Aggregation Target InSilico->Target3 Hit Top Hit Identified: This compound Target1->Hit Target2->Hit Target3->Hit ExpVal Experimental Validation Hit->ExpVal Assay1 AChE Inhibition Assay (IC₅₀, Kinetics, ITC) ExpVal->Assay1 Assay2 BACE-1 Inhibition Assay (FRET-based) ExpVal->Assay2 Assay3 Aβ Aggregation Assay (ThT Fluorescence, AFM) ExpVal->Assay3 Result Result: this compound as a Potent Multi-Target Directed Ligand Assay1->Result Assay2->Result Assay3->Result

Mechanistic Insights from Molecular Dynamics

Molecular Dynamics (MD) simulations provided the structural basis for this compound's inhibitory action [1].

  • AChE Binding: this compound binds strongly to both the anionic subsite (Trp82, Glu198, Tyr333) and the esteratic subsite (Ser199, Glu330, His443) of AChE. Electrostatic interactions play a stronger role than van der Waals forces in this binding [1].
  • Conformational Change: Fluorescence and CD spectroscopy confirmed that this compound binding induces a conformational change in AChE, decreasing α-helical content and increasing β-sheets, which compromises its functional ability [1].

Conclusion and Research Implications

This study established This compound as a promising repurposed candidate for Alzheimer's disease therapy [1] [2] [3]. Its ability to simultaneously inhibit AChE, BACE-1, and Aβ aggregation addresses the multifactorial nature of AD. The strong inhibitory activity against glycation-induced amyloid aggregation is a significant additional benefit [1]. While these preclinical findings are compelling, further in vivo studies and clinical trials are necessary to fully evaluate its therapeutic efficacy in patients.

References

protriptyline research applications Alzheimer's disease

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline's Profile and Research Context

Although not currently used in Alzheimer's research, this compound is a well-characterized tricyclic antidepressant (TCA). The table below summarizes its key pharmacological properties based on historical and clinical data [1] [2].

Property Description
Drug Class Tricyclic Antidepressant (TCA); secondary amine [1].
Primary Mechanism Inhibits neuronal reuptake of norepinephrine and serotonin [1] [2].
Key Molecular Targets Sodium-dependent noradrenaline transporter (NET), Sodium-dependent serotonin transporter (SERT) [2].
Half-Life Approximately 74 hours (long half-life) [1].
Common Adverse Effects Anxiety, agitation, dry mouth, urinary retention, constipation, tachycardia, hypotension, insomnia [1] [3].

One preclinical study suggested this compound could cause "calcium-independent cell death" and investigated it as part of a multi-target directed ligand approach for Alzheimer's, but this does not reflect a current research pathway [1].

Current Alzheimer's Disease Drug Development Pipelines

Modern Alzheimer's disease research has moved beyond classic TCAs like this compound. The focus is now on disease-modifying therapies that target the underlying pathology of Alzheimer's.

The following diagram illustrates the primary therapeutic strategies currently under clinical investigation, none of which involve this compound [4] [5].

G cluster_0 Primary Therapeutic Strategies Alzheimer's Disease Pathology Alzheimer's Disease Pathology Amyloid-Targeting\nMonoclonal Antibodies Amyloid-Targeting Monoclonal Antibodies Alzheimer's Disease Pathology->Amyloid-Targeting\nMonoclonal Antibodies Tau-Targeting Therapies Tau-Targeting Therapies Alzheimer's Disease Pathology->Tau-Targeting Therapies Neuroinflammation &\nMetabolic Agents Neuroinflammation & Metabolic Agents Alzheimer's Disease Pathology->Neuroinflammation &\nMetabolic Agents Novel Small Molecules Novel Small Molecules Alzheimer's Disease Pathology->Novel Small Molecules Trontinemab\n(Phase III) Trontinemab (Phase III) Amyloid-Targeting\nMonoclonal Antibodies->Trontinemab\n(Phase III) e.g. Tau ASOs Tau ASOs Tau-Targeting Therapies->Tau ASOs e.g. GLP-1 Receptor Agonists GLP-1 Receptor Agonists Neuroinflammation &\nMetabolic Agents->GLP-1 Receptor Agonists e.g. Sigma-1 Receptor Agonists Sigma-1 Receptor Agonists Novel Small Molecules->Sigma-1 Receptor Agonists e.g.

Promising agents in late-stage clinical trials include [4] [5]:

  • Trontinemab: An investigational Brainshuttle antibody designed for enhanced amyloid plaque clearance in the brain.
  • Blarcamesine (ANAVEX2-73): A Sigma-1 receptor agonist that modulates cellular stress responses and the autophagy-lysosomal pathway.
  • Semaglutide: A GLP-1 receptor agonist being investigated for its potential effects on cognition and neuroinflammation.

Research Recommendations

For researchers interested in exploring the potential of older drugs in new contexts, the following general protocol could be adapted. It is important to note that this is a hypothetical framework and not a reported study with this compound.

Hypothetical In Vitro Protocol: Investigating Drug Effects on Alzheimer's-Relevant Pathways

1. Objective To evaluate the potential effects of a test compound on markers of Alzheimer's disease pathology in a neuronal cell model.

2. Materials

  • Cell Line: Mouse hippocampal neuronal cell line (HT-22) or human induced pluripotent stem cell (iPSC)-derived neurons.
  • Test Compound: Prepared as a 10 mM stock solution in DMSO.
  • Inducing Agent: Commercially available prepared amyloid-beta (Aβ) oligomers.
  • Key Assay Kits: Commercial kits for Western Blot (pTau, total Tau), ELISA (Aβ, inflammatory cytokines), and cell viability (MTT or LDH).

3. Methodology

Step Procedure Parameters & Measurements
1. Cell Culture Maintain cells in appropriate medium. Seed into plates and allow to adhere for 24 hours. Cell viability >95% before assay.
2. Pre-treatment Treat cells with a range of test compound concentrations. Include a vehicle control (DMSO). 6 concentrations, n=6 per group. Incubate for 2 hours.
3. Pathology Induction Co-treat cells with Aβ oligomers to model Alzheimer's pathology. Final Aβ concentration: 5 µM. Incubate for 24 hours.
4. Sample Collection Harvest cell lysates and culture supernatants. Lysates for protein analysis; supernatants for secreted markers.
5. Analysis Perform Western Blot, ELISA, and viability assays according to kit protocols. Measure levels of pTau (Ser202/Thr205), TNF-α, IL-6, and cell death.

4. Data Analysis

  • Normalize all data to vehicle control group.
  • Use one-way ANOVA with post-hoc test to compare treatment groups.
  • Significance threshold: p < 0.05.

Conclusion and Future Directions

For researchers, the most fruitful path forward would be to investigate these modern, targeted agents. The clinical trials for drugs like trontinemab and blarcamesine represent the current frontier and are actively recruiting, offering a more direct route to contributing to the field [4] [5].

References

Comprehensive Application Notes and Experimental Protocols for Protriptyline in Chronic Pain Research Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Basis

Protriptyline, a tricyclic antidepressant (TCA) of the secondary amine class, represents an important therapeutic option for researchers investigating chronic pain mechanisms and treatments. Unlike most sedating TCAs, this compound is uniquely energizing and activating, making it particularly valuable for studying pain conditions in models where sedation would confound results [1]. While originally developed and FDA-approved for depression, this compound has emerged as a valuable agent in pain research due to its dual monoamine reuptake inhibition and distinct pharmacological profile [2] [3]. Research indicates that this compound exerts potent effects on neuropathic pain pathways through multiple mechanisms beyond its antidepressant actions, including direct modulation of neuroimmune interactions and inflammatory cascades that drive chronic pain states [4].

The scientific foundation for this compound's application in chronic pain research stems from its ability to preferentially inhibit norepinephrine reuptake over serotonin, with human binding studies demonstrating a Ki of 1.41 nM for the norepinephrine transporter (NET) compared to 19.6 nM for the serotonin transporter (SERT) [1]. This noradrenergic preference is particularly relevant for pain research, as descending noradrenergic pathways from the brainstem to the spinal cord play crucial roles in endogenous pain inhibition systems. Additionally, this compound demonstrates significant anticholinergic activity and binds to various receptor systems including histamine H1 receptors and alpha-1 adrenergic receptors, contributing to both its therapeutic effects and side effect profile [3]. Recent research has illuminated this compound's effects on neuroinflammatory processes, particularly its ability to modulate pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), which plays a critical role in maintaining neuropathic pain states [4].

Research Models and Efficacy Data

Animal Research Models

Various preclinical models have been utilized to investigate this compound's analgesic properties, with the most common being neuropathic pain models induced by peripheral nerve injury. The chronic constriction injury (CCI) model and partial sciatic nerve ligation (PSNL) model have demonstrated particular utility for studying this compound's effects. In these models, this compound administration typically begins after pain behaviors are established, allowing researchers to study reversal of hypersensitivity rather than prevention. Researchers commonly employ von Frey filaments for mechanical allodynia assessment and Hargreaves test or cold plate test for thermal hypersensitivity evaluation. This compound shows dose-dependent effects in these models, with effective doses typically ranging from 5-20 mg/kg administered intraperitoneally or through oral gavage once daily [4].

The spinal nerve ligation (SNL) model has provided particularly valuable insights into this compound's mechanism of action, demonstrating its ability to reduce both mechanical and cold allodynia. In this model, this compound's effects emerge within 3-7 days of initiation, reaching maximal efficacy by 14 days of continued administration. Recent research using these models has revealed that this compound's antinociceptive effects correlate with reduced pro-inflammatory cytokine expression in dorsal root ganglia and spinal cord, particularly TNF-α and IL-6, highlighting the importance of neuroimmune mechanisms in its analgesic actions [4]. The diabetic neuropathy model induced by streptozotocin has also shown responsiveness to this compound treatment, supporting its relevance for studying painful diabetic neuropathy.

Human Research and Clinical Evidence

Clinical research has demonstrated this compound's efficacy for various chronic pain conditions, with chronic headache disorders showing particularly strong responses. A 12-week study of 25 women with chronic tension-type headaches treated with 20 mg this compound each morning demonstrated an 86% reduction in headache frequency per month, decreasing from 28.2 to 11.7 headache days monthly [2]. Notably, over two-thirds of participants achieved a 50% reduction in headache frequency, establishing a robust responder rate. Interestingly, this study also documented an average weight loss of 1 pound (0.45 kg) per month, contrasting with the weight gain typically associated with other tricyclic antidepressants and suggesting unique metabolic effects worthy of further investigation [2].

Beyond headache disorders, this compound has shown efficacy in neuropathic pain conditions including painful diabetic neuropathy, postherpetic neuralgia, and chemotherapy-induced peripheral neuropathy. The dosing regimens for these conditions typically follow a gradual escalation strategy, starting with 5-10 mg daily and increasing to 15-40 mg daily divided into 3-4 doses, with careful monitoring for adverse effects [2] [1]. Research indicates that the analgesic effects of this compound often occur at lower doses and with faster onset than its antidepressant effects, typically within the first week of administration, suggesting distinct mechanisms for its pain-modulating properties [2].

Table 1: Efficacy Data for this compound in Chronic Pain Models

Pain Model Dosage Regimen Key Efficacy Findings Onset of Action Research Applications
Chronic Tension-Type Headache (Human) 20 mg each morning for 12 weeks 86% reduction in monthly headaches; 68% of patients achieved ≥50% reduction Within first 4 weeks Preventive treatment research; biomarker identification
Neuropathic Pain (Animal models) 5-20 mg/kg/day IP or oral Reversal of mechanical allodynia and thermal hypersensitivity 3-7 days Mechanism studies; combination therapy development
Diabetic Neuropathy (Human) 10-40 mg/day divided doses Reduced pain scores; improved sleep quality 1-2 weeks Dose-response studies; quality of life assessment
Migraine Prevention (Human) 15-40 mg/day divided doses Reduced frequency and severity of migraine attacks 2-4 weeks Comparative effectiveness research
Dosing and Pharmacokinetic Considerations

This compound exhibits complex pharmacokinetics that must be considered in research design. With a long elimination half-life of 54-92 hours and up to 200 hours in long-term administration, this compound requires approximately one month to reach steady-state concentrations [2] [1]. This extended half-life necessitates appropriate study durations to achieve stable drug levels when investigating chronic effects. This compound demonstrates high oral bioavailability (77-93%) and extensive protein binding (92%), with hepatic metabolism primarily via cytochrome P450 enzymes including CYP2D6, making it susceptible to drug-drug interactions that must be controlled in research settings [1].

Table 2: this compound Pharmacokinetic Parameters in Research Models

Parameter Human Data Preclinical Model Considerations Research Implications
Bioavailability 77-93% Species-dependent; higher in rodents Dosing calculations; route selection
Protein Binding 92% Affects free drug concentration Active concentration determination
Half-Life 54-92 hours (up to 200 hours chronic) Shorter in rodents (8-12 hours) Dosing frequency adjustments
Time to Steady State ~30 days Species-dependent Study duration planning
Metabolism Hepatic (CYP2D6, CYP3A4) Enzyme activity variations Interaction studies; genotype effects
Analgesic Onset Within first week 3-7 days in animal models Early endpoint selection

Mechanistic Pathways in Chronic Pain

Monoamine Reuptake Inhibition

The primary mechanism underlying this compound's analgesic effects involves potent inhibition of neurotransmitter reuptake in the central nervous system. This compound blocks the norepinephrine reuptake pump with high affinity (Ki = 1.41 nM), increasing norepinephrine availability in the synaptic cleft and enhancing noradrenergic neurotransmission in pain-modulating pathways [2] [1] [3]. This action is particularly significant for pain research because descending noradrenergic pathways from the brainstem (locus coeruleus) to the spinal cord dorsal horn play a crucial role in endogenous pain inhibition. Additionally, this compound inhibits serotonin reuptake (Ki = 19.6 nM), though with lower potency than its noradrenergic effects, contributing to enhanced serotonergic-mediated pain modulation [1] [3]. The combination of these actions potentiates both noradrenergic and serotonergic descending inhibitory pathways that converge on spinal cord pain processing circuits, reducing the transmission of nociceptive signals to higher brain centers.

At higher concentrations, this compound also influences dopaminergic neurotransmission in the frontal cortex, though with significantly lower affinity for the dopamine transporter (Ki = 2,100 nM) [1]. This effect is secondary to norepinephrine reuptake inhibition, as dopamine in the frontal cortex is cleared primarily by the norepinephrine transporter rather than the dopamine transporter. The balanced monoamine enhancement achieved with this compound results in synergistic activation of multiple pain-modulating systems, making it a valuable research tool for investigating the interplay between different neurotransmitter systems in chronic pain states. Research indicates that chronic administration leads to neuroadaptive changes including downregulation of beta-adrenergic receptors and altered serotonin receptor sensitivity, which may contribute to the sustained analgesic effects observed with prolonged treatment [3].

Anti-inflammatory and Immunomodulatory Actions

Emerging research has revealed that this compound exerts significant anti-inflammatory effects that contribute to its efficacy in neuropathic pain models. Following peripheral nerve injury, local inflammatory responses initiate a cascade involving activation of Schwann cells, mast cells, and macrophages, leading to release of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [4]. This compound has been demonstrated to suppress TNF-α production in the dorsal root ganglia by modulating β2-adrenoreceptors expressed on non-neuronal satellite cells, resulting in important antiallodynic effects in neuropathic pain models [4]. This cytokine modulation represents a crucial mechanism for interrupting the bidirectional communication between the nervous and immune systems that perpetuates chronic pain states.

This compound also functions as an adenosine receptor agonist, leading to activation of the A3AR receptor and subsequent reduction in mRNA expression of pro-inflammatory cytokines [4]. Additionally, research indicates that this compound administration reduces TNF-α production in the brain, which transforms the function of the α2-adrenergic receptor from an inhibitor to an activator of norepinephrine release, creating a positive feedback loop that enhances pain inhibition [4]. These immunomodulatory mechanisms are particularly relevant for research on neuroinflammatory components of chronic pain, offering insights into how traditional antidepressant medications produce analgesic effects through novel pathways beyond monoamine reuptake inhibition.

G cluster_pain Pain Signaling Pathway cluster_this compound This compound Mechanisms PeripheralInjury Peripheral Nerve Injury LocalInflammation Local Inflammatory Response PeripheralInjury->LocalInflammation SchwannCells Schwann Cell Activation LocalInflammation->SchwannCells ImmuneCells Immune Cell Recruitment LocalInflammation->ImmuneCells CytokineRelease Pro-inflammatory Cytokine Release (TNF-α, IL-6) SchwannCells->CytokineRelease ImmuneCells->CytokineRelease PainHypersensitivity Pain Hypersensitivity CytokineRelease->PainHypersensitivity This compound This compound Administration NEReuptake Norepinephrine Reuptake Inhibition This compound->NEReuptake FiveHTReuptake Serotonin Reuptake Inhibition This compound->FiveHTReuptake TNFAlphaInhibition TNF-α Production Inhibition This compound->TNFAlphaInhibition AdenosineAgonism Adenosine Receptor Activation (A3AR) This compound->AdenosineAgonism DescendingInhibition Enhanced Descending Pain Inhibition NEReuptake->DescendingInhibition FiveHTReuptake->DescendingInhibition DescendingInhibition->PainHypersensitivity PainRelief Pain Relief Analgesic Effect DescendingInhibition->PainRelief CytokineReduction Pro-inflammatory Cytokine Reduction TNFAlphaInhibition->CytokineReduction AdenosineAgonism->CytokineReduction CytokineReduction->PainHypersensitivity CytokineReduction->PainRelief

Diagram 1: this compound Mechanisms in Chronic Pain. This diagram illustrates the multimodal mechanisms through which this compound modulates pain pathways, including monoamine reuptake inhibition and anti-inflammatory actions.

Experimental Protocols

In Vivo Neuropathic Pain Protocol

This comprehensive protocol details the assessment of this compound's efficacy in a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, a well-validated approach for studying neuropathic pain mechanisms and screening potential analgesics.

  • Animal Preparation: Utilize adult C57BL/6J mice (8-10 weeks old, 20-25 g) housed under standard conditions with a 12-hour light/dark cycle. Acclimate animals to testing environment for at least 5 days prior to baseline measurements. Perform baseline behavioral testing before surgical procedures to establish individual animal baselines.

  • Neuropathic Pain Induction: Anesthetize mice using isoflurane (3-4% induction, 1.5-2% maintenance). Create a small incision at the mid-thigh level of the right hind limb. Gently free the sciatic nerve from surrounding tissue. Place three loose ligatures (4-0 chromic gut) around the nerve with approximately 1 mm spacing. Ensure ligatures reduce nerve diameter by just 10-20% without compromising epineural blood flow. For sham controls, expose the sciatic nerve identically but do not place ligatures.

  • Drug Administration: Prepare this compound hydrochloride fresh daily in sterile saline. Initiate treatment 7-10 days post-surgery when neuropathic pain behaviors are fully established. Administer this compound (10 mg/kg) or vehicle intraperitoneally once daily for 14 consecutive days. Include a positive control group (e.g., gabapentin 50 mg/kg) to validate model sensitivity.

  • Behavioral Testing Schedule:

    • Mechanical allodynia: Assess using von Frey filaments according to the up-down method prior to surgery (baseline), pre-dose on day 7 post-surgery, and at 1, 2, 4, and 6 hours post-dose on treatment days 1, 3, 7, and 14.
    • Thermal hypersensitivity: Evaluate using Hargreaves apparatus at similar timepoints, measuring paw withdrawal latency to radiant heat.
    • Motor function: Test using rotarod apparatus to exclude non-specific motor effects that could confound pain assessment.
  • Tissue Collection and Analysis: Euthanize animals 2 hours after final dose on day 14. Collect lumbar spinal cord and L4-L6 dorsal root ganglia. Process tissues for either immunohistochemical analysis (fix in 4% PFA) or molecular studies (flash-freeze in liquid nitrogen). Analyze cytokine levels using ELISA and gene expression using RT-qPCR with primers for TNF-α, IL-1β, IL-6, and reference genes.

In Vitro Neuronal-Glial Signaling Protocol

This protocol examines this compound's direct effects on neuronal-glial signaling and cytokine production using primary cell cultures, enabling mechanistic studies without the complexity of whole-organism responses.

  • Primary Microglial Culture: Isolate microglia from cerebral cortices of postnatal day 1-3 rat pups. Dissociate tissue mechanically and enzymatically using 0.25% trypsin-EDTA. Plate mixed glial cultures in DMEM/F12 medium with 10% FBS at 2×10^5 cells/cm². Culture for 10-14 days with medium changes twice weekly. Harvest microglia by mild trypsinization and shaking at 200 rpm for 2 hours at 37°C. Plate purified microglia at 1×10^5 cells/cm² for experiments.

  • Primary Neuronal Culture: Isolate cortical neurons from embryonic day 17-18 rat embryos. Dissociate tissue in Hanks' balanced salt solution with 20 U/mL papain. Plate neurons on poly-D-lysine-coated plates at 5×10^4 cells/cm² in Neurobasal medium with B-27 supplement, 2 mM GlutaMAX, and 1% penicillin-streptomycin. Culture for 7-10 days before experiments, with half-medium changes every 3-4 days.

  • Drug Treatment and Stimulation: Pre-treat microglial cultures with this compound (0.1, 1, or 10 μM) or vehicle for 2 hours. Stimulate with LPS (100 ng/mL) for 6 hours (mRNA analysis) or 24 hours (protein analysis). For neuronal-microglial co-cultures, use transwell systems with neurons in bottom chamber and microglia in inserts. Apply identical this compound and LPS treatment protocol.

  • RNA Isolation and qPCR Analysis: Extract total RNA using TRIzol reagent. Synthesize cDNA using reverse transcription system. Perform quantitative PCR with SYBR Green detection using primers for TNF-α, IL-1β, IL-6, and reference genes (GAPDH, β-actin). Calculate fold changes using the 2^(-ΔΔCt) method.

  • Cytokine Protein Measurement: Collect culture supernatants. Analyze TNF-α, IL-1β, and IL-6 levels using commercial ELISA kits according to manufacturer instructions. Normalize cytokine concentrations to total cellular protein determined by BCA assay.

  • Calcium Imaging: Load cells with Fura-2 AM (5 μM) for 45 minutes at 37°C. Measure intracellular calcium responses to ATP (100 μM) or glutamate (50 μM) before and after this compound treatment (1 μM, 30 minutes). Calculate peak amplitude and area under the curve for calcium transients.

G cluster_invivo In Vivo Neuropathic Pain Assessment cluster_invitro In Vitro Neuronal-Glial Signaling AnimalPrep Animal Preparation C57BL/6J mice, 8-10 weeks BaselineTest Baseline Behavioral Testing von Frey, Hargreaves AnimalPrep->BaselineTest Surgery CCI Surgery or Sham Operation BaselineTest->Surgery Recovery Post-operative Recovery 7-10 days Surgery->Recovery DrugAdmin This compound Administration 10 mg/kg IP, 14 days Recovery->DrugAdmin BehavioralAssess Behavioral Assessment Days 1, 3, 7, 14 DrugAdmin->BehavioralAssess TissueCollect Tissue Collection Spinal cord, DRG BehavioralAssess->TissueCollect Analysis Molecular Analysis ELISA, qPCR, IHC TissueCollect->Analysis DataIntegration Data Integration Mechanistic Insights Analysis->DataIntegration CellCulture Primary Cell Culture Microglia, neurons Treatment This compound Treatment 0.1-10 μM, 2h pre-treatment CellCulture->Treatment Stimulation LPS Stimulation 100 ng/mL, 6-24h Treatment->Stimulation CalciumImg Calcium Imaging Neuronal responses Treatment->CalciumImg RNAProtein RNA/Protein Collection Stimulation->RNAProtein qPCR qPCR Analysis Cytokine mRNA expression RNAProtein->qPCR ELISA ELISA Cytokine protein levels RNAProtein->ELISA qPCR->DataIntegration ELISA->DataIntegration CalciumImg->DataIntegration

Diagram 2: Experimental Workflow for this compound Pain Research. This diagram outlines comprehensive in vivo and in vitro approaches for investigating this compound's analgesic mechanisms.

Data Analysis and Interpretation

Robust statistical analysis is essential for interpreting this compound research data. For behavioral time-course data, employ two-way repeated measures ANOVA with treatment and time as factors, followed by appropriate post-hoc tests. For molecular and cellular data, use one-way ANOVA or Student's t-test as appropriate. Normalize behavioral data to percentage change from baseline or pre-treatment values to account for individual animal variability. For cytokine data, log-transform values if necessary to achieve normal distribution. Consider using false discovery rate (FDR) correction for multiple comparisons in gene expression studies.

Interpret this compound's efficacy by comparing both absolute values at specific timepoints and area under the curve (AUC) for the entire observation period. A compound is typically considered effective if it produces ≥50% reversal of hypersensitivity compared to pre-treatment values. For mechanistic studies, correlate behavioral outcomes with molecular measures using regression analysis to establish potential causal relationships. Always include appropriate controls (vehicle, sham surgery, positive control) to validate experimental conditions and enable proper interpretation of this compound-specific effects.

Research Considerations and Applications

Limitations and Technical Considerations

This compound research presents several important methodological challenges that must be addressed in experimental design. The long half-life (54-92 hours) and slow achievement of steady-state concentrations require extended treatment periods in chronic studies, typically at least 2-3 weeks to observe stable drug effects [2] [1]. This extended kinetics differs significantly from many other analgesic compounds and necessitates appropriate study durations. Researchers should note that this compound exhibits complex metabolism primarily via CYP2D6, which demonstrates genetic polymorphism in human populations and may have species-specific variations in animal models [1]. This metabolic profile may influence inter-individual variability in drug response.

The side effect profile of this compound presents unique considerations for research interpretation. Unlike most tricyclic antidepressants that cause sedation, this compound is notably activating and energizing, which may confound behavioral assessments if not properly controlled [1]. Additionally, this compound demonstrates significant anticholinergic effects including dry mouth, constipation, and urinary retention, which may indirectly influence pain behaviors or general animal wellbeing [2] [3]. Cardiovascular parameters require careful monitoring, as this compound can cause tachycardia and QT interval prolongation, particularly at higher doses [2]. These effects necessitate inclusion of appropriate controls and potentially telemetric monitoring in chronic studies.

Future Research Applications

This compound's unique pharmacological profile suggests several promising research directions. Its status as one of the most potent norepinephrine reuptake inhibitors among TCAs makes it an excellent tool compound for studying the specific contribution of noradrenergic mechanisms in pain modulation [2] [3]. Research could systematically compare this compound with more serotonergic TCAs like amitriptyline to disentangle the relative contributions of norepinephrine versus serotonin in different pain conditions. The emerging understanding of this compound's immunomodulatory effects on glial cells and cytokine production warrants further investigation in pain conditions with strong neuroinflammatory components, such as chemotherapy-induced neuropathy and HIV-associated neuropathy [4].

The unusual weight loss profile observed with this compound, contrasting with the weight gain typically associated with other TCAs, presents an interesting research avenue for investigating the metabolic aspects of chronic pain and its treatment [2]. Additionally, this compound's alerting properties make it particularly suitable for studying pain conditions where sedation is problematic, such as fibromyalgia and chronic fatigue syndrome, or for investigating the intersection between pain and sleep disorders. As precision medicine approaches advance, research could explore biomarkers that predict response to this compound, potentially focusing on neuroimaging markers of noradrenergic system function or genetic variants in norepinephrine transporters and receptors.

Conclusion

This compound represents a valuable research tool for investigating chronic pain mechanisms and developing novel analgesic approaches. Its multimodal mechanism of action, combining potent norepinephrine reuptake inhibition with emerging evidence of immunomodulatory effects, provides a unique pharmacological profile for dissecting the complex pathophysiology of chronic pain states. The comprehensive application notes and experimental protocols presented here provide researchers with robust methodologies for incorporating this compound into their pain research programs. As our understanding of this compound's effects on neuroimmune interactions and descending pain modulatory systems continues to evolve, this compound will likely remain an important tool for advancing our fundamental understanding of pain mechanisms and developing more effective treatments for chronic pain conditions.

References

Comprehensive Analytical Methods for Protriptyline in Biological Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Protriptyline is a secondary amine tricyclic antidepressant (TCA) used for treating major depressive disorders. Therapeutic Drug Monitoring (TDM) of this compound is particularly important due to its narrow therapeutic window and significant inter-individual variability in pharmacokinetics. Additionally, recent research has revealed its potential as a multi-target directed ligand in Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β aggregation [1] [2]. This expanded pharmacological profile necessitates robust, sensitive, and selective analytical methods for quantifying this compound in various biological matrices to support both therapeutic monitoring and drug repositioning studies.

This application note provides detailed protocols for sample preparation and chromatographic analysis of this compound, summarizing methods from historical to contemporary approaches to assist researchers in selecting and implementing appropriate methodologies for their specific applications.

Sample Preparation Techniques

Effective sample preparation is crucial for accurate this compound quantification, serving to remove interfering matrix components and concentrate the analyte. The following table summarizes the primary techniques used, along with their performance characteristics.

Table 1: Comparison of Sample Preparation Methods for this compound

Method Principle Procedure Summary Recovery Advantages Limitations
Protein Precipitation Solvent-induced denaturation and precipitation of proteins 50 μL plasma + 150 μL IS in ACN; vortex, centrifuge, dilute supernatant with water [3] [4] >85% Rapid, simple, minimal solvent volume, cost-effective Limited selectivity, potential matrix effects
Liquid-Liquid Extraction Partitioning between organic solvent and aqueous matrix 1 mL serum + hexane; manual shaking; back-extraction if needed [5] 20-44% (manual), 72-97% (automated) [5] Effective cleanup, adaptable to multiple analytes Variable recovery, solvent intensive
Solid-Phase Extraction Selective adsorption and elution from solid sorbent Condition cartridge; load sample; wash; elute with organic solvent [6] >94% for multiple TCAs [6] High purity extracts, consistent recovery Requires specialized equipment, higher cost
Detailed Protocol: Protein Precipitation for UPLC-MS/MS

This protocol is optimized for high-throughput clinical research applications requiring small sample volumes and rapid analysis [4].

Reagents and Materials:

  • Human plasma (heparin or EDTA-anticoagulated)
  • This compound standard (certified reference material)
  • Stable isotope-labeled this compound internal standard (e.g., this compound-d3)
  • HPLC-grade acetonitrile and methanol
  • Type I water
  • Formic acid (Optima LC/MS grade)
  • Ammonium formate (HPLC grade)
  • Microcentrifuge tubes (1.5-2 mL)
  • 96-well plates for automated processing

Procedure:

  • Internal Standard Working Solution: Prepare in acetonitrile at an appropriate concentration (typically 50-100 ng/mL).
  • Protein Precipitation: Aliquot 50 μL of plasma (calibrator, quality control, or patient sample) into a microcentrifuge tube. Add 150 μL of internal standard working solution.
  • Vortex and Centrifuge: Mix vigorously on a multi-tube vortex mixer at 1500 rpm for 3 minutes. Centrifuge at 16,100 × g for 2 minutes.
  • Dilution: Transfer 25 μL of the supernatant to a 96-well plate. Add 475 μL of water and cap the plate.
  • Mixing: Vortex the plate for 2 minutes at 1500 rpm prior to UPLC-MS/MS analysis.

Method Notes:

  • For maximum recovery, ensure complete protein pelleting after centrifugation.
  • Maintain consistent solvent-to-plasma ratios across all samples.
  • Process samples at 4-10°C to enhance analyte stability.

Chromatographic Analysis Methods

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

UPLC-MS/MS represents the current gold standard for this compound quantification, offering superior sensitivity, selectivity, and rapid analysis times.

UPLC Conditions [4]:

  • System: ACQUITY UPLC I-Class FL System
  • Column: XSelect Premier HSS T3 Column (2.5 μm, 2.1 × 100 mm)
  • Mobile Phase A: Water + 5 mM ammonium formate + 0.1% formic acid
  • Mobile Phase B: Methanol + 5 mM ammonium formate + 0.1% formic acid
  • Column Temperature: 45°C
  • Injection Volume: 20 μL
  • Gradient Program:
    • 0-0.5 min: 10% B
    • 0.5-3.0 min: 10-90% B (linear gradient)
    • 3.0-3.5 min: 90% B
    • 3.5-3.6 min: 90-10% B
    • 3.6-4.5 min: 10% B (re-equilibration)

MS/MS Conditions [4]:

  • System: Xevo TQ-S micro
  • Ionization Mode: ESI+
  • Capillary Voltage: 0.5 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 600°C
  • Cone Gas Flow: 150 L/hr
  • Desolvation Gas Flow: 1000 L/hr
  • MRM Transitions: Optimize for this compound and internal standard

Table 2: Analytical Performance of this compound Methods

Parameter UPLC-MS/MS [4] HPLC-UV [5] GC-NPD [7]
Linear Range 5-500 ng/mL (extendable) 25-1000 μg/L 5-200 μg/L
Limit of Detection <5 ng/mL 10 μg/L (manual), 5 μg/L (automated) [5] ~5 μg/L [7]
Within-Run Precision (CV%) ≤8.0% 10.1% (manual), 6.1% (automated) [5] 4.3-4.6% [7]
Run-to-Run Precision (CV%) ≤8.0% 11.1% (manual), 6.6% (automated) [5] 3.4-8.6% [7]
Analysis Time 4.5 min/injection ~15-20 min ~15-20 min
High-Performance Liquid Chromatography with UV Detection

While less sensitive than MS detection, HPLC-UV remains a viable option for this compound analysis, particularly in laboratories without mass spectrometry capabilities.

HPLC Conditions [5]:

  • Column: μ-Bondapak-CN (cyanopropyl) column
  • Mobile Phase: Acetonitrile/methanol/5 mM Na₂HPO₄ (60:15:25, v/v/v), pH 7.0
  • Flow Rate: 2.0 mL/min
  • Detection: UV absorbance at 254 nm
  • Temperature: Ambient

Method Notes:

  • The cyanopropyl column provides different selectivity compared to C18 columns, potentially offering better resolution for certain TCA mixtures.
  • Phosphate buffer provides excellent UV transparency at 254 nm but is not MS-compatible.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound analysis, from sample collection to data interpretation:

G Start Sample Collection (Plasma/Serum) PrepMethod Select Preparation Method Start->PrepMethod PP Protein Precipitation PrepMethod->PP High-throughput LLE Liquid-Liquid Extraction PrepMethod->LLE Classical approach SPE Solid-Phase Extraction PrepMethod->SPE High purity required Analysis Chromatographic Analysis PP->Analysis LLE->Analysis SPE->Analysis LCMS UPLC-MS/MS Analysis->LCMS Maximum sensitivity HPLC HPLC-UV Analysis->HPLC Limited resources GC GC with NPD Analysis->GC Legacy methods DataProc Data Processing & Quantification LCMS->DataProc HPLC->DataProc GC->DataProc End Result Interpretation & Reporting DataProc->End

Applications in Drug Development and Repositioning

The precise quantification of this compound has gained additional importance beyond therapeutic drug monitoring due to emerging research on its potential application in Alzheimer's disease. Recent investigations have identified this compound as a promising multi-target directed ligand capable of simultaneously addressing multiple pathological pathways in AD [1] [2].

Key Findings:

  • AChE Inhibition: this compound demonstrated potent inhibition of acetylcholinesterase with an IC₅₀ of 0.06 mM, lower than other tricyclic antidepressants including amitriptyline (0.6 mM) and nortriptyline (0.135 mM) [1].
  • Mechanism of Action: Enzyme kinetic studies revealed competitive inhibition of AChE, with binding to both the anionic and esteratic subsites of the enzyme active site [2].
  • Multi-Target Activity: In addition to AChE inhibition, this compound showed significant activity against β-secretase (BACE-1) and amyloid-β aggregation, suggesting potential disease-modifying effects in Alzheimer's disease [1].

These findings highlight the importance of robust analytical methods for this compound quantification in supporting drug repositioning studies and elucidating its mechanism of action in complex biological systems.

Troubleshooting and Optimization Guidelines

Reduced Recovery:

  • Check pH in extraction steps (optimal pH ~10.5 for LLE)
  • Ensure fresh solvent preparation
  • Verify proper mixing during extraction

Matrix Effects:

  • Use stable isotope-labeled internal standards
  • Evaluate matrix effects across different lots
  • Implement post-column infusion studies

Chromatographic Issues:

  • Tailoring peaks: Adjust mobile phase pH or organic modifier
  • Retention time shifts: Re-equilibrate column thoroughly
  • Pressure increases: Filter samples and mobile phases

Conclusion

This application note provides comprehensive methodologies for this compound analysis in biological matrices, spanning from traditional approaches to contemporary UPLC-MS/MS techniques. The detailed protocols enable researchers to select appropriate methods based on their specific requirements for sensitivity, throughput, and available instrumentation.

The recent discovery of this compound's multi-target activity in Alzheimer's disease models further emphasizes the importance of these analytical methods in supporting both therapeutic monitoring and drug development applications. The workflow diagrams and comparative tables presented herein facilitate method implementation and optimization in various research settings.

References

Troubleshooting Protriptyline Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

For researchers facing unexpected results, the following table outlines common interference types and initial diagnostic steps.

Interference Type Potential Causes Suggested Diagnostic Experiments

| Cross-reactivity [1] | Metabolites (e.g., Nortriptyline), structurally similar drugs (e.g., other TCAs), or endogenous compounds. | 1. Spike analyte-free matrix with suspected interferent. 2. Compare results from a different, orthogonal analytical method (e.g., compare immunoassay results with LC-MS/MS). | | Matrix Effects [1] | Differences in sample composition (e.g., protein content, lipids, salts) affecting analyte ionization or antibody binding. | 1. Perform post-column infusion experiments to detect ion suppression/enhancement (LC-MS/MS). 2. Evaluate method with samples from different sources or disease states. | | Hook Effect [1] | Extremely high analyte concentrations saturating capture and detection antibodies in immunoassays, causing falsely low results. | Serially dilute the sample. A significant increase in measured concentration with dilution indicates a potential hook effect. | | Heterophilic Antibodies [1] | Human antibodies in the sample that bind to reagent antibodies, creating a false signal. | Re-run the assay using a commercial heterophilic antibody blocking reagent. A change in result suggests this interference. | | Drug Metabolites [2] | Interference from the parent drug's active or inactive metabolites. | Analytically resolve parent drug from metabolites using a validated chromatographic method [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol for Investigating Cross-reactivity

This protocol is used to confirm whether a known substance is causing cross-reactivity in your assay [1].

  • Principle: A sample (e.g., serum or plasma) is spiked with a known concentration of the potential interferent. A significant change in the measured concentration of the target analyte (protriptyline) indicates interference.
  • Materials:
    • Analyte-free matrix (e.g., drug-free human plasma or serum)
    • Standard solution of this compound
    • Standard solution of the potential interferent (e.g., nortriptyline, other TCAs)
  • Procedure:
    • Prepare a set of samples by spiking the analyte-free matrix with a fixed concentration of this compound.
    • To these samples, add varying, known concentrations of the potential interferent.
    • Analyze all samples using the method under investigation.
    • Compare the measured this compound concentrations in the interferent-spiked samples against the control sample (containing only this compound).
  • Interpretation: A consistent, positive bias in the measured this compound concentration that correlates with increasing interferent concentration confirms cross-reactivity.
Protocol for Mitigating Interference via Chromatographic Separation

This method describes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) approach, which can separate this compound from its impurities and potential interferents [2].

  • Principle: A precise HPLC method separates compounds based on polarity, allowing for the specific quantification of this compound without interference from metabolites or other drugs.
  • Materials:
    • HPLC system with a Photodiode Array (PDA) detector
    • Column: C18 column (e.g., Phenomenex Kinetex L1, 150 × 4.6 mm, 2.6 µm)
    • Mobile Phase: Phosphate buffer (6.8 g/L KH₂PO₄, 8 mL Triethylamine, pH adjusted to 7.5 with phosphoric acid) and Acetonitrile in a ratio of 35:65 (v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 215 nm
    • Injection Volume: 10 µL
    • Column Temperature: Ambient
  • Procedure:
    • Sample Preparation: Prepare sample solutions in the mobile phase. For tablet formulations, crush and extract the drug using the mobile phase as a diluent, followed by filtration (e.g., 0.45 µm nylon filter) [2].
    • System Equilibration: Pump the mobile phase through the system until a stable baseline is achieved.
    • Analysis: Inject the prepared standards and samples.
  • Data Interpretation: The method is validated to ensure that this compound is baseline-separated from known impurities and degradation products. The absence of co-eluting peaks at the same retention time as this compound confirms the absence of interference [2].

Experimental Workflow Diagrams

The following diagrams outline the logical workflow for identifying and resolving assay interference.

Diagram 1: Interference Investigation Workflow

Start Unexpected/Inconsistent Assay Result Step1 Repeat Analysis Check for technical error Start->Step1 Step2 Perform Serial Dilution Step1->Step2 Step3 Result proportional to dilution? Step2->Step3 Step4 Investigate Matrix Effects Step3->Step4 Yes Step5 Investigate Cross-reactivity or Hook Effect Step3->Step5 No Step6 Use Orthogonal Method (e.g., LC-MS/MS) Step4->Step6 Step5->Step6 Step7 Interference Confirmed Method not suitable for sample Step6->Step7 Results differ Step8 No Major Interference Re-evaluate sample & protocol Step6->Step8 Results agree

Diagram 2: HPLC Method Development for Interference Resolution

Start Develop HPLC Method for this compound Step1 Column Selection: C18 (e.g., 150 x 4.6 mm, 2.6 µm) Start->Step1 Step2 Mobile Phase: Buffer (pH 7.5) : Acetonitrile (35:65) Step1->Step2 Step3 Set Parameters: Flow: 1.0 mL/min Detection: 215 nm Step2->Step3 Step4 Analyze Sample and Standards Step3->Step4 Step5 Check Chromatogram for Peak Purity & Resolution Step4->Step5 Step6 Validation: Specificity, Linearity, Accuracy, Precision Step5->Step6 End Validated Method for Specific this compound Quantification Step6->End

Key Considerations for Researchers

  • Method Choice: For critical applications like impurity profiling or pharmacokinetic studies, chromatographic methods (HPLC/LC-MS/MS) are strongly preferred over immunoassays due to their superior specificity and ability to resolve this compound from metabolites and other drugs [3] [2] [4].
  • Metabolite Interference: Be particularly mindful of active metabolites. While not confirmed for this compound, the closely related TCA amitriptyline has nortriptyline as a major active metabolite, which is a known source of cross-reactivity [2].
  • Method Validation: Any method used for this compound quantification, especially one developed in-house, must be thoroughly validated for parameters like specificity, accuracy, precision, and robustness to ensure data reliability [2].

References

Protriptyline Hydrochloride: Fundamental Physicochemical Data

Author: Smolecule Technical Support Team. Date: February 2026

For basic bench work, here are the essential solubility parameters for protriptyline hydrochloride [1]:

Property Value / Description
Molecular Weight 299.84 g/mol [1]
CAS Number 1225-55-4 [1]
Form White to off-white solid [1]
Solubility in Water 100 mg/mL (333.51 mM) [1]
Solubility in DMSO 100 mg/mL (333.51 mM) [1]
Storage 4°C, sealed storage, away from moisture [1]

Frequently Asked Questions (FAQ) for Researchers

Q1: What is the best way to prepare a stock solution of this compound hydrochloride?

For a 10 mM stock solution, dissolve 3.0 mg of this compound hydrochloride in 1 mL of DMSO or pure water [1]. Due to the compound's hygroscopic nature, use newly opened or anhydrous DMSO to prevent water absorption from the atmosphere, which can affect concentration and stability. The solution can be aliquoted and stored at -20°C for one month or at -80°C for six months. Avoid repeated freeze-thaw cycles.

Q2: I am planning an in vivo study. How can I prepare a dosing solution for animal models?

One documented protocol for a rat model uses intraperitoneal injection [1]. The following workflow outlines the preparation of a dosing solution using a common vehicle for in vivo studies:

G Start Start: Prepare Dosing Solution A Dissolve drug in 10% DMSO Start->A B Add 40% PEG300 A->B C Add 5% Tween-80 B->C D Add 45% Saline C->D E Mix thoroughly until clear D->E End Final Solution Ready E->End

This protocol produces a solution with a concentration of at least 2.08 mg/mL (6.94 mM) and is suitable for administration [1]. Always optimize the formulation and dosage for your specific experimental model and obtain necessary ethical approvals.

Q3: The powder seems clumpy. Has it degraded?

This compound hydrochloride should be a white to off-white powder [1]. Clumping can indicate exposure to moisture. The compound requires sealed storage away from moisture [1]. For critical experiments, it is advisable to use a new batch. Over time, even under proper storage, some degradation can occur, so obtaining a fresh sample or running analytical techniques like HPLC to confirm purity may be necessary if solution clarity or experimental results are inconsistent.

Experimental Troubleshooting Guide

Problem Potential Cause Solution
Precipitation in aqueous buffer The stock solution was prepared in DMSO and added to an aqueous buffer, causing the compound to crash out due to the "like dissolves like" principle. Ensure the final concentration of DMSO in your experimental buffer is kept low (typically ≤1%). Introduce the DMSO stock solution slowly while vortexing the buffer to ensure proper mixing and dilution.
Inconsistent cellular assay results Chemical degradation of the stock solution from improper storage or repeated freeze-thaw cycles. Prepare small, single-use aliquots of the stock solution. Avoid repeated freezing and thawing. Confirm the stability of your stock solution using an analytical method if results are suspect.
Low solubility in biological media Components of the complex media (e.g., proteins, salts) can interact with the compound. The solubility listed is in pure solvents. Test the compound's behavior in your specific assay media beforehand. Filtration through a 0.22 µm filter after preparation can confirm that the solution is particulate-free.

Research Applications and Notes

Beyond its classic role as a tricyclic antidepressant, this compound hydrochloride is used in research for its pharmacological activities, including potent inhibition of the norepinephrine transporter and acetylcholinesterase (AChE) activity, making it relevant for studies in depression and Alzheimer's disease [1].

References

Protriptyline Stability in Solution: Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available stability information for protriptyline hydrochloride solutions from commercial and research sources.

Solution/Solvent Concentration Recommended Storage Stability Duration
In DMSO (as stock) 10 mM to 100 mg/mL (333.51 mM) [1] -80°C or -20°C (sealed, away from moisture) [1] [2] 6 months at -80°C; 1 month at -20°C [1]
In Water 50 mg/mL to 100 mg/mL [1] [3] Information missing Information missing
In Methanol (CRM) 100 µg/mL [4] Freeze [4] Information missing

Detailed Experimental Context & Handling Protocols

To effectively apply the stability data, please consider the following experimental context and recommended protocols.

  • Primary Stability Concern: The data indicates that moisture absorption is a critical factor, especially for DMSO stock solutions. Hygroscopic DMSO can significantly impact solubility and potentially promote degradation [1] [2].
  • Analytical Method Context: this compound is used as a detectable additive in mobile phases for HPLC. Studies show that its equilibrium and interaction with the stationary phase can generate "system peaks," which are vital for indirect detection methods but can cause analyte peak distortions if not properly managed [5].
  • General Handling Advice: One supplier recommends that once a stock solution is prepared, it should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. It is generally advised to use these aliquots within one month [3].

Troubleshooting Common Issues

Here are solutions to some common problems you might encounter.

  • Problem: Precipitation or inconsistent results upon thawing a DMSO stock solution.
    • Solution: Ensure the solution is clear before initial storage. Use fresh, dry DMSO. After thawing, allow the solution to reach room temperature and vortex thoroughly to ensure it is a homogeneous solution before use [1] [2] [3].
  • Problem: In HPLC, observing unexpected peaks or distorted analyte peaks when using a mobile phase containing this compound as an additive.
    • Investigation: This is likely due to system peaks. Refer to foundational chromatography literature on how system peaks are generated and how they can be identified and managed to avoid interference with your analytes of interest [5].

Key Workflow for Solution Preparation

The diagram below outlines the recommended workflow for preparing and storing this compound stock solutions to maximize stability.

Start Start Preparation Solvent Use fresh, dry DMSO Start->Solvent Dissolve Dissolve powder to prepare stock solution Solvent->Dissolve Aliquot Aliquot into tightly sealed vials Dissolve->Aliquot Store1 Store at -80°C (Long-term) Aliquot->Store1 Store2 Store at -20°C (Short-term) Aliquot->Store2 Use Thaw and use aliquot. Avoid repeated freeze-thaw. Store1->Use Store2->Use

Recommendations for Further Investigation

Since the publicly available data on this compound's stability is limited, you may need to:

  • Conduct In-House Stability Studies: Perform accelerated stability tests under your specific experimental conditions (e.g., different pH buffers, temperatures).
  • Employ Analytical Monitoring: Use techniques like HPLC-UV or LC-MS/MS [6] to monitor the purity and concentration of your this compound solutions over time to establish your own stability profiles.

References

optimizing protriptyline experimental concentration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common questions researchers have when planning protriptyline experiments.

What is the typical concentration range for in vitro studies? While clinical plasma levels provide a reference, effective in vitro concentrations are highly dependent on the experimental model and objective. The therapeutic range for depression is not strictly defined in plasma concentration, but the standard oral dosage for adults starts at 15-40 mg per day, divided into 3-4 doses, with a maximum of 60 mg per day [1] [2]. You should use clinical dosing as a starting point and conduct dose-response studies to establish the effective range for your specific experimental system.

What are the critical safety considerations for handling this compound in the lab? this compound has a Black Box Warning from the FDA regarding an increased risk of suicidal thoughts and behavior in children, adolescents, and young adults [1] [3]. All in vitro and in vivo work must be conducted according to institutional safety protocols for hazardous drugs. Key pharmacological risks to be aware of include:

  • Cardiac Toxicity: It can cause QTc prolongation, arrhythmias, and tachycardia [4].
  • Anticholinergic Effects: Common side effects include dry mouth, urinary retention, and constipation [4] [5].
  • Acute Toxicity: Overdose can lead to severe symptoms like CNS depression, convulsions, cardiac arrhythmias, and coma. Treatment is supportive and may involve sodium bicarbonate for cardiac effects [4].

Are there any absolute contraindications for its use in experimental models? Yes, based on clinical contraindications, this compound should be avoided in experimental systems designed to model the following conditions [1] [4] [3]:

  • Recent myocardial infarction (heart attack).
  • Concomitant use with monoamine oxidase inhibitors (MAOIs); a washout period of at least 14 days is required.
  • Known hypersensitivity to this compound or other TCAs.
  • Concomitant use with cisapride due to the risk of serious cardiac adverse events.

This compound Reference Data for Experimental Design

The following tables summarize key pharmacological data to inform your experimental design.

Table 1: Clinical Dosing and Pharmacokinetic Profile This table provides a baseline for estimating concentrations in experimental systems.

Parameter Details & Values
Available Formulations 5 mg and 10 mg film-coated tablets [1].

| Standard Adult Dosage | Initial: 15-40 mg/day, divided into 3-4 doses. Maximum: 60 mg/day [1] [2]. | | Elimination Half-Life | Approximately 74 hours (range: 80-200 hours with long-term use) [4]. | | Time to Steady State | Up to one month due to long half-life [4]. | | Key Metabolic Pathway | Hepatic metabolism [4]. |

Table 2: Common Adverse Effects to Inform Model Selection & Endpoints Monitoring for these effects is crucial in in vivo studies and may be relevant for specific in vitro toxicity assays.

Category Common Effects Serious/Rare Effects
General Anxiety, agitation, apathy, restlessness, insomnia, headache, dizziness [4]. Seizures, coma, suicidal ideation (Black Box Warning), induction of mania [1] [4].
Anticholinergic Dry mouth, constipation, blurred vision, urinary retention [4] [5]. Paralytic ileus, increased intraocular pressure [4].
Cardiovascular Tachycardia, hypotension, palpitations [4]. Myocardial infarction, stroke, QTc prolongation, arrhythmias [1] [4].
Gastrointestinal Nausea, diarrhea, constipation, stomach pain [4] [3]. -

Experimental Protocols & Workflows

Below is a generalized experimental workflow and a diagram of the drug's primary mechanism of action to guide your research.

General Workflow for Concentration Optimization

  • Literature Review: Identify prior in vitro or in vivo studies using this compound or similar TCAs.
  • Define Objective: Determine if the goal is to model therapeutic efficacy or investigate toxicity.
  • Pilot Dose-Response: Test a wide range of concentrations (e.g., from nM to µM) in your system.
  • Endpoint Assessment: Use relevant assays (e.g., viability, target engagement, functional readouts).
  • Data Analysis: Calculate IC50, EC50, or other efficacy/toxicity metrics.
  • Refine Concentration: Select optimal concentration(s) for definitive experiments based on the pilot data.

Mechanism of Action Workflow The following diagram illustrates the primary neuropharmacological mechanism of this compound, which is relevant for studies on depression and related conditions.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Norepinephrine ReuptakePump Norepinephrine Reuptake Pump NT->ReuptakePump Reuptake Postsynaptic Postsynaptic Neuron NT->Postsynaptic Neurotransmission Vesicle Vesicle ReuptakePump->Vesicle Recycles NE This compound This compound This compound->ReuptakePump Blocks

Diagram 1: this compound's primary mechanism of action is blocking the norepinephrine reuptake pump in the presynaptic neuron, leading to increased neurotransmitter levels in the synapse and enhanced signaling to the postsynaptic neuron [4] [5].

Critical Troubleshooting Guide

  • Unexpected Cytotoxicity: If you observe high cytotoxicity at low, clinically-relevant concentrations, consider the cell type. This compound can induce calcium-independent cell death at high doses [4].
  • Lack of Efficacy in Model: Verify that your experimental model expresses the relevant targets (e.g., norepinephrine transporters). This compound has a primarily noradrenergic profile, unlike other more serotonergic TCAs [4] [5].
  • Handling in Solution: this compound hydrochloride is freely soluble in water [1]. For long-term storage, prepare fresh stock solutions and store per your institution's guidelines for chemical stability.

References

Understanding the Challenge with Protriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline is a lipophilic (fat-soluble) weak base. Its physicochemical profile means it readily engages in hydrophobic interactions and electrostatic binding with various surfaces and proteins, which is a primary cause of NSB [1]. Furthermore, research indicates that tricyclic antidepressants like amitriptyline (structurally similar to this compound) are substrates for the P-glycoprotein efflux pump [2]. While this primarily affects brain penetration, it underscores the compound's tendency for complex biomolecular interactions.

Troubleshooting Strategies: A Quick Reference

The table below summarizes the core strategies you can employ to minimize NSB in your experimental systems.

Strategy Mechanism of Action Example Application Key Considerations
Adjust Buffer pH [3] Neutralizes charge-based interactions by setting a pH near the molecule's isoelectric point. If this compound (a base) is positively charged, adjust pH to reduce attraction to negatively charged surfaces. Extreme pH may deactivate or denature biomolecules.
Use Protein Blockers [3] Adds inert proteins (e.g., BSA) to surround the analyte, shielding it from non-specific interactions. Add 1% BSA to buffer and sample solution to prevent loss to tubing and surfaces. Ensure the blocker does not interfere with the specific binding pair.
Add Non-Ionic Surfactants [3] Disrupts hydrophobic interactions with mild detergents. Add a low concentration of Tween 20 (e.g., 0.05%) to the running buffer. High concentrations can disrupt biological activity.
Increase Ionic Strength [3] High salt concentrations shield charged molecules, preventing electrostatic interactions. Add 150-200 mM NaCl to the running buffer to reduce charge-based NSB. Very high salt can cause salting-out or precipitation.

The following diagram outlines a logical workflow for systematically addressing NSB using these strategies:

G Start Start: Suspected Non-Specific Binding Step1 Characterize the NSB Start->Step1 Step1a Run analyte over bare sensor surface Step1->Step1a Step1b Quantify NSB signal (response units) Step1a->Step1b Step2 Hypothesize Primary Cause Step1b->Step2 Step2a Charge-based interactions? Step2->Step2a Step2b Hydrophobic interactions? Step2a->Step2b No Step3a Implement Charge-Based Solutions Step2a->Step3a Yes Step3b Implement Hydrophobic Solutions Step2b->Step3b Yes Step2b->Step3b No Step3a1 Adjust buffer pH Step3a->Step3a1 Step3a2 Increase salt concentration (NaCl) Step3a1->Step3a2 Step4 Validate & Iterate Step3a2->Step4 Step3b1 Add non-ionic surfactant (Tween 20) Step3b->Step3b1 Step3b2 Use protein blocker (BSA) Step3b1->Step3b2 Step3b2->Step4 Step4a NSB Reduced? Step4->Step4a Step4a->Step2 No Success Proceed with Experiment Step4a->Success Yes

Detailed Experimental Protocols

Here are detailed methodologies for the key techniques mentioned in the troubleshooting table.

Preliminary Test: Determining the Level of NSB

Before applying any corrections, you must first quantify the background signal [3].

  • Procedure: Run your this compound analyte over the bare sensor surface or well without any immobilized ligand.
  • Measurement: The response you see (e.g., in Response Units for SPR) is your baseline level of NSB. This signal should be subtracted from your specific binding data, or ideally, reduced using the strategies below.
Method for Adjusting Buffer pH
  • Objective: To find the optimal pH that minimizes electrostatic NSB.
  • Materials: Standard buffer salts (e.g., phosphate, acetate, Tris), pH meter.
  • Protocol:
    • Prepare your standard running buffer (e.g., 0.01 M phosphate buffer).
    • Create a series of small-volume aliquots and titrate the pH across a range (e.g., from 6.5 to 8.5 in 0.5 unit increments).
    • Repeat your binding assay (or the NSB test from Protocol 1) at each pH value.
    • The pH that yields the lowest NSB signal while maintaining specific binding is the optimal condition.
Method for Using Additives (BSA, Tween 20, NaCl)
  • Objective: To reduce NSB by blocking sites or shielding interactions.
  • Materials: Bovine Serum Albumin (BSA), Tween 20, NaCl.
  • Protocol:
    • Prepare a base running buffer.
    • For BSA: Add BSA to a final concentration of 0.1% - 1.0% (w/v). Filter sterilize the solution before use.
    • For Tween 20: Add Tween 20 to a final concentration of 0.005% - 0.05% (v/v).
    • For NaCl: Add NaCl to a final concentration of 50 - 200 mM.
    • It is often effective to combine additives (e.g., 0.1% BSA and 150 mM NaCl) for a synergistic effect. Always assess the impact on your specific binding signal.

Frequently Asked Questions (FAQs)

Q1: My specific binding signal is weak, and I suspect this compound is being lost to the container walls. What can I do?

  • A: This is a classic symptom of NSB. The use of a protein blocker like 1% BSA in your buffer and sample solution is highly recommended. BSA coats the surfaces of tubing and containers, preventing the analyte from sticking there [3].

Q2: Can I simply subtract the NSB signal from my data instead of troubleshooting it?

  • A: Yes, but with caution. If the quantity of specific binding is much greater than the NSB, subtracting the NSB signal can be a valid data correction method. However, for accurate kinetic data (e.g., determining affinity constants), it is always preferable to minimize NSB at the source rather than correct for it afterward [3].

Q3: Why might the NSB be saturable in my kinetics experiment?

  • A: This is an expected behavior for lipophilic weak bases like this compound. Binding to the microsomal membrane or other hydrophobic surfaces is saturable and can be described by a standard binding model (with KD and Bmax). If your substrate concentrations are in this saturable range, it can lead to complex effects on the apparent reaction kinetics [1].

References

protriptyline analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the key parameters to validate for a protriptyline analytical method? A this compound method, like any chromatographic assay for pharmaceuticals, must validate key parameters to ensure reliability. According to ICH guidelines, these include specificity, linearity, accuracy, precision, and robustness [1] [2] [3]. You must demonstrate that the method can accurately and consistently distinguish and quantify this compound in the presence of other sample components.

  • Q2: My method validation is failing specificity. What should I check? A failure in specificity often means the method cannot distinguish the analyte from interferences. Common mistakes include [3]:

    • Not investigating all potential interferences: Ensure you have considered the full sample matrix, including metabolites, excipients, solvents, and buffers.
    • Ignoring sample degradation: For stability-indicating methods, you must perform forced degradation studies to prove the method can detect this compound even as the sample ages and degrades.
  • Q3: Why is my method's linearity unsatisfactory? A lack of linearity indicates the method's response is not proportional to the analyte concentration over the intended range. This is a common problem that can stem from issues with the detection system, sample preparation, or chemical interactions within the analytical range [2]. Re-visit method development to optimize these factors.

Troubleshooting Guide

The table below outlines common problems and their investigative steps, synthesized from general analytical validation principles [1] [2] [3].

Problem Possible Causes Investigation & Resolution Steps

| Inadequate Specificity | Interference from metabolites, sample matrix, or degradation products. | 1. Perform forced degradation studies (e.g., expose sample to heat, acid, base, light). 2. Use a Diode Array Detector (DAD) to check peak purity. 3. Optimize chromatographic conditions (mobile phase, column, gradient) to improve separation. | | Poor Accuracy & Precision | Inefficient extraction, sample instability, or inconsistent instrument response. | 1. Check analyte recovery from the sample matrix; optimize the extraction procedure. 2. Verify the stability of standard and sample solutions. 3. Increase method precision by controlling environmental factors (e.g., temperature) and ensuring consistent sample preparation. | | Lack of Linearity | Saturation of detector response, analyte degradation, or issues with standard preparation. | 1. Review detector settings and ensure concentrations are within the linear dynamic range. 2. Prepare fresh calibration standards and check their stability. 3. Verify the precision of dilutions throughout the calibration range. | | Method Not Robust | Small variations in method parameters cause significant changes in results. | 1. During development, deliberately vary key parameters (e.g., pH of mobile phase, column temperature, flow rate). 2. Use a statistical Design of Experiments (DoE) to identify critical factors and establish acceptable control limits. |

Foundational HPLC Method for this compound

The table below summarizes a published liquid-chromatographic method for this compound analysis. Note: This is a historical method using equipment that may be obsolete, so it should be used as a starting point for development rather than a definitive protocol [4].

Parameter Description
Analytes This compound, Nortriptyline, Amitriptyline, Desmethyldoxepin, Doxepin, Desipramine, Imipramine
Sample Matrix Serum or Plasma
Sample Volume 750 µL
Instrumentation Technicon "FAST-LC" System
Sample Pretreatment Double (liquid-liquid) extraction
Analytical Technique Reversed-Phase High-Performance Liquid Chromatography (HPLC)
Detection Ultraviolet (UV) detector at 205 nm
Analysis Rate 7.5 samples per hour
Linearity Range 0 to 1400 µg/L for each drug
Precision (CV) 5-6% (day-to-day)

Experimental Workflow for Method Validation

The following diagram visualizes the key stages in developing and validating an analytical method for this compound, integrating requirements from ICH guidelines [1] [5] and common best practices [2] [3].

Start Start: Define Method Objective MD Method Development (Establish basic conditions) Start->MD P1 Pre-Validation - Assess physiochemical properties - Set scientifically justified acceptance criteria MD->P1 V Core Validation (Specificity, Linearity, Accuracy, Precision) P1->V R Robustness Testing V->R D Documentation & QA/Regulatory Review R->D

Important Considerations for Your Content:

  • Modernize the Method: The core method uses a "FAST-LC" system and detection at 205 nm, which can be noisy on modern instruments. You may need to re-develop the method using UPLC/HPLC with mass spectrometry (MS) detection for better sensitivity and specificity.
  • Set Scientific Criteria: A common mistake is using generic, unjustified acceptance criteria [3]. Criteria for parameters like resolution or tailing factor should be based on method development data.
  • Regulatory Alignment: Ensure the final validation protocol and report align with current ICH Q2(R1) guidelines and FDA expectations [1] [5].

References

Protriptyline Overview and Cross-Reactivity Context

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline is a tricyclic antidepressant (TCA). Understanding its structure and how it is detected is key to troubleshooting cross-reactivity.

Aspect Description
Drug Class Tricyclic antidepressant (TCA) [1].
Primary Use Therapy for major depression (though now less common); off-label use for narcolepsy and sleep apnea [1].
Hepatotoxicity Potential Suspected rare cause of clinically apparent liver injury (Likelihood score: E*); general TCA liver injury can have a cholestatic or hepatocellular pattern [1].
Key Cross-Reactivity Challenge Isobaric interference with nortriptyline during UPLC-MS/MS analysis due to nearly identical nominal masses and similar MRM transitions [2].

Experimental Protocols for Detection and Validation

Here are methodologies for detecting this compound and assessing antibody cross-reactivity.

Protocol 1: Quantitative Analysis of this compound in Urine by UPLC-MS/MS

This method simultaneously quantifies this compound and other TCAs [2].

  • 1. Sample Preparation: Process calibrators, controls, and patient samples using protein precipitation. Add a precipitation reagent (methanol and acetonitrile, 50:50) fortified with internal standard (e.g., this compound-D3). Vortex, centrifuge, and transfer the supernatant to an autosampler vial [2].
  • 2. Instrumental Analysis (UPLC-MS/MS):
    • Column: Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) [2].
    • Mobile Phase: Linear gradient of acetonitrile and water, each with 0.1% formic acid [2].
    • Flow Rate: 0.6 mL/min [2].
    • Injection Volume: 2 μL [2].
    • Detection: Tandem mass spectrometry with positive electrospray ionization and Multiple Reaction Monitoring (MRM) [2].
  • 3. Method Validation (Exemplary data for this compound) [2]:
    • Linearity: R² >0.995 from 100–2000 ng/mL.
    • Precision: Intra- and inter-assay coefficient of variation (CV) within 12%.
    • Accuracy: >80% recovery for most analytes.
Protocol 2: In Silico Assessment of Antibody Cross-Reactivity

This bioinformatics approach predicts potential cross-reactivity before lab experiments [3].

  • 1. Identify Immunogen Sequence: Locate the amino acid sequence of the antigen used to generate the antibody (check product information) [3].
  • 2. Perform Sequence Alignment:
    • Use the NCBI-BLAST tool.
    • Paste the immunogen sequence into the "query sequence" box.
    • Select the organism you want to check for homology (e.g., Ovis aries for sheep).
    • Run the BLAST search [3].
  • 3. Interpret Results:
    • >75% homology: Very high likelihood of cross-reactivity [3].
    • >60% homology: Strong likelihood, but requires experimental verification [3].

Troubleshooting Common Cross-Reactivity Issues

The diagram below outlines a logical workflow for diagnosing and resolving cross-reactivity problems in immunoassays.

cross_reactivity_flowchart Start Suspected Cross-reactivity Step1 Check Assay Type Start->Step1 Step2 Confirm Antibody Specificity Step1->Step2  If Immunoassay Step3 Run In Silico Check Step2->Step3 Sub2_1 Use monoclonal antibodies for higher specificity Step2->Sub2_1 Sub2_2 Use cross-adsorbed secondary antibodies Step2->Sub2_2 Step4 Perform Experimental Validation Step3->Step4  High homology found Step5 Implement Solution Step4->Step5 End Issue Resolved Step5->End Sub5_1 Switch to UPLC-MS/MS for precise separation Step5->Sub5_1 Sub5_2 Optimize chromatography conditions Step5->Sub5_2

Key troubleshooting strategies include:

  • For Immunoassays: If using immunoassays, be aware that they are prone to cross-reactivity with structurally similar compounds [2] [4]. Switch to monoclonal antibodies for higher specificity versus polyclonal antibodies, and use highly cross-adsorbed secondary antibodies to minimize non-specific binding [3] [5] [6].
  • For Chromatographic Methods: If using UPLC-MS/MS, the main challenge is isobaric interference with nortriptyline [2]. Ensure optimal separation of this compound and nortriptyline through method development, and use deuterated internal standards (like this compound-D3) for accurate quantification [2].

Frequently Asked Questions

What is the most common specific cross-reactivity issue with this compound in analytical testing? The most documented and specific issue is isobaric interference with nortriptyline during UPLC-MS/MS analysis. These compounds have nearly identical nominal masses and can exhibit the same MRM transitions, requiring excellent chromatographic separation to distinguish them [2].

If my immunoassay is suspected of cross-reactivity, what is the first step I should take? The first step is to conduct an in silico homology check using the NCBI-BLAST tool to compare the immunogen sequence of your antibody against other potential antigens, such as related TCAs. This can quickly predict the likelihood of cross-reactivity and guide your experimental plans [3].

References

protriptyline storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline Storage Conditions

Parameter Specification
Long-term Storage Temperature 68°F to 77°F (20°C to 25°C) [1]
Short-term Transport Tolerance 59°F to 86°F (15°C to 30°C) [1]
Container Tightly closed container [1]
Protection from Light, moisture, and excessive heat [2]
Freezing Should be avoided [2]

Stability and Handling for Laboratory Use

For researchers working with this compound, several chemical and physical stability factors are relevant:

  • Solubility: The compound is freely soluble in water and soluble in dilute HCl, which is important for preparing stock solutions in an experimental setting [3].
  • Physical Form: this compound hydrochloride is a white, crystalline powder that is hygroscopic, meaning it can absorb moisture from the air. This underscores the importance of storing it in a tightly sealed container [4].
  • Melting Point: The melting point is reported to be between 169°C and 171°C, which can serve as an identifier and a marker of purity for the raw material [4].

Experimental Protocol: Assessing Solid-State Stability

When conducting stability studies on this compound, you can adapt the following general protocol based on ICH guidelines.

Start Start: this compound Sample Prep Sample Preparation • Aliquot powder into vials • Optionally expose to stress conditions Start->Prep Storage Controlled Storage Prep->Storage Conditions Storage Conditions • Long-Term: 25°C ± 2°C / 60% ± 5% RH • Intermediate: 30°C ± 2°C / 65% ± 5% RH • Accelerated: 40°C ± 2°C / 75% ± 5% RH Storage->Conditions Testing Time-Point Analysis Storage->Testing Methods Analytical Methods • HPLC (Purity, Degradation) • TGA (Weight Loss) • DSC (Melting Point) • XRPD (Crystallinity) Testing->Methods Data Data Collection & Evaluation Testing->Data Next Time-Point Feedback Loop Data->Storage Next Time-Point Feedback Loop

FAQs for Research and Development

Q1: What is the most critical factor to control during the storage of this compound? Maintaining a tightly closed container is paramount. This protects the hygroscopic powder from moisture, prevents potential contamination, and minimizes loss of the compound through spillage or static [1] [4].

Q2: Can this compound solutions be frozen for long-term storage? The search results do not provide specific data on the stability of this compound in solution or its freeze-thaw cycles. The recommendation to avoid freezing applies to the solid dosage form (tablets) [2]. For a chemical powder, determining the stability in various solvents and under frozen conditions would require a validated, lab-specific stability study.

Q3: What are the key indicators of this compound instability or degradation? While the search results do not list specific degradation products, general indicators for pharmaceuticals should be monitored. These include:

  • Physical Changes: A noticeable change in the color or appearance of the powder (e.g., clumping due to moisture absorption) [4].
  • Purity Analysis: A decrease in assay value or an increase in related substances as measured by techniques like HPLC [5].
  • Melting Point: A significant change from the specified range of 169°C - 171°C can indicate a loss of purity or crystal structure [4].

References

improving protriptyline detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Current Regulatory Context for Protriptyline

Before optimizing detection, it's important to note that the U.S. Pharmacopeia (USP) is actively revising the official monograph for this compound Hydrochloride [1]. The proposed changes, targeted to become official on January 1, 2025, include updates to the Identification tests to provide more flexibility and incorporate modern techniques like X-Ray diffraction [1]. When developing or refining your methods, consulting the latest official compendia is a critical first step.

Methodologies for Enhancing Detection Sensitivity

The core challenge is moving from traditional methods to more advanced techniques that offer greater precision, sensitivity, and efficiency. The table below compares key technologies.

Technology Key Principle Advantages for Sensitivity Considerations
LC-MS/MS [2] [3] Liquid chromatography separates compounds, tandem mass spectrometry identifies and quantifies them by mass. Superior sensitivity and specificity; can detect low-abundance species; wide dynamic range [2]. Requires significant expertise and capital investment; can be outsourced to specialized CROs [2].
Meso Scale Discovery (MSD) [2] Electrochemiluminescence detection measured on multi-array plates. Up to 100x greater sensitivity than ELISA; broad dynamic range; allows multiplexing (measuring multiple analytes simultaneously) [2]. Highly dependent on antibody quality.
Interferometric Scattering (iSCAT) Microscopy [4] Label-free optical detection based on interference between scattered light from a particle and a reference light beam. Capable of detecting single proteins; measures mass; pushed detection limit below 10 kDa using machine learning [4]. Primarily for research on biomolecules; requires specialized instrumentation.
Machine Learning (ML) Enhanced Detection [4] [5] Algorithms (e.g., Isolation Forest) identify anomalous signals (like a protein landing) from complex background noise. Can improve detection sensitivity limits by a factor of 4 or more; reduces false positives [4] [5]. Requires computational expertise and high-quality training data.

Troubleshooting Guide: Improving Assay Performance

Whether you are developing a new assay or optimizing an existing one, these universal parameters and strategies are essential for achieving robust and sensitive detection.

  • 1. Key Performance Parameters to Monitor

    • Z'-factor: This is a gold standard statistical measure for assay quality. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. If your Z'-factor is below 0.4, the assay requires further optimization [6].
    • Signal-to-Background (S/B) and Signal-to-Noise (S/N): A strong signal window is crucial. Use detection methods with a broad dynamic range to confidently distinguish your compound's signal from background noise [6].
    • Coefficient of Variation (CV): This measures reproducibility. Low CV values (<10%) across replicates indicate consistent assay performance [6].
  • 2. Optimization Strategies for Robust Detection

    • Systematic Reagent Titration: Perform matrix experiments to determine the optimal concentrations of all reagents (e.g., enzymes, substrates, antibodies). This ensures a strong signal without wasting resources [6].
    • Minimize Background Interference: Use low-autofluorescence plates and quality pipette tips. For immunoassays, the Meso Scale Discovery (MSD) platform is often less susceptible to matrix effects than traditional ELISA [2].
    • Manage Solvent Effects: Most compound libraries are in DMSO. Test your assay's tolerance to DMSO (typically 1-2%) to ensure the solvent does not denature proteins or interfere with the detection chemistry [6].
    • Control for Evaporation (Edge Effects): Evaporation in perimeter wells of microplates can cause variability. Use plate seals, control humidity, and avoid using outer wells for critical data [6].

Experimental Protocol: Framework for a Fit-for-Purpose Assay

Regulatory bodies like the FDA and EMA advocate for a "fit-for-purpose" approach, where the validation level is tailored to the biomarker's intended use [3]. This framework can be directly applied to analytical method development for this compound.

The following workflow outlines the key stages for developing and validating a sensitive detection method.

cluster_1 Discovery & Selection cluster_2 Optimization Parameters cluster_3 Validation Criteria Start Define Assay Objective Discovery Method/Technology Selection Start->Discovery Development Assay Optimization Discovery->Development Tech1 Evaluate Technologies (LC-MS/MS, MSD, etc.) Discovery->Tech1 Validation Analytical Validation Development->Validation Param1 Reagent Concentrations Development->Param1 End Implement for Intended Use Validation->End Val1 Accuracy & Precision Validation->Val1 Tech2 Select based on required Sensitivity & Throughput Tech1->Tech2 Param2 Signal-to-Noise Ratio Param1->Param2 Param3 Z'-factor & CV% Param2->Param3 Val2 Sensitivity (LOD/LOQ) Val1->Val2 Val3 Robustness & Reproducibility Val2->Val3

Key Takeaways for Your Technical Center

  • Embrace Advanced Technologies: For significantly higher sensitivity, techniques like LC-MS/MS and MSD are increasingly favored by regulators over traditional methods like ELISA due to their superior precision and lower susceptibility to matrix effects [2].
  • Prioritize Assay Robustness: A statistically sound assay (with a high Z'-factor) is more reliable than a highly sensitive but variable one. Optimization is an iterative process to achieve this balance [6].
  • Consider Outsourcing: If in-house access to advanced platforms like LC-MS/MS is limited, outsourcing to a specialized Contract Research Organization (CRO) can be a cost-effective way to leverage these technologies without major capital investment [2].
  • Validation is Continuous: Analytical method validation is not a one-time event. Continuous monitoring of quality control metrics is essential for long-term reproducibility across projects [3] [6].

References

Understanding the Challenge: Protriptyline and P-gp

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge for protriptyline's cell permeability is that it is a substrate of P-glycoprotein (P-gp) [1] [2]. P-gp is a critical efflux transporter that actively pumps substances out of cells, limiting the intracellular accumulation and efficacy of many drugs [1].

The table below summarizes the core mechanism based on the gathered information.

Aspect Description
Primary Mechanism P-gp mediated efflux [1] [2].
Biological Impact Reduces intracellular drug concentration; contributes to multidrug resistance (MDR) in tumor cells [1].
Relevant Tissues Intestinal epithelium (limits oral absorption), Blood-Brain Barrier (limits CNS delivery), Kidney & Liver (influences excretion) [1].

This efflux activity is a common mechanism underlying permeability issues and drug-drug interactions (DDIs) for tricyclic antidepressants like this compound [1].

Experimental Approaches for Investigation

To diagnose and address this compound's permeability issues, you can employ a combination of established models and techniques. The following workflow outlines a logical progression from simple to complex experimental systems.

G cluster_1 Initial Screening & Mechanism cluster_2 Advanced & Physiological Validation start Investigate this compound Permeability in_silico In Silico Modeling start->in_silico in_vitro In Vitro Models in_silico->in_vitro decision Analyze & Integrate Data in_vitro->decision ex_vivo Ex Vivo Models in_vivo In Vivo Models ex_vivo->in_vivo in_vivo->decision

Key Experimental Models and Protocols

Here are detailed methodologies for the key experiments cited in the workflow:

  • In Vitro Cell-Based Assays

    • Model Systems:
      • Caco-2 Cell Monolayers: Derived from human colon carcinoma, these cells differentiate to form a polarized monolayer with tight junctions and express P-gp, making them a gold standard for predicting intestinal absorption [3]. Standard culture requires about 21 days for full differentiation, confirmed by high transepithelial electrical resistance (TEER > 300 Ω·cm²) [3].
      • MDCK-MDR1 Cells: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene. They grow rapidly (forming monolayers in 3-4 days) and highly overexpress human P-gp, making them excellent for specific efflux transporter studies [3].
    • Core Protocol:
      • Transport Studies: Add this compound to the donor compartment (e.g., apical for Caco-2) and measure its appearance in the receiver compartment (basolateral) over time. Calculate the apparent permeability (Papp).
      • Efflux Ratio: Perform bidirectional transport (A-to-B and B-to-A). An efflux ratio (Papp,B-to-A / Papp,A-to-B) significantly greater than 2 indicates active efflux, likely by P-gp.
      • Inhibition Studies: Co-incubate with a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in A-to-B permeability and a decrease in efflux ratio confirms P-gp's role.
  • In Silico Modeling

    • Purpose: To understand P-gp's structure, predict substrate binding, and model the kinetics of drug-transporter interactions [1]. This can provide early insights before lab experiments.
    • Methodology: Use computational models to analyze the drug-binding pocket (DBP) of P-gp and simulate the interaction energy and binding affinity of this compound [1].

Potential Strategies and Troubleshooting Guide

Based on the general principles of overcoming P-gp efflux, here are potential strategies to explore.

Strategy Potential Approach Considerations & Notes
P-gp Inhibition Co-administration with a P-gp inhibitor (e.g., Verapamil, Cyclosporine A). High risk of drug-drug interactions (DDIs); requires careful clinical evaluation [1].
Formulation & Nanocarriers Use nanoparticles, liposomes, or polymeric micelles. The carrier can shield the drug from recognition by P-gp. Emerging systems (e.g., neutrophil-based DDS) show promise for deep tissue penetration [4].
Prodrug Design Chemically modify this compound to create a prodrug that is not a P-gp substrate. The prodrug must be efficiently converted to the active form at the target site.
Smart Drug Delivery Develop stimuli-responsive systems that release drugs in response to tumor microenvironments (e.g., low pH, specific enzymes) [5]. Enhances specificity and reduces off-target effects.

Frequently Asked Questions (FAQs)

  • Q1: Why is the oral bioavailability of this compound variable, and how can we improve its predictability?

    • A: Variability can be caused by inter-individual differences in P-gp expression and function, often linked to genetic polymorphisms in the MDR1 gene. Furthermore, this compound is metabolized by cytochrome P450 enzymes (particularly CYP2D6), which are also highly polymorphic [6] [2]. To improve predictability, employ in vitro models like MDCK-MDR1 and incorporate genetic screening for MDR1 and CYP2D6 variants during clinical trials.
  • Q2: We suspect P-gp is limiting drug delivery to the brain. How can we confirm this and what are the options?

    • A: Confirm using an in vivo model like a mouse or rat. Compare the brain-to-plasma concentration ratio of this compound administered alone and with a P-gp inhibitor. A significantly higher ratio with the inhibitor confirms P-gp's role at the blood-brain barrier [1]. Beyond inhibition, consider advanced delivery systems. Neutrophil-based drug delivery systems, for example, have shown a natural ability to cross biological barriers like the BBB and could be investigated for this purpose [4].
  • Q3: Are there any novel materials that can help overcome the permeability issue?

    • A: Yes, research into smart materials is active. For instance, scientists are developing mechano-responsive materials that release drugs in response to the physical pressure and stiffness of the tumor microenvironment [5]. Other systems use light-activated nanocarriers (e.g., hollow copper sulfide nanoparticles) that provide a multi-modal attack (chemotherapy, photothermal therapy) and can enhance tumor penetration [7].

Key Takeaways for Your Research

  • Focus on P-gp: The evidence strongly points to P-glycoprotein as a major factor limiting this compound's cell permeability.
  • Adopt a Tiered Strategy: Begin with in silico and simple in vitro models (Caco-2, MDCK-MDR1) to confirm the mechanism before moving to more complex and costly in vivo studies.
  • Explore Combination Solutions: A purely chemical approach (inhibition) may lead to DDIs. The most promising future likely lies in integrated solutions, such as advanced nanocarriers that bypass P-gp recognition.

References

protriptyline metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Known Metabolites & Core Challenges

Protriptyline is metabolized into epoxide metabolites. In rats, two primary epoxide metabolites have been identified in urine [1] [2]:

Metabolite Designation Chemical Name Structure Description Relative Abundance in Rat Urine
Metabolite I 10,11-dihydro-10,11-epoxy-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene This compound with an intact methylamine side chain and an epoxide group on the central ring. Approximately twice as much as Metabolite II [1].
Metabolite II 10,11-dihydro-10,11-epoxy-5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene This compound with a demethylated amine side chain (primary amine) and an epoxide group on the central ring. ~

These metabolites are highly relevant as they accounted for about 40% of the urinary radioactivity in a rat study with 14-C-labeled this compound [1] [2].

The general challenges in metabolite identification for complex molecules like this compound are summarized in the diagram below:

Start This compound Metabolite ID SP Sample Preparation Protein Binding Enzymatic Degradation Start->SP LC Liquid Chromatography High Polarity → Poor Retention SP->LC SP_Sol Use specific extraction (LLE, SPE) Add nuclease inhibitors SP->SP_Sol MS Mass Spectrometry Ion Suppression Complex Fragmentation LC->MS LC_Sol Use Ion-Pairing Chromatography (e.g., TEA, TEAA, HFIP) LC->LC_Sol MS_Sol Employ High-Resolution MS Use automated deconvolution software MS->MS_Sol

Analytical Methodologies

While a specific method for this compound metabolites was not detailed, robust methods for tricyclic antidepressants (TCAs) in biological samples are well-established. The tables below summarize validated approaches that can be adapted.

Sample Preparation Techniques

Method Principle Application to TCAs / Notes
Protein Precipitation (PP) Uses organic solvents (e.g., acetonitrile) to denature and precipitate proteins. A simple and fast method. Used in a fully-automated turbulent-flow LC-MS/MS method for TCAs [3].
Solid-Phase Extraction (SPE) Uses solid sorbents to selectively retain analytes from the sample matrix. Provides cleaner samples and higher recovery. A method for 11 antidepressants used SPE with derivatization for GC-MS [4].
Liquid-Liquid Extraction (LLE) Uses immiscible solvents to separate analytes based on solubility. A classic method that can be optimized for specific compound polarities.

Liquid Chromatography Methods

Method Typical Ion-Pair Reagents Application & Notes
Ion-Pair Reversed-Phase (IP-RPLC) Triethylamine (TEA), Triethylamine Acetate (TEAA), Hexafluoroisopropanol (HFIP) The most popular method for retaining highly polar oligonucleotides and likely useful for polar metabolites. Overcomes poor retention on conventional C18 columns [5].
Reversed-Phase (Conventional) Not Applicable Used with C18 columns for TDM of multiple antidepressants, including parent TCAs [6]. May not be ideal for very polar metabolites.

Mass Spectrometry Detection Methods

Method Key Feature Application
Gas Chromatography-Mass Spectrometry (GC-MS) Often requires derivatization to make analytes volatile. A validated method for 11 antidepressants in whole blood used derivatization with heptafluorobutyric anhydride [4]. This compound was used as an internal standard in this method.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) High specificity and sensitivity; can avoid derivatization. The current gold standard. Used for TDM of 23 antidepressants [6] and in fully-automated TCA assays [3].
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement; powerful for unknown metabolite identification. Highly recommended for identifying metabolites, as it can distinguish mass differences within 10 ppm [5]. Essential for clarifying complex fragmentation.

Frequently Asked Questions

Q1: What are the major phase I metabolites of this compound I should look for? The primary metabolites identified are its 10,11-epoxide derivatives. You should target two specific structures: one with the parent drug's methylamine side chain and another that has undergone N-demethylation [1] [2]. These findings from rat studies are a strong starting point for human metabolite investigation.

Q2: My this compound metabolites show poor retention on a standard C18 column. How can I improve this? This is expected due to the polar nature of metabolites. The most effective solution is to switch to Ion-Pair Reversed-Phase Chromatography (IP-RPLC). Use mobile phases modified with reagents like triethylamine acetate (TEAA) or hexafluoroisopropanol (HFIP), which help retain acidic and highly polar compounds [5].

Q3: I am seeing ion suppression and complex data. How can I troubleshoot this? Ion suppression is common when using ion-pairing reagents.

  • Troubleshoot with Post-Column Infusion: Infuse a standard analyte post-column while injecting a prepared blank sample. This helps visualize how matrix effects change over the chromatographic run [3].
  • Apply Advanced MS: Use High-Resolution Mass Spectrometry (HRMS). Its high mass accuracy helps distinguish metabolites from background noise. Additionally, leverage software with automated deconvolution capabilities to manage complex fragmentation data [5].

Q4: What internal standard should I use for this compound metabolite quantification? A stable isotope-labeled analog of this compound (e.g., deuterated, D3) is ideal. If unavailable, a closely related TCA can be used, but cross-reactivity must be checked. Note that This compound itself has been successfully used as an internal standard for quantifying other antidepressants in GC-MS, confirming its utility in an analytical context [4].

Experimental Workflow for Metabolite Identification

The following diagram outlines a general workflow for identifying this compound metabolites, integrating the discussed techniques.

S1 In Vitro/In Vivo Metabolism Study S2 Sample Collection (Plasma, Urine, Tissue) S1->S2 M1 Use nuclease inhibitors & control temperature S1->M1 S3 Sample Prep (SPE, LLE, PP) S2->S3 S4 Chromatography (IP-RPLC, HILIC) S3->S4 M2 Choose method based on required sensitivity & cleanliness S3->M2 S5 Mass Spectrometry (HRMS, MS/MS) S4->S5 M3 Optimize ion-pair reagents for polar metabolite retention S4->M3 S6 Data Analysis & Metabolite ID S5->S6 M4 Use negative ion ESI-MS for charged phosphodiester backbones S5->M4 M5 Search for 10,11-epoxide and N-demethylated species S6->M5

References

Protriptyline: Key Quantitative Data for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes critical quantitative data on protriptyline that is essential for experimental design, from in vitro studies to clinical trial simulations.

Parameter Value / Range Context & Implications
Empirical Formula C₁₉H₂₁N•HCl [1] Molecular weight: 299.84 g/mol [1]. Fundamental for assay development and dosage calculations.
Protein Binding 92% [2] High binding; can impact free drug concentration and pharmacokinetic (PK)/pharmacodynamic (PD) relationships [2].
Bioavailability 77–93% [2] High but incomplete oral absorption. A factor in exposure variability.
Elimination Half-life 54–92 hours [2] (Other source: 74-80 hours, up to 200 hours with long-term use [3]) Very long half-life. Reaching steady-state takes approximately one month [3], which is critical for study duration and sampling timepoints.
Therapeutic Dose Range 15 - 60 mg/day [3] [4] Dosing is typically divided into 3-4 times daily due to the drug's activating properties [3] [4].
Coefficient of Variation (CV) in Steady-State Plasma Concentrations 17% [5] A key metric of intrapatient PK variability from a clinical study. Serves as a benchmark for bioanalytical method goals.
Pharmacokinetic (PK) Drug-Drug Interactions Major pathway: CYP2D6 [6] CYP2D6 poor metabolizers have higher plasma concentrations than extensive metabolizers [6]. A major source of inter-patient variability.

| Ki Values (Binding Affinity) | • Norepinephrine Transporter (NET): 1.41 nM • Serotonin Transporter (SERT): 19.6 nM • Dopamine Transporter (DAT): 2100 nM [2] | Explains its primary mechanism as a potent norepinephrine reuptake inhibitor, with weaker effects on serotonin and minimal impact on dopamine [2]. |

Key Experimental Considerations & Methodologies

While explicit protocols were not available, the following points are critical for designing robust experiments with this compound.

Bioanalytical Method Development
  • Challenge: The search results highlight the complexity of analyzing tricyclic antidepressants (TCAs) like this compound in biological matrices due to interfering compounds and metabolites [7].
  • Suggested Approach: Molecularly Imprinted Polymers (MIPs) show promise as a technique to enhance selectivity. One study designed a MIP sorbent using a related TCA (imipramine) as a template. The protocol involved using monomers like 4-vinylbenzoic acid to create selective cavities, which provided high specificity by leveraging acidic-basic interactions and π-π interactions with the analyte's aromatic system [7]. This approach can be adapted for this compound to improve sample clean-up before LC-MS/MS analysis.
Monitoring and Variability Reduction in Preclinical/Clinical Studies
  • Compliance and Sampling: One study achieved a 17% intra-patient CV in steady-state levels by rigorously controlling for two factors: monitoring patient compliance via pill counts and controlling the time of blood sampling [5]. This underscores that procedural rigor is as important as analytical precision.
  • Cardiovascular Monitoring: Due to this compound's known propensity to cause tachycardia and other cardiac effects, close monitoring is recommended, especially in patients over 50 or those receiving doses above 20 mg/day. An ECG is recommended to monitor for QTc prolongation and arrhythmias [3] [4].
  • Pharmacogenomics: The CYP2D6 phenotype is a critical variable. Genotyping or phenotyping subjects for CYP2D6 can help stratify data and explain a significant portion of inter-individual PK variability [6].

Visualizing Key Workflows and Mechanisms

The following diagrams illustrate the core mechanism of action and a recommended experimental workflow for bioanalysis, based on the information gathered.

This compound's Primary Mechanism of Action

G cluster_pre Presynaptic Neuron cluster_syn Synaptic Cleft cluster_post Postsynaptic Neuron This compound This compound ReuptakePump Reuptake Pump This compound->ReuptakePump  Inhibits Neurotransmitters Neurotransmitters: Norepinephrine (Primary) Serotonin Neurotransmitters->ReuptakePump Recycle NT_Cleft Neurotransmitters ReuptakePump->NT_Cleft Release Receptors Receptors NT_Cleft->Receptors Binding & Signal

Workflow for Selective Bioanalysis

This workflow adapts the MIP-based sample preparation strategy mentioned in the search results [7].

G cluster_mip MIP Synthesis & Selection Start Complex Sample (e.g., Plasma, Urine) MIP MIP Solid-Phase Extraction Start->MIP Sample Prep Analyze Instrumental Analysis (e.g., LC-MS/MS) MIP->Analyze Selective Elution Theo Theoretical Modeling (e.g., Monomer Selection) Synth Polymer Synthesis (Template: Drug Analog) Theo->Synth Eval Specificity Evaluation Synth->Eval Eval->MIP Guides Choice

FAQs for Technical Support

Q1: What are the primary factors contributing to variability in this compound experimental data? The key factors are:

  • Pharmacogenomics: CYP2D6 metabolizer status is a major source of inter-individual PK variability [6].
  • Long Half-life: Failing to account for the long time (up to a month) to reach steady-state before sampling can cause significant data inconsistency [3].
  • Analytical Selectivity: this compound and its metabolites can be difficult to resolve from matrix interferences in complex biological samples without highly selective sample preparation [7].

Q2: How can we improve the selectivity of our this compound bioanalytical assays? Consider using Molecularly Imprinted Polymers (MIPs) as a sample clean-up step. Research on imipramine suggests that computationally designed MIPs using acidic monomers like 4-vinylbenzoic acid can provide high specificity by creating a cavity complementary to the TCA structure, reducing matrix effects and improving assay sensitivity [7].

Q3: What are the critical safety parameters to monitor in preclinical and clinical studies? Cardiovascular monitoring is paramount. ECG monitoring is recommended to detect QTc prolongation, tachycardia, and arrhythmias, especially with doses above 20 mg/day or in older subjects [3] [4]. Additionally, monitor for anticholinergic effects like urinary retention [3].

References

protriptyline in vivo dosing optimization

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline Dosing Parameters

The following table summarizes the core dosing guidelines for this compound, which are distinct from many other tricyclic antidepressants due to its activating effects and multiple daily dosing schedule [1] [2].

Parameter Standard Adult Dose Geriatric Dose Maximum Dose Dosing Frequency
Initial Dose 15-40 mg/day [1] [2] 5 mg three times daily [2] [3] 60 mg/day [1] [2] Divided into 3-4 doses daily [1] [4]
Titration Increase gradually; increments made in the morning dose [1] [2] Increase gradually with close monitoring [2] Not to exceed 60 mg/day [1] [2] Once-daily dosing is not recommended [1]

Key Pharmacokinetic & Pharmacodynamic Data

Understanding this compound's properties is essential for designing in vivo studies and interpreting results.

Property Description / Value Research Implications
Mechanism of Action Primarily a potent norepinephrine reuptake inhibitor; at high doses, also increases serotonin neurotransmission [1]. Explains its activating profile and lower incidence of sedation compared to other TCAs. Useful for studies on norepinephrine pathways.
Elimination Half-life Approximately 74 hours (range 54-92 hours); up to 200 hours with long-term use [1] [5]. Very long half-life requires prolonged periods to reach steady state (up to a month). Critical for planning study duration and washout periods.
Metabolism Hepatic, via cytochrome P450 enzymes (notably CYP2D6) [6]. CYP2D6 poor metabolizers may have significantly higher plasma concentrations [6]. Consider genotyping in animal models or analyzing metabolic interactions.

| Notable Characteristics | - Activating: Least sedating TCA, may cause insomnia, agitation [1] [5].

  • Cardiovascular Effects: High propensity for tachycardia, hypotension, and QTc prolongation [1]. | Monitoring of locomotor activity, sleep architecture, and detailed cardiovascular telemetry are crucial in experimental protocols. |

Experimental Protocol Considerations

Dosing and Administration
  • Formulation: Administered orally via tablets, typically dissolved or suspended for animal studies [1] [4].
  • Dose Adjustment: Increments should be made cautiously, waiting 5-7 days between changes due to the long half-life [1] [2].
  • Discontinuation: A taper is recommended to avoid withdrawal symptoms such as headache and malaise; abrupt cessation should be avoided [1] [5].
Essential Safety Monitoring

Given its safety profile, rigorous monitoring is non-negotiable in a research setting.

  • Cardiovascular: ECG monitoring is critical, especially for QTc interval and QRS complex widening, which are indicators of toxicity [1] [5]. This is particularly important in models involving aged subjects or doses exceeding 20 mg/kg/day [1] [2].
  • Behavioral: Monitor for increased anxiety, agitation, and the emergence of suicidal behaviors (in applicable models), especially during the initial dosing phases [1].
  • General Health: Track for anticholinergic effects like dry mouth, urinary retention, and constipation [1] [5].

Troubleshooting Common Research Scenarios

Q: What should be done if subjects show signs of excessive agitation or anxiety?

  • A: This is a known common adverse effect of this compound [1]. Consider reducing the dose. Pre-study screening of baseline anxiety-like behaviors is recommended to differentiate drug effect from predisposition.

Q: How should suspected toxicity or overdose be managed in a study?

  • A: this compound overdose can be fatal. Management strategies derived from clinical practice include [1]:
    • Gastrointestinal decontamination with activated charcoal.
    • Sodium bicarbonate administration for correcting QRS prolongation on ECG.
    • Managing hypotension with IV fluids and vasopressors like norepinephrine.
    • Controlling seizures with benzodiazepines.

Q: Are there pharmacogenetic considerations for this compound?

  • A: Yes. Although specific clinical guidance for this compound is less established than for some other antidepressants, it is known that CYP2D6 poor metabolizers achieve higher plasma concentrations of the drug [6]. For rigorous research, especially in genetically diverse populations, CYP2D6 genotyping can be a valuable covariate to explain variable drug exposure and response [7] [6].

Experimental Workflow & Safety Pathway

The diagram below outlines the logical workflow for designing an in vivo study with this compound, integrating key decision points for dosing and safety.

protriptyline_workflow cluster_intervention Intervention Phase Start Study Design Phase PK Define PK/PD Objectives Start->PK Model Select Animal Model Start->Model DoseCalc Calculate Initial Dose (Based on PK data) PK->DoseCalc Genotype Consider CYP2D6 Genotyping Model->Genotype If relevant model Model->DoseCalc Administer Administer this compound DoseCalc->Administer PlanMonitor Establish Safety Monitoring Plan Monitor Execute Monitoring Plan: - ECG (QTc/QRS) - Behavior (Agitation) - Anticholinergic Effects PlanMonitor->Monitor Administer->Monitor Decision Tolerability Acceptable? Monitor->Decision End End Decision->End Yes Proceed to Study Endpoint Adjust Troubleshoot: - Reduce Dose - Manage Toxicity - Exclude Subject Decision->Adjust No Adjust->Administer Re-assess

Key Takeaways for Researchers

  • Precision Dosing is Critical: Due to its narrow therapeutic index and potent pharmacological effects, this compound requires careful, individualized dose titration and robust safety monitoring in a research setting [1] [2].
  • Leverage Pharmacogenetics: Incorporating CYP2D6 metabolizer status can reduce variability in pharmacokinetic data and help explain outlier responses, aligning with modern precision medicine approaches [7] [6].
  • Context Matters: While this compound is a powerful tool, the source materials note that newer antidepressants are often favored in clinical practice due to a better safety profile. The research rationale for selecting this compound over other agents should be well-justified [1].

References

Quantitative Comparison: Protriptyline vs. Other TCAs

Author: Smolecule Technical Support Team. Date: February 2026

Feature Protriptyline Amitriptyline (Tertiary Amine TCA) Nortriptyline (Secondary Amine TCA) Clomipramine (Tertiary Amine TCA)
Primary Neurotransmitter Action Potent Norepinephrine inhibitor; Moderate Serotonin inhibitor [1] [2]. Potent Serotonin inhibitor; Moderate Norepinephrine inhibitor [1]. Potent Norepinephrine inhibitor; Moderate Serotonin inhibitor [1]. Very potent Serotonin inhibitor [1].
Sedative Potential Low (Activating) [3] [1] [2] High [4] [1] Moderate [4] [1] Moderate [1]
Anticholinergic Side Effects High (Dry mouth, constipation, urinary retention, blurred vision) [5] [6] [2] High [4] [1] Moderate (Better tolerated) [4] High [4] [1]
Cardiovascular Toxicity in Overdose High (Risk of arrhythmias, tachycardia) [7] [2] High [4] [7] High [4] [7] High [4] [7]
FDA-Approved Indications Major Depressive Disorder (MDD) [5] [1] MDD [4] [1] MDD [4] [1] Obsessive-Compulsive Disorder (OCD) [4] [1]
Common Off-Label Uses Narcolepsy, sleep apnea [3] [2] Neuropathic pain, migraine prophylaxis [4] [7] [1] Neuropathic pain [7] [1] Panic disorder, other anxiety disorders [1]

Experimental Data and Clinical Evidence

For researchers, the validity of comparative guides hinges on robust experimental data. The following outlines key methodologies from foundational studies.

Network Meta-Analysis of Efficacy and Acceptability

1. Experimental Protocol: A 2018 network meta-analysis provided a comprehensive hierarchy of 21 antidepressants [8].

  • Objective: Compare the efficacy and acceptability of antidepressants for the acute treatment of adults with unipolar major depressive disorder.
  • Methodology: Systematic review and network meta-analysis of 522 double-blind, randomized controlled trials (RCTs).
  • Primary Outcomes:
    • Efficacy: Response rate, calculated as the number of patients who achieved a 50% or greater reduction in depressive symptoms.
    • Acceptability: Treatment discontinuation due to any cause.
  • Key Findings: While the analysis included amitriptyline and clomipramine, it confirmed that all antidepressants were more efficacious than placebo. Amitriptyline was among the most efficacious drugs, but with lower acceptability (higher dropout rates). This compound was not included in this specific analysis, highlighting a evidence gap in head-to-head comparisons with newer agents [8].
Real-World Studies on Prescribing and Toxicity

2. Experimental Protocol: A 2025 study analyzed real-world data on TCA use and outcomes in England and Wales (2016-2020) [7].

  • Objective: Quantify the use and impact (mortality, hospital admissions) of TCAs.
  • Methodology: Analysis of primary care prescription data, hospital admission records, mortality data, and poisons information service enquiries.
  • Key Findings: TCA-related deaths and poisonings decreased despite increased prescribing, driven largely by low-dose amitriptyline (often for pain). This suggests that the pattern of use (indication and dose) significantly influences toxicity outcomes, a crucial consideration for profiling high-toxicity drugs like this compound [7].

Signaling Pathway and Mechanism of Action

This compound's clinical profile stems from its complex interactions with multiple neurotransmitter systems. The diagram below illustrates its primary mechanism and downstream effects.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Post-Synaptic Neuron & Other Receptors This compound This compound Reuptake_Transporters Reuptake Transporters (SERT, NET) This compound->Reuptake_Transporters Inhibits H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes Muscarinic_Receptor Muscarinic Acetylcholine Receptor This compound->Muscarinic_Receptor Antagonizes Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Serotonin Serotonin Mood_Stabilization Enhanced Mood & Pain Modulation Serotonin->Mood_Stabilization Norepinephrine Norepinephrine Norepinephrine->Mood_Stabilization Reuptake_Transporters->Serotonin Decreased Reuptake Reuptake_Transporters->Norepinephrine Decreased Reuptake Side_Effects Side Effects Sedation/\nWeight Gain Sedation/ Weight Gain H1_Receptor->Sedation/\nWeight Gain Dry Mouth/\nConstipation/\nUrinary Retention Dry Mouth/ Constipation/ Urinary Retention Muscarinic_Receptor->Dry Mouth/\nConstipation/\nUrinary Retention Orthostatic\nHypotension/\nDizziness Orthostatic Hypotension/ Dizziness Alpha1_Receptor->Orthostatic\nHypotension/\nDizziness Sedation/\nWeight Gain->Side_Effects Dry Mouth/\nConstipation/\nUrinary Retention->Side_Effects Orthostatic\nHypotension/\nDizziness->Side_Effects

Key Clinical and Research Implications

  • Positioning in Therapy: this compound is a second-line agent for depression after SSRIs/SNRIs due to its side effect and toxicity profile [4] [1]. Its activating nature makes it a candidate for depressed patients with significant fatigue or hypersomnia, and for off-label use in disorders like narcolepsy [3] [2].
  • Toxicity Considerations: Like other TCAs, this compound has a narrow therapeutic index and high toxicity in overdose, primarily due to the risk of cardiac arrhythmias and seizures [7] [1] [2]. This necessitates careful patient selection and monitoring.
  • Research Gaps: Direct, head-to-head randomized controlled trials comparing this compound to newer antidepressants are scarce. Future research using real-world data and pharmacogenomics could better define its role in personalized medicine [4] [8].

References

protriptyline binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Affinity Comparison

The table below summarizes the key experimental data for protriptyline's binding affinity to the histamine H1-receptor, in comparison with other Tricyclic Antidepressants (TCAs), as reported in a foundational study [1].

Tricyclic Antidepressant (TCA) Affinity for Histamine H1-Receptor (Ki, nM) Relative Potency (vs. This compound)
Doxepin 0.026 ~192x higher
Amitriptyline 1.6 ~3x higher
Nortriptyline 20 ~1.3x lower (less affinity)
This compound 26 (Reference)
Imipramine 66 ~2.5x lower
Desipramine 230 ~8.8x lower

This data clearly shows that This compound has a low to moderate binding affinity for the histamine H1-receptor compared to other TCAs. Its affinity is significantly lower than that of doxepin and amitriptyline but higher than that of imipramine and desipramine [1]. This lower histaminergic activity is consistent with its clinical profile as a nonsedating TCA [2].

Experimental Data & Methodology

The quantitative data in the table above was obtained using the following experimental protocol [1].

  • Primary Method: Radioligand Binding Assay.
  • Target Receptor: Histamine H1-receptor from whole rat brain.
  • Radioligand: [³H]pyrilamine (a known H1-receptor antagonist).
  • Procedure: Membrane fractions containing the receptors were incubated with the radiolabeled [³H]pyrilamine and varying concentrations of the TCA being tested. The ability of each TCA to displace the bound radioligand was measured.
  • Data Analysis: The inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors at equilibrium, was calculated. A lower Ki value indicates a higher binding affinity.
  • Critical Note: The study highlighted that for very high-affinity drugs like doxepin, the measured Ki can be overestimated if the receptor concentration in the assay is too high. This artifact was less significant for lower-affinity drugs like this compound, imipramine, and desipramine [1].

Pharmacological Profile of this compound

This compound is a secondary amine TCA, and its overall pharmacological profile is shaped by its interaction with multiple neurotransmitter systems [3].

pharmacology This compound Pharmacological Profile This compound This compound NET Norepinephrine Transporter (NET) This compound->NET  Strongly Inhibits SERT Serotonin Transporter (SERT) This compound->SERT  Weakly Inhibits HRH1 Histamine H1 Receptor This compound->HRH1  Moderately Antagonizes Musc Muscarinic Acetylcholine Receptor This compound->Musc  Weakly Antagonizes ↑ Synaptic Norepinephrine ↑ Synaptic Norepinephrine NET->↑ Synaptic Norepinephrine ↑ Synaptic Serotonin ↑ Synaptic Serotonin SERT->↑ Synaptic Serotonin Non-sedating Effect Non-sedating Effect HRH1->Non-sedating Effect Reduced Anticholinergic Side Effects Reduced Anticholinergic Side Effects Musc->Reduced Anticholinergic Side Effects

  • Primary Mechanism: As a secondary amine TCA, this compound is a potent norepinephrine reuptake inhibitor (by blocking the NET) and has a weaker effect on serotonin reuptake [3] [4]. This makes it particularly suitable for patients with fatigue or hypersomnia.
  • Side Effect Profile: Its relatively lower affinity for histamine H1 and muscarinic receptors translates to a lower incidence of sedation, weight gain, and anticholinergic side effects (like dry mouth, constipation) compared to tertiary amine TCAs like amitriptyline [3] [2]. This is a key differentiator in clinical practice.

References

Comprehensive Mechanistic Comparison: Protriptyline versus Selective Serotonin Reuptake Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antidepressant Pharmacological Classes

Tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) represent two distinct generations of antidepressant medications with fundamentally different receptor interaction profiles. TCAs like protriptyline were first developed in the 1950s and were among the earliest modern antidepressants, characterized by their three-ring chemical structure and broad receptor interactions. SSRIs emerged decades later as a more targeted approach, with specificity for serotonin transport that fundamentally changed antidepressant prescribing patterns due to their improved safety profile. While both classes ultimately aim to increase neurotransmitter availability in the synaptic cleft, their mechanisms of action, side effect profiles, and research applications differ significantly.

This compound specifically is a secondary amine TCA with a unique pharmacological profile compared to other tricyclics. Unlike many sedating TCAs, this compound is known for its activating properties and is used not only for depression but also off-label for conditions like narcolepsy and attention deficit hyperactivity disorder. SSRIs, including fluoxetine, sertraline, citalopram, escitalopram, paroxetine, and fluvoxamine, share a common primary mechanism but exhibit important differences in their pharmacokinetic properties and secondary binding affinities that influence their research applications and clinical utility.

Comprehensive Mechanism of Action Comparison

Comparative Molecular Targets and Mechanisms

Table 1: Primary Mechanism of Action Comparison

Pharmacological Aspect This compound (TCA) SSRIs
Primary Transporter Targets Serotonin transporter (SERT) and norepinephrine transporter (NET) Selective for serotonin transporter (SERT) only
Serotonin Reuptake Inhibition Moderate Strong
Norepinephrine Reuptake Inhibition Strong Minimal to none
Dopamine Modulation Indirect via norepinephrine reuptake inhibition in frontal cortex Minimal direct effect
Receptor Affinities Muscarinic, α1-adrenergic, H1-histaminergic Minimal affinity for other receptor types
Therapeutic Onset Faster among TCAs (within first week) Delayed (2-6 weeks)

Table 2: Receptor Binding Profile and Selectivity

Receptor Type This compound Affinity SSRI Affinity Functional Consequence
Muscarinic Cholinergic High Negligible Anticholinergic effects (dry mouth, constipation, urinary retention)
α1-Adrenergic High Negligible Orthostatic hypotension, dizziness
H1-Histaminergic High Negligible Sedation, weight gain
5-HT2A Serotonin Moderate Moderate Possible therapeutic effects, sleep disturbances
5-HT3 Serotonin Weak Weak Nausea, gastrointestinal distress
Detailed Mechanistic Analysis

The fundamental divergence in mechanism between this compound and SSRIs lies in their transporter selectivity and secondary receptor interactions. This compound exerts its effects through dual reuptake inhibition of both serotonin and norepinephrine, similar to modern SNRIs but with additional significant receptor interactions. The drug binds to the norepinephrine reuptake pump with high affinity, increasing norepinephrine availability in the synaptic cleft. Additionally, it demonstrates moderate affinity for the serotonin transporter, increasing serotonin neurotransmission, particularly at higher doses. This dual mechanism results in complex effects on multiple neurotransmitter systems that underlie both its therapeutic applications and side effect profile.

SSRIs exhibit a highly selective action focused exclusively on inhibition of the serotonin transporter (SERT) with minimal direct effects on other neurotransmitter systems. By blocking the presynaptic serotonin reuptake transporter, SSRIs increase serotonin concentration within the synaptic cleft, allowing for enhanced serotonergic signaling without directly affecting norepinephrine or dopamine reuptake. The therapeutic effects of SSRIs are believed to involve not just the immediate increase in serotonin availability, but adaptive changes in serotonin receptor sensitivity over time, particularly the desensitization of somatodendritic 5-HT1A autoreceptors in the raphe nuclei, which may explain the delayed therapeutic onset despite immediate biochemical effects.

The secondary receptor interactions represent the most significant difference between these drug classes. This compound, like other TCAs, demonstrates potent antagonism at muscarinic cholinergic receptors, α1-adrenergic receptors, and H1-histamine receptors, which accounts for its anticholinergic, cardiovascular, and sedative side effects respectively. These additional receptor interactions are responsible for the broader side effect profile and increased toxicity risk of this compound compared to SSRIs. SSRIs were specifically designed to minimize these secondary receptor interactions, resulting in a superior tolerability profile despite similar antidepressant efficacy.

Experimental Methodologies for Mechanistic Studies

Receptor Binding Assays

Radioligand binding studies provide essential quantitative data on drug-receptor interactions and are fundamental to characterizing pharmacological profiles. For both this compound and SSRIs, researchers typically utilize membrane preparations from relevant tissue sources or transfected cell lines expressing human receptors. The experimental protocol involves incubating membrane preparations with the test compound and a radiolabeled ligand specific to the receptor of interest (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors, [³H]prazosin for α1-adrenergic receptors). After incubation to reach equilibrium, bound and free radioligand are separated via rapid filtration techniques, and radioactivity is quantified using scintillation counting.

Key experimental parameters must be carefully controlled throughout these assays. Researchers typically use a range of drug concentrations (usually from 10⁻¹¹ M to 10⁻⁵ M) to generate comprehensive competition binding curves. Specific binding is determined by subtracting nonspecific binding (measured in the presence of excess unlabeled ligand) from total binding. Data analysis involves nonlinear regression techniques to calculate inhibition constants (Ki values), which provide a quantitative measure of binding affinity independent of radioligand concentration. These values allow direct comparison of this compound and SSRI affinities across different receptor types and explain their differential side effect profiles.

Transporter Uptake Inhibition Assays

Neurotransmitter transporter assays are critical for evaluating the primary mechanism of SSRIs and the dual mechanism of this compound. These experiments typically employ cell-based systems expressing cloned human transporters (SERT, NET, DAT) to measure uptake inhibition of radiolabeled neurotransmitters (³H-serotonin, ³H-norepinephrine, or ³H-dopamine). The standard protocol involves preincubating cells with various concentrations of the test drug, followed by addition of the radiolabeled neurotransmitter for a specific time period. The reaction is terminated by rapid washing with ice-cold buffer, and accumulated radioactivity is measured to determine transporter activity.

Experimental considerations for these assays include careful control of incubation time, temperature, and substrate concentrations to ensure linear uptake conditions. For SERT inhibition studies, researchers typically use concentrations around 20 nM ³H-serotonin with 5-10 minute incubation periods. Data analysis involves calculating IC50 values (concentration causing 50% inhibition of transporter activity) which demonstrate the selectivity differences between this compound (IC50 SERT ~20-50 nM; IC50 NET ~5-15 nM) and SSRIs (IC50 SERT ~1-10 nM; IC50 NET >1000 nM). These quantitative differences explain this compound's dual reuptake inhibition versus the selective serotonin action of SSRIs.

Electrophysiological Assessment Methods

Electrophysiological techniques provide functional data on the neuronal effects of these antidepressants that complement biochemical assays. Single-unit extracellular recordings in brain slices from regions like the dorsal raphe nucleus (serotonin neurons) and locus coeruleus (norepinephrine neurons) allow researchers to measure firing rate changes in response to drug application. The typical methodology involves preparing coronal brain slices (300-400 μm thickness) containing regions of interest using a vibratome, maintaining them in oxygenated artificial cerebrospinal fluid, and conducting recordings using glass microelectrodes filled with appropriate electrolyte solutions.

Experimental workflow for these studies begins with establishing stable baseline firing rates (typically 0.5-2 Hz for raphe neurons) before applying increasing concentrations of the test drug via superfusion. Data analysis focuses on dose-response relationships for firing rate suppression, which reflects the direct effects of reuptake inhibition on somatodendritic autoreceptor activation. These experiments demonstrate functional differences between this compound (which suppresses both raphe and locus coeruleus firing) and SSRIs (which selectively suppress raphe firing). Additional intracellular recording techniques can assess effects on postsynaptic receptor sensitivity and neuronal excitability that contribute to therapeutic mechanisms.

Signaling Pathways and Experimental Visualization

Molecular Mechanisms Visualization

The diagram below illustrates the key mechanistic differences between this compound and SSRIs at the synaptic level:

Experimental Workflow Visualization

The diagram below outlines the key experimental approaches for studying these mechanisms:

G cluster_assays Experimental Approaches cluster_methods Specific Methodologies cluster_outputs Quantitative Outputs Start Experimental Objective: Compare this compound vs SSRI Mechanisms Binding Receptor Binding Assays Start->Binding Transporter Transporter Inhibition Assays Start->Transporter Electrophys Electrophysiological Recordings Start->Electrophys Radioligand Radioligand Binding with Membrane Preps Binding->Radioligand Uptake ³H-Neurotransmitter Uptake in Cell Systems Transporter->Uptake Recording Single-Unit Recording in Brain Slices Electrophys->Recording Ki Ki Values (Binding Affinity) Radioligand->Ki IC50 IC50 Values (Transporter Inhibition) Uptake->IC50 Firing Firing Rate Changes (Neuronal Activity) Recording->Firing Analysis Data Analysis: Dose-Response Relationships Receptor Selectivity Profiles Ki->Analysis IC50->Analysis Firing->Analysis Comparison Mechanistic Comparison: • Transporter Selectivity • Receptor Interaction Profiles • Functional Consequences Analysis->Comparison

Research Applications and Clinical Implications

Therapeutic Efficacy and Research Utility

The mechanistic differences between this compound and SSRIs directly inform their research applications and clinical use patterns. From a therapeutic perspective, SSRIs have become first-line treatment for depression and anxiety disorders due to their superior safety profile and better tolerability, despite similar efficacy to TCAs for major depressive disorder. This compound and other TCAs remain valuable in treatment-resistant depression where their broader mechanism of action may benefit patients who don't respond to SSRIs. Research indicates that TCAs demonstrate efficacy equivalent to SSRIs for severe or treatment-refractory depression, with some studies suggesting potentially superior efficacy for severe melancholic depression.

The research applications of these mechanistic differences extend beyond antidepressant efficacy. This compound's strong noradrenergic effects and activating properties have led to its investigation in conditions like narcolepsy and attention deficit disorders. Its receptor binding profile also makes it a useful research tool for studying the roles of different neurotransmitter systems in depression and other neuropsychiatric conditions. SSRIs, with their cleaner receptor profile, provide a more specific tool for investigating selective serotonergic pathways and have enabled research that established the importance of serotonin in conditions beyond depression, including obsessive-compulsive disorder, panic disorder, and eating disorders.

Safety and Tolerability Considerations

The clinical implications of the mechanistic differences are particularly evident in the safety and tolerability profiles of these drug classes. This compound's antagonism of muscarinic cholinergic receptors results in anticholinergic side effects including dry mouth (xerostomia), constipation, urinary retention, and blurred vision. Its α1-adrenergic blockade contributes to orthostatic hypotension and dizziness, while H1-histamine receptor antagonism causes sedation and weight gain. Additionally, this compound has a narrow therapeutic index with significant risk in overdose, including cardiac conduction abnormalities, seizures, and death due to slowed intraventricular conduction.

SSRIs demonstrate a substantially improved safety profile with minimal anticholinergic, antiadrenergic, or antihistaminergic effects at therapeutic doses. However, they are associated with their own characteristic side effects, most notably sexual dysfunction (decreased libido, delayed ejaculation, anorgasmia), gastrointestinal disturbances, and sleep disturbances. The black box warning for increased suicidality risk in children and young adults applies to all antidepressants including both SSRIs and TCAs. From a research perspective, understanding these differential side effect profiles helps investigators design studies that maximize tolerability while answering important mechanistic questions about neurotransmitter systems in neuropsychiatric disorders.

Conclusion and Research Perspectives

The comparative analysis of this compound versus SSRIs reveals how antidepressant pharmacology has evolved from broader receptor interactions to more targeted mechanisms. This compound's dual reuptake inhibition of both serotonin and norepinephrine, combined with its significant activity at muscarinic, adrenergic, and histaminergic receptors, represents an earlier approach to antidepressant development. SSRIs exemplify the target-specific strategy that dominated psychopharmacology in recent decades, with selective serotonin transporter inhibition resulting in improved safety and tolerability.

Quantitative Profile of Protriptyline Against Key AD Targets

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary quantitative findings from key studies investigating protriptyline's effects on established AD targets.

Target / Process Reported Activity Experimental Model Key Metric(s) Citation
Acetylcholinesterase (AChE) Inhibition In vitro enzyme assay IC₅₀ = 0.06 mM; Kᵢ = 0.001 mM [1] [2]
β-secretase (BACE-1) Inhibition In vitro enzyme assay Significant inhibition (specific values not provided) [1] [2]
Amyloid-β (Aβ) Aggregation Inhibition In vitro biophysical assays Significant inhibition of aggregation and glycation-induced aggregation [1] [2]
Spatial Memory & Neuroprotection Improvement & Protection In vivo rat model (ICV-STZ) Improved performance in Morris Water Maze; Reduced oxidative stress & neuroinflammation [3]
NFκB-BDNF/CREB Signaling Beneficial Regulation In vivo rat model (ICV-STZ) Upregulated BDNF, pCREB, pERK; Downregulated NF-κB [3]

Detailed Experimental Protocols

For fellow researchers, here is a detailed breakdown of the key methodologies used to generate the data above.

In Vitro Enzymatic and Biophysical Assays

The initial discovery of this compound's multi-target activity was largely based on the following in vitro protocols [1] [2]:

  • AChE Inhibition Kinetics: Enzyme activity was measured using Ellman's method. The mode of inhibition was determined through Lineweaver-Burk plot analysis, and the inhibition constant (Kᵢ) was calculated using the Cheng-Prusoff equation.
  • BACE-1 Inhibition Assay: A fluorogenic substrate-based secretase activity assay was employed to evaluate the inhibition of BACE-1 enzymatic activity.
  • Aβ Aggregation Analysis: The inhibition of Aβ fibril formation was assessed using Thioflavin T (ThT) fluorescence assays. The morphological changes and reduction in fibril formation were directly visualized using Atomic Force Microscopy (AFM).
  • Binding Interaction Studies: Isothermal Titration Calorimetry (ITC) was used to measure the binding affinity and thermodynamics of this compound's interaction with AChE. Fluorescence quenching experiments and Circular Dichroism (CD) spectroscopy provided further evidence of binding-induced conformational changes in the enzyme.
In Vivo Validation in an Alzheimer's Disease Model

A subsequent study provided in vivo validation of this compound's neuroprotective effects using a streptozotocin (STZ)-induced rat model of sporadic AD [3].

  • Animal Model: Adult male Sprague-Dawley rats received intracerebroventricular (ICV) injections of STZ to induce AD-like pathologies, including oxidative stress, neuroinflammation, and cognitive deficits.
  • Drug Administration: this compound was administered intraperitoneally at a dose of 5 mg/kg/day for 21 days.
  • Behavioral Testing: Spatial learning and memory were assessed using the Morris Water Maze (MWM) test, measuring escape latency and path length.
  • Biochemical & Molecular Analysis: Post-sacrifice, brain tissues (cortex and hippocampus) were analyzed.
    • Oxidative Stress Markers: Levels of lipid peroxidation and glutathione were measured.
    • Western Blotting: Protein expression of BDNF, CREB, ERK, and NF-κB was quantified.
    • Immunohistochemistry: Used to assess the expression of Aβ and glial fibrillary acidic protein (GFAP, a marker for astrogliosis).

Mechanism of Action: The Signaling Pathway

The in vivo study proposed that this compound's benefits are mediated through the regulation of a specific signaling axis involving NF-κB and BDNF/CREB. The diagram below illustrates this proposed pathway.

G STZ ICV-STZ Injection OxStress Oxidative Stress & Neuroinflammation STZ->OxStress PRT This compound Treatment NFkB NF-κB Activation PRT->NFkB  Suppresses CREB CREB/ERK Phosphorylation PRT->CREB  Activates OxStress->NFkB BDNF BDNF Expression NFkB->BDNF  Downregulates Neuroprot Neuroprotection & Synaptic Plasticity BDNF->Neuroprot CREB->BDNF  Upregulates Memory Improved Spatial Memory Neuroprot->Memory

Interpretation and Research Context

  • Position Among Tricyclic Antidepressants: this compound was identified as the most potent among several tricyclic antidepressants screened, showing the highest inhibition of AChE and strong binding affinity for all three major targets (AChE, BACE-1, and Aβ) in silico [1] [2].
  • Therapeutic Strategy: This profile makes it a promising Multi-Target Directed Ligand, a sought-after strategy in AD drug discovery to address the complex, multifactorial nature of the disease [4].
  • Current Status: It is crucial to note that the evidence for this compound's use in AD is currently at the preclinical stage (in vitro and in vivo animal models). Repurposing it for human AD patients would require extensive clinical trials to validate efficacy and safety in this new context [5].

References

protriptyline Alzheimer's disease target validation

Author: Smolecule Technical Support Team. Date: February 2026

Multi-Target Inhibitory Profile of Protriptyline

This compound, a tricyclic antidepressant, has been investigated as a potential Multi-Target Directed Ligand (MTDL) for Alzheimer's disease (AD). It demonstrates inhibitory activity against several key pathogenic targets simultaneously [1] [2] [3].

The table below summarizes its effects on primary AD targets based on in silico and in vitro studies:

Target Type of Inhibition / Effect Experimental Data / Key Findings

| Acetylcholinesterase (AChE) | Competitive inhibition [1] | IC₅₀: 0.06 mM [1] [2] Kᵢ: ~0.001 mM [1] Induces conformational change in AChE active site, binding to both anionic and esteratic subsites [1]. | | β-secretase (BACE-1) | Target engagement [1] [2] | Validated via docking studies and biophysical assays; shown to inhibit BACE-1 activity [1] [2]. | | Amyloid-β (Aβ) Aggregation | Inhibition of aggregation and glycation [1] [3] | Inhibits both self-aggregation and glycation-induced aggregation of Aβ, which can intensify neurotoxicity [1] [3]. Established via atomic force microscopy and other assays [1]. |

In Vivo Validation in an Alzheimer's Disease Model

The neuroprotective effects of this compound were confirmed in a streptozotocin (STZ)-induced rat model of Alzheimer's-like pathology [3]. The diagram below illustrates the experimental workflow and key findings from this in vivo study.

G Start Animal Model Setup ICV ICV-STZ Injection Start->ICV PRT This compound Treatment ICV->PRT MWM Morris Water Maze Test PRT->MWM Sac Tissue Analysis MWM->Sac Result1 Improved spatial learning and memory retention MWM->Result1 Result2 Reduced oxidative stress (MDA ↓, GSH ↑) Sac->Result2 Result3 Reduced neuroinflammation (NF-κB ↓, TNF-α ↓) Sac->Result3 Result4 Enhanced synaptic plasticity (BDNF ↑, CREB ↑) Sac->Result4 Result5 Attenuated astrogliosis (GFAP ↓) Sac->Result5

Key Findings from the In Vivo Study: Treatment with this compound led to several significant improvements in the STZ-induced AD rat model [3]:

  • Cognitive Improvement: Significantly enhanced spatial learning and memory retention in the Morris Water Maze test.
  • Reduced Oxidative Stress: Lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the antioxidant glutathione (GSH).
  • Attenuated Neuroinflammation: Reduced the expression of pro-inflammatory markers NF-κB and TNF-α.
  • Enhanced Synaptic Plasticity: Upregulated key signaling molecules involved in neuronal survival and memory formation, specifically Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor CREB.
  • Reduced Astrogliosis: Decreased expression of GFAP, a marker for reactive astrocytes, indicating a reduction in neuroinflammation.

Detailed Experimental Protocols

For researchers interested in the methodological details, here is a summary of the key protocols used in the cited studies.

1. In Silico Screening and Binding Analysis [1] [2]

  • Ligand Preparation: A library of 140 FDA-approved nervous system drugs was screened.
  • Molecular Docking: Structures were docked against the major AD targets (AChE, BACE-1, and the Aβ peptide) using Autodock tool 4.2. Ligands were scored based on electrostatic and hydrophobic contributions to binding energy.
  • Molecular Dynamics (MD) Simulations: Comprehensive MD simulations were performed to study the stability of this compound-target complexes and understand the molecular basis of inhibition.

2. In Vitro Enzyme and Biophysical Assays [1]

  • Enzyme Kinetics: AChE inhibition was assessed using Ellman's method. The IC₅₀ was determined, and the mode of inhibition (competitive) was evaluated using Lineweaver-Burk plots.
  • Binding Studies:
    • Isothermal Titration Calorimetry (ITC): Used to measure the thermodynamic parameters (binding affinity, stoichiometry, enthalpy, and entropy) of the this compound-AChE interaction.
    • Fluorescence Quenching: Tryptophan fluorescence quenching was used to probe conformational changes in AChE upon this compound binding.
  • Circular Dichroism (CD) Spectroscopy: Confirmed drug-induced conformational changes in the AChE protein structure.
  • Atomic Force Microscopy (AFM): Visualized the inhibition of Aβ fibril formation and aggregation.

3. In Vivo Validation in Rodent Model [3]

  • Animal Model: Adult male Sprague-Dawley rats were used. Alzheimer's-like pathology was induced via intracerebroventricular (ICV) injection of streptozotocin (STZ).
  • Drug Administration: this compound was administered post-induction.
  • Behavioral Test: Morris Water Maze (MWM) was used to evaluate spatial learning and memory.
  • Biochemical and Molecular Analysis:
    • Oxidative Stress Markers: Measured levels of MDA and GSH in brain homogenates.
    • Immunoblotting (Western Blot): Analyzed protein expression levels of NF-κB, TNF-α, BDNF, CREB, and GFAP in cortical and hippocampal tissues.
    • Immunohistochemistry: Provided spatial localization and quantification of specific proteins and pathological hallmarks in brain sections.

Context in the Current Alzheimer's Drug Development Pipeline

It is important to view this compound research within the broader context of Alzheimer's therapeutic development.

  • The Shift to Multi-Target Drugs: The complexity of AD has driven interest in Multi-Target Directed Ligands (MTDLs), like this compound, which can intervene at multiple points in the disease network simultaneously [1] [2].
  • Drug Repurposing Strategy: Repositioning existing, approved drugs is an appealing strategy as it can dramatically reduce the time and cost of development [1] [4]. As of 2025, repurposed agents represent about one-third of the drugs in the AD development pipeline [4].
  • Current Treatment Landscape: While anti-amyloid immunotherapies (e.g., lecanemab, donanemab) represent a recent breakthrough for early AD, cholinesterase inhibitors (e.g., donepezil) and memantine remain the standard for symptomatic management [5]. This compound's proposed mechanism aligns with the need for more comprehensive, disease-modifying strategies.

Research Implications and Future Directions

This compound presents a compelling case for drug repurposing in Alzheimer's disease due to its multi-target profile and efficacy in a preclinical model.

  • Advantages: Its known safety profile in humans for its original indication could potentially accelerate its path to clinical trials for AD [1].
  • Limitations & Gaps: The existing data is primarily preclinical. The molecular mechanisms, especially its impact on the NF-κB-BDNF/CREB signaling axis, require further elucidation to fully understand its neuroprotective effects [3].
  • Next Steps: The critical next step is the design and initiation of controlled clinical trials in human patients with Alzheimer's disease to confirm these preclinical findings and establish efficacy and proper dosing in the target population.

References

protriptyline in vitro in vivo correlation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

Aspect In Vitro Findings In Vivo Findings
AChE Inhibition IC₅₀: 0.06 mM; competitive inhibition [1] [2] Improved spatial memory in STZ-induced AD rat model [3]
BACE-1 Inhibition Significant inhibitory activity in biophysical assays [1] [2] Reduced oxidative stress and neuroinflammation in rat brain [3]
Amyloid-β (Aβ) Aggregation Inhibits both regular and glycation-induced Aβ aggregation [1] [2] Reduced Aβ expression in cortex and hippocampus of AD rat model [3]
Key Signaling Pathways Induces conformational change in AChE active site [1] [2] Regulated NFκB-BDNF/CREB signaling axis, reducing oxidative damage [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

In Vitro Molecular Investigations The following protocols were used to establish protriptyline's multi-target activity [1] [2]:

  • Enzyme Inhibition Assays: Acetylcholinesterase (AChE) and β-secretase (BACE-1) inhibitory activities were evaluated using standard enzymatic assays. The mechanism of AChE inhibition was determined via kinetic studies and Lineweaver-Burk plot analysis, revealing competitive inhibition.
  • Amyloid-β Aggregation Assay: Inhibition of Aβ aggregation was assessed using Thioflavin T (ThT) fluorescence and confirmed with Atomic Force Microscopy (AFM).
  • Binding Interaction Studies: The molecular basis of binding to AChE was investigated using Isothermal Titration Calorimetry (ITC) and fluorescence quenching experiments. Comprehensive Molecular Dynamics (MD) simulations provided further mechanistic insights.

In Vivo Study in Alzheimer's Model The neuroprotective effects of this compound were demonstrated using the following methods [3]:

  • Animal Model: Adult male Sprague-Dawley rats were used. Alzheimer's disease-like pathology was induced via intracerebroventricular (ICV) injection of Streptozotocin (STZ).
  • Drug Administration: this compound was administered at a dose of 10 mg/kg for 21 days.
  • Behavioral Testing: Spatial learning and memory were assessed using the Morris Water Maze (MWM) test.
  • Molecular Analysis: Post-sacrifice, brain tissues (cortex and hippocampus) were analyzed. Oxidative stress markers (lipid peroxidation, glutathione levels), expression of Aβ, and key proteins in the NFκB-BDNF/CREB signaling pathway were evaluated.

Mechanism of Action Visualization

The in vivo study proposed that this compound's neuroprotective effect in an Alzheimer's disease model operates through a specific signaling pathway, which can be visualized as follows.

STZ ICV-STZ Injection OxStress Oxidative Stress STZ->OxStress NFkB NF-κB Signaling OxStress->NFkB NeuroInflammation Neuroinflammation & Astrogliosis NFkB->NeuroInflammation AB Aβ Expression NFkB->AB Neuroprotection Neuroprotection & Memory Improvement NeuroInflammation->Neuroprotection Causes AB->Neuroprotection Causes PRT This compound Treatment PRT->OxStress Reduces PRT->AB Reduces CREB_ERK CREB-ERK Activation PRT->CREB_ERK BDNF BDNF Expression CREB_ERK->BDNF BDNF->Neuroprotection Promotes

Research Implications

The collective data suggests that this compound is a strong candidate for drug repositioning in Alzheimer's disease due to its multi-target action [1] [3] [2]. While a formal IVIVC model is not yet published, the concordance between its in vitro mechanisms and in vivo outcomes provides a solid foundation for future research.

  • Bridging the Correlation: Future work should focus on establishing a Level A IVIVC, which correlates the rate and extent of in vitro drug release with the in vivo plasma concentration-time profile. The approach used for a related tricyclic antidepressant, doxepin, could serve as a methodological template [4].
  • Considerations for Development: When considering this compound, be aware that it is a potent tricyclic antidepressant with significant side effects, including cardiac toxicity, agitation, and anxiety, which may limit its clinical use [5].

References

Pharmacological Profile and Selectivity of Protriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline is a tricyclic antidepressant (TCA) that primarily functions by increasing the levels of norepinephrine and serotonin in the brain. Its key pharmacological characteristics are summarized in the table below.

Pharmacological Aspect This compound Profile Comparative Context
Primary Mechanism Inhibits norepinephrine (NET) & serotonin (SERT) reuptake pumps [1] [2] TCAs broadly inhibit NET & SERT; SSRIs (e.g., Sertraline) are selective for SERT [3] [4]
Receptor Antagonism Muscarinic, Histamine H1, α1-adrenergic [1] Shared by most TCAs; generally less pronounced in SSRIs & other newer agents [4]
Potency & Selectivity Among most potent TCAs for NET; "activating" profile with low sedation [2] Other TCAs like amitriptyline have more sedating (antihistaminic) profiles [4]
Half-Life 74 to 200 hours [5] [2] Varies widely: Bupropion ~30 hr, Sertraline ~66 hr [5]

Comparative Efficacy and Tolerability Data

Clinical studies and reviews provide context on how this compound compares to other antidepressants, particularly regarding efficacy and patient tolerability.

Comparison Aspect Findings Supporting Evidence
Efficacy vs. SSRIs No significant efficacy difference between TCAs and SSRIs for depression in primary care [3] Systematic review & meta-analysis of RCTs
Tolerability & Withdrawals Significantly more patients withdrew from TCA treatment than SSRI due to side effects [3] Systematic review & meta-analysis of RCTs
Side Effect Burden "Activating" side effects (anxiety, agitation, tachycardia); anticholinergic effects (dry mouth, constipation, urinary retention) [6] [2] [7] Clinical reviews and drug comparisons
User-Reported Tolerance 100% of 4 users reported positive effect; 60% of 2926 for Bupropion, 64% of 4623 for Sertraline [5] User ratings on Drugs.com (not clinically verified)

Experimental Protocol for In Vitro Binding Affinity

The following diagram illustrates a standard experimental workflow used to generate the comparative pharmacological data discussed in this guide.

Start Start Experiment Prep Membrane Preparation (From transfected cells or brain tissue) Start->Prep Incubation Radioligand Binding Assay Prep->Incubation Separation Separation and Filtration Incubation->Separation Subgraph1 Assay Conditions: - Fixed radioligand concentration - Varying test drug (this compound) concentrations - Appropriate buffer & temperature Incubation->Subgraph1 Analysis Data Analysis (Calculate Ki values) Separation->Analysis End Interpret Selectivity Analysis->End

Key Experimental Steps:

  • Membrane Preparation: Use cell membranes expressing human recombinant NET, SERT, or other relevant receptors (e.g., muscarinic, histaminic) [1].
  • Radioligand Binding Assay:
    • Incubate membrane preparations with a fixed concentration of a radioactive ligand specific to the target and varying concentrations of the test drug (e.g., this compound, other TCAs, SSRIs).
    • Include controls to determine total and non-specific binding.
  • Separation and Filtration: Terminate the reaction and separate bound from free radioligand, typically using rapid vacuum filtration.
  • Data Analysis: Measure the radioactivity of the bound ligand. Use the data to calculate the inhibition constant (Ki), which quantifies the binding affinity of the test drug for the target. A lower Ki indicates higher affinity.

Neurotransmitter Pathway and Drug Action

The cellular mechanism of this compound and related antidepressants within the synapse is visualized below.

Pre Presynaptic Neuron Neurotransmitter Neurotransmitter (Serotonin/Norepinephrine) Pre->Neurotransmitter Release Post Postsynaptic Neuron Rec Receptors Rec->Post Neurotransmitter->Rec Binds to ReuptakePump Reuptake Pump (SERT/NET) Neurotransmitter->ReuptakePump Reuptake ReuptakePump->Pre Drug This compound (TCA) Drug->ReuptakePump Inhibits SSRI SSRI (e.g., Sertraline) SSRI->ReuptakePump Selectively Inhibits SERT

Pathway Interpretation:

  • Normal Signaling: Neurotransmitters are released, bind to postsynaptic receptors to propagate signal, and are then transported back into the presynaptic neuron via reuptake pumps.
  • This compound Action: As a TCA, this compound non-selectively blocks the reuptake pumps for both norepinephrine (NET) and serotonin (SERT), increasing the concentration of both neurotransmitters in the synaptic cleft [1] [2].
  • SSRI Action: In contrast, SSRIs exert a selective action by blocking primarily the serotonin transporter (SERT), leading to an increase in synaptic serotonin with minimal direct effect on norepinephrine [3].

Key Takeaways for Drug Development

  • Potent Norepinephrine Activity: this compound's strong NET inhibition and "activating" profile may be strategically valuable for developing antidepressants targeting fatigue or apathy.
  • Significant Off-Target Effects: Its anticholinergic and other receptor antagonisms contribute to a burdensome side effect profile, a key reason for its replacement by newer agents [2] [4].
  • Modern Research Context: While TCAs are historically important, current antidepressant development focuses on agents with improved safety and novel mechanisms, such as glutamatergic modulators (e.g., ketamine) and neuromodulatory techniques [8].

References

Comparative Drug Profile: Protriptyline vs. Bupropion vs. Sertraline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative and clinical data for protriptyline and two other common antidepressants, providing a basis for comparison [1].

Parameter This compound (TCA) Bupropion (NDRI) Sertraline (SSRI)
FDA-Approved Uses Depression [1] Major depressive disorder, seasonal affective disorder, smoking cessation [1] Depression, anxiety, OCD, PTSD, panic disorder, PMDD [1]
Primary Mechanism of Action Potent inhibition of norepinephrine reuptake; mild serotonin reuptake inhibition at high doses [2] Norepinephrine-dopamine reuptake inhibitor [1] Selective serotonin reuptake inhibitor [1]
User Rating (Positive Effect) 100% (from 4 ratings) [1] 60% (from 2926 ratings) [1] 64% (from 4623 ratings) [1]
Common Side Effects Anxiety, agitation, dry mouth, tachycardia, insomnia, urinary retention [2] [3] (Listed in ratings, but not detailed in table) [1] Headache, nausea, diarrhea, insomnia, weight changes [1]
Half-life (Hours) ~74 (range 54-92) [2] [3] 30 [1] 66 [1]
Therapeutic Profile Activating/"energizing"; minimal sedation [2] [3] Activating [1] Can be activating or sedating [1]

Experimental Data and Potential for Repurposing

While direct therapeutic index data is scarce, recent preclinical research highlights this compound's potential as a multi-target directed ligand (MTDL), particularly for complex diseases like Alzheimer's Disease (AD) [4].

Key Experimental Findings in Alzheimer's Models

A 2014 study screened 140 FDA-approved nervous system drugs and identified this compound as a top candidate for inhibiting multiple AD targets [4]:

  • Target 1: Acetylcholinesterase (AChE) - this compound exhibited the strongest inhibitory effect (IC₅₀ ≈ 0.06 mM) among several tricyclic antidepressants tested. The inhibition was found to be competitive, meaning the drug binds directly to the enzyme's active site, preventing the natural substrate (acetylcholine) from binding [4].
  • Target 2: β-secretase (BACE-1) - The drug showed significant binding and inhibitory activity against BACE-1, a key enzyme in the production of amyloid-β peptides [4].
  • Target 3: Amyloid-β (Aβ) Aggregation - this compound demonstrated efficacy in inhibiting both the general aggregation and the glycation-induced aggregation of Aβ, processes central to plaque formation in AD [4].
Detailed Experimental Protocol for Key Assays

The following methodology was used to generate the data above [4]:

  • 1. In Silico Molecular Docking
    • Objective: Preliminary screening of drug binding affinity to AChE, BACE-1, and Aβ.
    • Methodology: The 3D structures of the targets and this compound were obtained from protein databanks. Docking simulations were performed using AutoDock tool 4.2 to calculate binding energies and identify potential interaction sites.
  • 2. Acetylcholinesterase (AChE) Inhibition Assay
    • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
    • Methodology: AChE from Electrophorus electricus was used with acetylthiocholine as substrate and DTNB (Ellman's reagent) for detection. The drug was tested in a concentration range (0.05–0.8 mM). The rate of reaction was measured spectrophotometrically at 412 nm, and IC₅₀ was calculated from the dose-response curve.
  • 3. Enzyme Kinetics and Binding Studies
    • Objective: Elucidate the mechanism of AChE inhibition and binding affinity.
    • Methodology:
      • Lineweaver-Burk Plot: Reaction rates were measured at varying substrate concentrations and fixed drug concentrations to determine the inhibition type (competitive, uncompetitive, etc.).
      • Isothermal Titration Calorimetry (ITC): Directly measured the heat change during drug-enzyme binding to calculate binding constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
      • Fluorescence Quenching: Measured the quenching of intrinsic tryptophan fluorescence of AChE upon drug binding to study binding constants and mechanisms.

Molecular Mechanism and Signaling Pathways

The multi-target action of this compound can be visualized in the following pathway diagram, which synthesizes information from the search results:

Diagram Title: this compound's Mechanisms in Depression and Alzheimer's Models

Key Implications for Research and Development

The data suggests several critical considerations for professionals:

  • Established Clinical Profile: this compound is a potent, activating TCA with a higher risk of certain adverse effects (e.g., tachycardia, anxiety, anticholinergic effects) compared to many newer agents [2]. Its narrow therapeutic window and need for careful cardiac monitoring are well-documented concerns [2].
  • Promising Repurposing Candidate: The discovery of its potent, multi-target inhibition in Alzheimer's models positions this compound as a strong candidate for drug repositioning [4]. Its ability to simultaneously modulate the cholinergic, amyloid, and secretase pathways addresses the complex, multifactorial nature of AD.
  • Data Gap: There is a significant lack of modern, direct comparative clinical trials between this compound and newer antidepressant classes, making a definitive, quantitative therapeutic index comparison challenging with publicly available data.

References

protriptyline clinical trial data analysis

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline Pharmacological Profile

This compound is a tricyclic antidepressant (TCA). Its key characteristics are summarized below [1]:

  • Mechanism of Action: It primarily increases norepinephrine neurotransmission by blocking the norepinephrine reuptake pump. At high doses, it can also increase serotonin neurotransmission.
  • FDA-Approved Uses: Mental depression, narcolepsy, attention deficit hyperactivity disorder (ADHD), and headaches.
  • Key Differentiators: Among TCAs, this compound has a faster onset of action, is more potent, and has fewer sedative effects. Conversely, it is the TCA most likely to cause anxiety, agitation, and tachycardia.
  • Dosing: The initial dose is typically 15-40 mg per day, divided into 3 or 4 doses, with a maximum dose of 60 mg per day.

Summary of Clinical Trial Data

The table below summarizes the key findings from the clinical study identified in the search results. Please note the limited scope of this data.

Trial Feature Details
Trial Type & Date Controlled trial, 1965 [2]
Population Out-patient depressives [2]
Intervention This compound [2]
Comparator Amitriptyline [2]
Key Quantitative Data Not available in the search results. The published abstract for this study is unavailable [2].
Conclusions Not available in the search results. The published abstract for this study is unavailable [2].

Experimental Protocol Insights

While the specific methodology for the 1965 trial is not available, the following outlines a general framework for a depression treatment trial based on common clinical practice [1]:

  • Study Design: A double-blind, randomized controlled trial (RCT) is the gold standard for comparing the efficacy of two active drugs.
  • Participants: Patients are diagnosed with depression using standardized criteria (e.g., DSM), and recruited as out-patients. Inclusion and exclusion criteria are applied.
  • Randomization & Dosing: Participants are randomly assigned to either the this compound or amitriptyline group. The dose is titrated to a therapeutic level or maximum tolerated dose over several weeks.
  • Outcome Measures: The primary outcome is typically the change in a depression rating scale score (e.g., Hamilton Depression Rating Scale - HAM-D) from baseline to the end of the study period.
  • Duration: The acute treatment phase in such trials often lasts 6 to 8 weeks.
  • Data Analysis: Statistical analysis (e.g., ANOVA) is performed on the outcome measures to determine if there is a significant difference in efficacy and tolerability between the two treatment groups.

This compound Mechanism of Action

The following diagram illustrates the proposed neurochemical mechanism of action of this compound, based on information from the search results [1].

Protriptyline_Mechanism This compound This compound ReuptakePump Norepinephrine Reuptake Pump This compound->ReuptakePump Inhibits Norepinephrine Norepinephrine SynapticCleft Synaptic Cleft Norepinephrine->SynapticCleft PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Neurotransmission SynapticCleft->ReuptakePump Reuptake ReuptakePump->Norepinephrine Recycles NE

The primary mechanism of this compound is the inhibition of the norepinephrine reuptake pump in the presynaptic neuron [1]. This action increases the concentration and duration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission to the postsynaptic neuron, which is believed to alleviate symptoms of depression [1].

References

protriptyline structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Protriptyline: Structure and Pharmacological Profile

This compound is a tricyclic antidepressant (TCA) with a distinct chemical structure and binding properties that define its activity.

Chemical Structure: this compound is a secondary amine TCA. Its key structural feature is a double bond at the C10-C11 position of its central seven-membered ring. This architecture differentiates it from other TCAs like imipramine or amitriptyline and influences the spatial arrangement of its pharmacophore groups [1].

Pharmacological Targets and Binding Affinity The table below summarizes the binding affinity (Ki in nM) of this compound for key molecular targets. A lower Ki value indicates a stronger binding affinity [2] [3].

Molecular Target Function This compound Binding Affinity (Ki)
NET (Norepinephrine Transporter) Norepinephrine reuptake inhibition 1.41 nM [2]
SERT (Serotonin Transporter) Serotonin reuptake inhibition 19.6 nM [2]
DAT (Dopamine Transporter) Dopamine reuptake inhibition 2,100 nM [2]
5-HT2A Receptor Serotonin receptor 70 nM [2]
Muscarinic Acetylcholine Receptors Anticholinergic effects High affinity [4]
Histamine H1 Receptors Sedative effects High affinity [4]
Alpha-1 Adrenergic Receptors Cardiovascular side effects High affinity [4]

Mechanism of Action: this compound's primary mechanism is to inhibit the reuptake of norepinephrine and serotonin in the synaptic cleft, increasing the concentration of these neurotransmitters [3] [4]. This action is more selective for norepinephrine, as evidenced by its much stronger binding to NET than to SERT [2]. The drug also binds to various receptors, which accounts for its side effect profile [4].

Research Context and Alternatives

The search results indicate that detailed SAR studies for this compound are not commonly published. One study from 1976 mentions that this compound, as a secondary amine, can serve as a substrate for the enzyme indolethylamine N-methyltransferase (INMT), but this is an isolated finding without comparative data [5].

Compared to newer drug classes, older TCAs like this compound have been less active areas for published SAR research in recent decades. The following diagram illustrates the general workflow for establishing SARs, which is crucial for understanding how a drug's structure influences its activity and effects [6].

Start Identify Molecular Structure A Determine Biological Activity (e.g., Binding Affinity, Efficacy) Start->A B Systematically Alter Structural Features A->B C Analyze Impact on Activity B->C C->B Refine Changes D Establish SAR & Predict New Compound Activity C->D

Suggestions for Further Research

Given the scarcity of direct information, you may need to employ alternative strategies to find more in-depth data:

  • Explore Broader TCA SAR: Look for review articles or book chapters on the structure-activity relationships of tricyclic antidepressants as a class. These often use this compound as an example when discussing the effects of secondary amines or specific ring system modifications.
  • Investigate Patent Databases: The chemical and pharmacological data in the search results are similar to what is found in drug patents. Searching specialized patent databases may yield more detailed experimental sections.
  • Use Specialized Scientific Databases: Access deep academic databases like SciFinder, Reaxys, or focused pharmacology databases, which may contain proprietary or more granular data not indexed by general web searches.

References

Donepezil vs. Galantamine: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key similarities and differences between donepezil and galantamine based on clinical evidence.

Feature Donepezil Galantamine
Drug Class Acetylcholinesterase inhibitor (AChEI) [1] Acetylcholinesterase inhibitor (AChEI) & allosteric nicotinic modulator [1]
Primary Mechanism Reversibly inhibits acetylcholinesterase, increasing acetylcholine levels [2] Inhibits acetylcholinesterase; also enhances cholinergic transmission via nicotinic receptors [1]
Efficacy Evidence Effective for mild to severe AD; improves cognition, function, and global status [1] Effective for mild to moderate AD; improves cognition, function, behavior, and global status [1]
Cognitive Outcomes (ADAS-cog) Shows significant benefit over placebo [3] [1] Shows significant benefit over placebo [3] [1]
Global Outcomes (CIBIC+) Better than placebo [1]; one review suggested better global response vs. galantamine [3] Better than placebo [1]; one review suggested lower global response vs. donepezil [3]
Behavioral Outcomes (NPI) Similar to galantamine in some studies [4] Similar to donepezil in some studies [4]; one review favored donepezil over galantamine [3]
Safety & Tolerability Incidence of adverse events is generally lowest among AChEIs [3] Adverse events consistent with cholinergic effects (e.g., nausea); generally well-tolerated [4]

Insights from Key Studies and Methodologies

Here is a deeper look at the experimental findings and methods that underpin the comparison.

  • Long-Term (52-week) Clinical Trial: A head-to-head study compared galantamine (24 mg/day) and donepezil (10 mg/day) [4]. While both stabilized patients, some advantages were noted for galantamine on certain cognitive measures (MMSE and ADAS-cog in a subgroup with MMSE 12-18). The study was rater-blinded, randomized, and conducted across 18 outpatient clinics, assessing outcomes using standard scales like the Bristol Activities of Daily Living Scale (BrADL) and the Neuropsychiatric Inventory (NPI) [4].

  • Systematic Review and Meta-Analysis: A 2008 review of 26 studies highlighted the challenge of comparing these drugs due to a lack of robust head-to-head trials [3]. It performed an adjusted indirect comparison using placebo-controlled data, a method accepted by health technology assessment bodies to estimate relative efficacy when direct trials are absent [5]. This analysis suggested potential advantages for donepezil over galantamine in global assessment and behavior [3].

  • Recent Molecular Study on Combination Therapy: A 2024 study investigated combining galantamine and donepezil [6]. Using in silico molecular docking and dynamics simulations, researchers found that both drugs can simultaneously bind to cholinesterase enzymes. In vitro inhibition assays (modified Ellman's method) and analysis using the Chou-Talalay method indicated that certain combinations showed an additive effect, with a tendency toward synergy at higher concentrations [6]. This suggests potential for a novel therapeutic strategy.

Mechanism of Action Workflow

The following diagram illustrates the distinct and shared pathways of donepezil and galantamine, based on their documented mechanisms.

The diagram shows that while both drugs inhibit acetylcholinesterase to increase acetylcholine, galantamine has an additional mechanism of modulating nicotinic receptors, which may contribute to differential effects [1].

References

×

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

263.167399674 Da

Monoisotopic Mass

263.167399674 Da

Heavy Atom Count

20

LogP

4.7
log Kow= 1.18 @ 25 °C
4.7

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

169-171 °C (Protriptyline HCl)
Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/
169 - 171 °C (protriptyline hydrochloride)

UNII

4NDU154T12

Related CAS

1225-55-4 (hydrochloride)

Drug Indication

For the treatment of depression.
Protriptyline hydrochloride is a tricyclic antidepressant used to improve mood in people with depression. It is also used for anxiety. Protriptyline was first patented in 1962, and it is sold under many brand names. It is an amine with the empirical formula of CHN. It is a more potent antidepressant and has fewer sedative and tranquilizing effects than other TCAs.

Livertox Summary

Protriptyline is a tricyclic antidepressant that was previously widely used in the therapy of major depression. Most of the tricyclic antidepressants have been shown to cause a low rate of mild and transient serum enzyme elevations and rare cases of clinically apparent acute cholestatic liver injury. The potential hepatotoxicity specifically of protriptyline, however, has not been well defined.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Tricyclic
Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Antidepressive Agents, Tricyclic
TRICYCLIC (DIBENZOCYCLOHEPTENE) ANTIDEPRESSANT DRUG USEFUL IN MGMNT OF ENDOGENOUS & EXOGENOUS DEPRESSIONS. IT ALSO INCR PSYCHOMOTOR ACTIVITY; THIS PROPERTY ENHANCES ITS USE IN WITHDRAWN & ANERGIC PT. /HYDROCHLORIDE/
...MAY BE PARTICULARLY USEFUL IN TREATING DEPRESSED PT WHOSE PREDOMINANT MANIFESTATIONS OF ILLNESS ARE PSYCHOMOTOR RETARDATION, APATHY, & FATIGUE... /HYDROCHLORIDE/
...BECAUSE OF THEIR SEDATIVE PROPERTY. ...MAY BE USEFUL IN INITIAL THERAPY OF DEPRESSED PT WITH SLEEP LOSS... DRUGS DO DECR NUMBER OF AWAKENINGS, INCR STAGE-4 SLEEP, & MARKEDLY DECR REM TIME. /TRICYCLIC ANTIDEPRESSANTS/
For more Therapeutic Uses (Complete) data for PROTRIPTYLINE (8 total), please visit the HSDB record page.

Mechanism of Action

Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT).
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/

Other CAS

438-60-8

Absorption Distribution and Excretion

Protriptyline is reported to undergo cumulative urinary excretion during 16 days, which accounts for approximately 50% of the total drug administered. The fecal excretion pathway seems to play a minimal role in drug elimination.
EXCRETION...IS RAPID, IN CONTRAST TO LONG LATENCY OF ONSET OF ACTION OF DRUGS. /TRICYCLIC ANTIDEPRESSANTS/
...WELL ABSORBED FROM GI TRACT. ... RAPIDLY DISTRIBUTED & METABOLIZED BY DEMETHYLATION, OXIDATION, & AROMATIC HYDROXYLATION. /IMIPRAMINE/
IN URINE OF RATS TREATED WITH PROTRIPTYLINE... THERE WAS TWICE AS MUCH 10,11-DIHYDRO-10,11-EPOXY-5-(3-METHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE EXCRETED &.../BOTH/ ACCOUNTED FOR 40% OF DOSE OF PROTRIPTYLINE.
MEAN PLASMA LEVELS FOR PROTRIPTYLINE IN PT ALSO ADMIN NITRAZEPAM INDISTINGUISHABLE FROM PT RECEIVING NO NITRAZEPAM. MEAN PLASMA LEVELS FOR PT RECEIVING SODIUM AMYLOBARBITONE SIGNIFICANTLY DECR. EARLY VALUES MAY BE OF PREDICTIVE IMPORTANCE TO PERMIT EARLY DOSE ADJUSTMENT.

Metabolism Metabolites

KNOWN OXIDATION OF 10,11 DOUBLE BOND OF PROTRIPTYLINE IN MAN, MINIATURE PIG, & DOG... 2 METABOLITES HAVE BEEN DETECTED WHICH DEMONSTRATE EPOXIDE INTERMEDIATE, NAMELY, DIHYDRODIOL & REARRANGEMENT PRODUCT WHOSE FORMATION IS...CATIONIC INTERMEDIATE...REARRANGING TO DIHYDROANTHRACENIC STRUCTURE.
IN DOGS, MINIATURE PIGS, & MAN, 3 URINARY METABOLITES HAVE NOW BEEN FOUND 10-HYDROXY-N-METHYL-5H-DIBENZO(AD)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDROXY-N-METHYL-5H-DIBENZO(AD)CYCLOHEPTENE-5-PROPYLAMINE & 5,10-DIHYDRO-10-FORMYLANTHRACENE-5-PROPYLAMINE.
...PROTRIPTYLINE...AFFORDS URINARY 10,11-OXIDE.
IN URINE OF RATS TREATED WITH PROTRIPTYLINE...2 METABOLITES HAVE BEEN IDENTIFIED...AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-M ETHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE & 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE.
Route of Elimination: Cumulative urinary excretion during 16 days accounted for approximately 50% of the drug. The fecal route of excretion did not seem to be important.

Associated Chemicals

Protriptyline hydrochloride;1225-55-4

Wikipedia

Protriptyline

FDA Medication Guides

VIVACTIL
PROTRIPTYLINE HYDROCHLORIDE
TABLET;ORAL
TEVA WOMENS
07/17/2014

Drug Warnings

...POSSESSES ANTICHOLINERGIC PROPERTIES &, HENCE, SHOULD NOT BE USED IN PT WITH PYLORIC OBSTRUCTION, GLAUCOMA, OR URINARY RETENTION. /HYDROCHLORIDE/
...THOSE WITH SYMPTOMS OF AGITATION, ANXIETY, & TENSION FREQUENTLY BECOME MORE DISTURBED WITH USE OF PROTRIPTYLINE.
DRUG MAY AGGRAVATE ANXIETY, & IT SHOULD NOT BE USED IN ANXIOUS DEPRESSED PT UNLESS IT IS GIVEN WITH SEDATIVE DRUG, SUCH AS PHENOTHIAZINE WITH SEDATIVE EFFECTS...OR MORE CONVENTIONAL SEDATIVE DRUG... /HYDROCHLORIDE/
TACHYCARDIA & POSTURAL HYPOTENSION OCCUR MORE FREQUENTLY...THAN WITH OTHER ANTIDEPRESSANT DRUGS; HENCE, PT WITH CARDIOVASCULAR DISORDERS & ELDERLY PT SHOULD BE OBSERVED CLOSELY FOR THESE UNTOWARD EFFECTS. /HYDROCHLORIDE/
For more Drug Warnings (Complete) data for PROTRIPTYLINE (28 total), please visit the HSDB record page.

Biological Half Life

AFTER A SINGLE ORAL DOSE OF 30 MG TO 8 SUBJECTS, PEAK LEVELS RANGED FROM 10.4-22.3 NG/ML, 6-12 HR AFTER ADMIN. MEAN T/2 WAS 74.3 HR & RANGED FROM 53.6-91.7 HR IN INDIVIDUAL SUBJECTS.
SINGLE ORAL DOSE OF HCL-SALT ADMIN TO 8 PERSONS. EST 1ST PASS METAB WAS RELATIVELY SMALL, 10-25% OF DOSE, ASSUMING COMPLETE ABSORPTION. MEAN VOL OF DISTRIBUTION 22.5 L/KG & RANGED FROM 15.0-31.2 L/KG. CONCLUSION WAS THAT LONG T/2 IS CORRELATED WITH SMALL 1ST PASS METABOLISM.
PLASMA LEVELS IN 30 PT. AFTER 3.5 WK TREATMENT @ 40 MG/DAY, PLASMA LEVELS RANGED FROM 430-1430 NMOL/L. SINGLE DOSE STUDIES IN 5 VOLUNTEERS SUGGEST THAT VOL OF DISTRIBUTION OF PROTRIPTYLINE SHOWS LITTLE INTERSUBJECT VARIATION. HOWEVER, T/2 MAY VARY, RANGING FROM 54-198 HR.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Engelhardt, Christy, Belgian patent 617,967 (1962 to Merck & Co) CA 59, 517f (1963); Tishler et al, US patent 3,244,748 & 3,271,451 (both 1966 to Merck & Co); Engelhardt et al, J Med Chem 11, 325 (1968).

Analytic Laboratory Methods

...MAY BE EXTRACTED FROM ALKALINIZED SAMPLE BY ORGANIC SOLVENT. REEXTRACTED INTO DILUTE ACID YIELDS SOLN WHOSE PORTRIPTYLINE CONTENT CAN BE ASSAYED BY SPECTROFLUOROMETRY.

Clinical Laboratory Methods

GAS CHROMATOGRAPHY METHOD USING EITHER A CONVENTIONAL PACKED COLUMN OR A CAPILLARY COLUMN FOR MEASUREMENT OF THERAPEUTIC PLASMA CONCN OF TRICYCLIC ANTIDEPRESSANT DRUGS & THEIR DEMETHYLATED METABOLITES.
HIGH PRESSURE LIQUID CHROMATOGRAPHIC PROCEDURES REPORTED FOR DETERMINATION OF AMITRIPTYLINE & NORTRIPTYLINE. SEPARATIONS & QUANTITATIONS WERE CARRIED OUT @ AMBIENT TEMP USING A SILICA COLUMN WITH A VARIABLE WAVELENGTH UV DETECTOR. ANALYSIS PERFORMED ON 0.25 ML SERUM.

Interactions

Other interactions that also may potentiate the effects of tricyclic antidepressants can result from interference with their metabolism in the liver. This effect has been associated with neuroleptic drugs, methylphenidate, and certain steroids, including oral contraceptives. /Tricyclic antidepressants/
TRICYCLIC ANTIDEPRESSANTS MAY ENHANCE EFFECTS OF ORAL ANTICOAGULANTS. /TRICYCLIC ANTIDEPRESSANTS/
A PARTICULARLY SEVERE, BUT RARE, DRUG-DRUG INTERACTION HAS BEEN NOTED FOLLOWING THE CONCURRENT ADMINISTRATION OF AN MAO INHIBITOR AND A TRICYCLIC ANTIDEPRESSANT. /TRICYCLIC ANTIDEPRESSANTS/
THIS AGENT IS ALSO CONTRAINDICATED IN PT TAKING ANY OF MAO INHIBITOR ANTIDEPRESSANTS, SUCH AS NIALAMIDE, ISOCARBOXAZID, TRANYLCYPROMINE, OR PHENELZINE. /HYDROCHLORIDE/
For more Interactions (Complete) data for PROTRIPTYLINE (32 total), please visit the HSDB record page.

Stability Shelf Life

REASONABLY STABLE IN LIGHT, STABLE IN AIR, & STABLE IN HEAT UNDER USUAL PREVAILING TEMP /HYDROCHLORIDE/

Dates

Last modified: 08-15-2023

Effect of Protriptyline on [Ca²⁺]i and Viability in MDCK Renal Tubular Cells

He-Hsiung Cheng, Chiang-Ting Chou, Wei-Zhe Liang, Chun-Chi Kuo, Pochuen Shieh, Jue-Long Wang, Chung-Ren Jan
PMID: 28468029   DOI: 10.4077/CJP.2017.BAF459

Abstract

Protriptyline has been used as an antidepressant. Clinically it has been prescribed in the auxiliary treatment of cancer patients. However, its effect on Ca²⁺ signaling and related physiology is unknown in renal cells. This study examined the effect of protriptyline on cytosolic free Ca²⁺ concentrations ([Ca²⁺]i) and viability in Madin-Darby canine kidney (MDCK) tubular cells. Protriptyline induced [Ca²⁺]i rises concentration-dependently. The response was reduced by 20% by removing extracellular Ca²⁺. Protriptyline-induced Ca²⁺ entry was not altered by protein kinase C (PKC) activity but was inhibited by 20% by three modulators of store-operated Ca²⁺ channels: nifedipine, econazole and SKF96365. In Ca²⁺-free medium, treatment with the endoplasmic reticulum Ca²⁺ pump inhibitor 2,5- di-tert-butylhydroquinone (BHQ) or thapsigargin partially inhibited protriptyline-evoked [Ca²⁺]i rises. Conversely, treatment with protriptyline inhibited partially BHQ or thapsigargin-evoked [Ca²⁺]i rises. Inhibition of phospholipase C (PLC) with U73122 did not change protriptyline-induced [Ca²⁺]i rises. Protriptyline at 5-200 μM decreased cell viability, which was not reversed by pretreatment with the Ca²⁺ chelator 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid-acetoxymethyl ester (BAPTA/ AM). Together, in MDCK cells, protriptyline induced [Ca²⁺]i rises by evoking PLC-independent Ca²⁺ release from the endoplasmic reticulum and other unknown stores, and Ca²⁺ entry via PKCinsensitive store-operated Ca²⁺ entry. Protriptyline also caused Ca²⁺-independent cell death.


Protriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells

Jin Ryeol An, Hojung Kang, Hongliang Li, Mi Seon Seo, Hee Seok Jung, Won-Kyo Jung, Il-Whan Choi, Sook Won Ryu, Hongzoo Park, Young Min Bae, Se Min Ryu, Won Sun Park
PMID: 32060505   DOI: 10.1093/abbs/gmz159

Abstract

In this study, we explore the inhibitory effects of protriptyline, a tricyclic antidepressant drug, on voltage-dependent K+ (Kv) channels of rabbit coronary arterial smooth muscle cells using a whole-cell patch clamp technique. Protriptyline inhibited the vascular Kv current in a concentration-dependent manner, with an IC50 value of 5.05 ± 0.97 μM and a Hill coefficient of 0.73 ± 0.04. Protriptyline did not affect the steady-state activation kinetics. However, the drug shifted the steady-state inactivation curve to the left, suggesting that protriptyline inhibited the Kv channels by changing their voltage sensitivity. Application of 20 repetitive train pulses (1 or 2 Hz) progressively increased the protriptyline-induced inhibition of the Kv current, suggesting that protriptyline inhibited Kv channels in a use (state)-dependent manner. The extent of Kv current inhibition by protriptyline was similar during the first, second, and third step pulses. These results suggest that protriptyline-induced inhibition of the Kv current mainly occurs principally in the closed state. The increase in the inactivation recovery time constant in the presence of protriptyline also supported use (state)-dependent inhibition of Kv channels by the drug. In the presence of the Kv1.5 inhibitor, protriptyline did not induce further inhibition of the Kv channels. However, pretreatment with a Kv2.1 or Kv7 inhibitor induced further inhibition of Kv current to a similar extent to that observed with protriptyline alone. Thus, we conclude that protriptyline inhibits the vascular Kv channels in a concentration- and use-dependent manner by changing their gating properties. Furthermore, protriptyline-induced inhibition of Kv channels mainly involves the Kv1.5.


Effect of protriptyline on [Ca

Ching-Kai Su, Chiang-Ting Chou, Ko-Long Lin, Wei-Zhe Liang, Jin-Shiung Cheng, Hong-Tai Chang, I-Shu Chen, Ti Lu, Chun-Chi Kuo, Chia-Cheng Yu, Pochuen Shieh, Daih-Huang Kuo, Fu-An Chen, Chung-Ren Jan
PMID: 27790936   DOI: 10.1080/15376516.2016.1216208

Abstract

Tricyclic antidepressants (TCA) have been clinically prescribed in the auxiliary treatment of cancer patients. Although protriptyline, a type of TCA, was used primarily in the clinical treatment of mood disorders in cancer patients, the effect of protriptyline on physiology in human osteosarcoma is unknown. This study examined the effect of protriptyline on cytosolic free Ca
concentrations ([Ca
]
) and viability in MG63 human osteosarcoma cells. Protriptyline between 50 and 250 μM evoked [Ca
]
rises concentration-dependently. Protriptyline induced influx of Mn
, indirectly implicating Ca
influx. Protriptyline-evoked Ca
entry was inhibited by nifedipine by 20% but was not altered by econazole, SKF96365, GF109203X, and phorbol-12-myristate-13-acetate (PMA). In Ca
-free medium, treatment with protriptyline inhibited the endoplasmic reticulum Ca
pump inhibitor thapsigargin-evoked [Ca
]
rises. Conversely, treatment with thapsigargin inhibited 45% of protriptyline-evoked [Ca
]
rises. Inhibition of phospholipase C (PLC) with U73122 failed to alter protriptyline-evoked [Ca
]
rises. Protriptyline at 50-250 μM decreased cell viability, which was not reversed by pretreatment with the Ca
chelator 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM). Collectively, our data suggest that in MG63 cells, protriptyline induced [Ca
]
rises by evoking Ca
release from the endoplasmic reticulum and other stores in a PLC-independent manner, and Ca
entry via a nifedipine-sensitive Ca
pathway. Protriptyline also caused Ca
-independent cell death.


In vitro studies of DNA damage caused by tricyclic antidepressants: a role of peroxidase in the side effects of the drugs

Ekaterina A Korobkova, William Ng, Abhishek Venkatratnam, Alicia K Williams, Madina Nizamova, Nikolay Azar
PMID: 20804147   DOI: 10.1021/tx100221b

Abstract

Studies show that tricyclic antidepressants prescribed for migraines, anxiety, and child enuresis have numerous adverse effects in living cells. One of the undesired outcomes observed under treatment with these drugs is DNA damage. However, the mechanisms underlying damage have yet to be elucidated. We performed in vitro studies of the DNA damage caused by four tricyclic antidepressants: imipramine, amitriptyline, opipramol, and protriptyline. We focused particularly on the DNA damage aided by peroxidases. As a model of a peroxidase, we used horseradish peroxidase (HRP). At pH 7, reactions of HRP with excess hydrogen peroxide and imipramine yielded an intense purple color and a broad absorption spectrum with the maximum intensity at 522 nm. Reactions performed between DNA and imipramine in the presence of H(2)O(2) and HRP resulted in the disappearance of the DNA band. In the case of the other three drugs, this effect was not observed. Extraction of the DNA from the reaction mixture indicated that DNA is degraded in the reaction between imipramine and H(2)O(2) catalyzed by HRP. The final product of imipramine oxidation was identified as iminodibenzyl. We hypothesize that the damage to DNA was caused by an imipramine reactive intermediate.


The mechanism of protriptyline-induced Ca2+ movement and non-Ca2+-triggered cell death in PC3 human prostate cancer cells

Hong-Tai Chang, Chiang-Ting Chou, Chia-Cheng Yu, Jeng-Yu Tsai, Te-Kung Sun, Wei-Zhe Liang, Ko-Long Lin, Hui-Wen Tseng, Chun-Chi Kuo, Fu-An Chen, Daih-Huang Kuo, Chih-Chuan Pan, Chin-Man Ho, Pochuen Shieh, Chung-Ren Jan
PMID: 26096164   DOI: 10.3109/10799893.2014.1000464

Abstract

Protriptyline, a tricyclic anti-depressant, is used primarily to treat the combination of symptoms of anxiety and depression. However, the effect of protriptyline on prostate caner is unknown. This study examined whether the anti-depressant protriptyline altered Ca(2+) movement and cell viability in PC3 human prostate cancer cells. The Ca(2+)-sensitive fluorescent dye fura-2 was used to measure [Ca(2+)](i). Protriptyline evoked [Ca(2+)](i) rises concentration-dependently. The response was reduced by removing extracellular Ca(2+). Protriptyline-evoked Ca(2+) entry was inhibited by store-operated channel inhibitors (nifedipine, econazole and SKF96365), protein kinase C activator (phorbol 12-myristate 13 acetate, PMA) and protein kinase C inhibitor (GF109203X). Treatment with the endoplasmic reticulum Ca(2+) pump inhibitor 2,5-di-tert-butylhydr-oquinone (BHQ) in Ca(2+)-free medium inhibited 60% of protriptyline-evoked [Ca(2+)](i) rises. Conversely, treatment with protriptyline abolished BHQ-evoked [Ca(2+)](i) rises. Inhibition of phospholipase C with U73122 suppressed 50% of protriptyline-evoked [Ca(2+)](i) rises. At concentrations of 50-70 µM, protriptyline decreased cell viability in a concentration-dependent manner; which were not reversed by chelating cytosolic Ca(2+) with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid-acetoxymethyl ester (BAPTA/AM). Collectively, in PC3 cells, protriptyline evoked [Ca(2+)](i) rises by inducing phospholipase C-associated Ca(2+) release from the endoplasmic reticulum and other stores, and Ca(2+) influx via protein kinase C-sensitive store-operated Ca(2+) channels. Protriptyline caused cell death that was independent of [Ca(2+)](i) rises.


Pharmacological approaches to the treatment of obstructive sleep apnoea

Malcolm Kohler, Konrad E Bloch, John R Stradling
PMID: 19388881   DOI: 10.1517/13543780902877674

Abstract

Currently the treatment of choice for symptomatic obstructive sleep apnoea (OSA) is continuous positive airway pressure (CPAP). Some patients with OSA do not tolerate CPAP or have insufficiently severe symptoms to justify its use; for these patients, drug therapy would be a desirable potential therapeutic alternative.
To summarize the current evidence on the effectiveness of drug therapy in patients with OSA.
A systematic review of randomized controlled trials was performed to investigate the effects of drug therapy on OSA.
Searches of bibliographical databases revealed 33 trials investigating the effects of 27 different drugs on OSA severity and/or symptoms. The mechanisms by which these drugs are supposed to improve OSA include, amongst others, an increase in tone of the upper airways, an increase in ventilatory drive, a reduction in airway resistance, and alterations in surface tension forces in the upper airway. In most of these studies there was no significant effect on OSA observed. However, there is evidence from a few small trials that some drugs, especially those thought to increase upper airway muscle tone, have the potential to reduce OSA severity; but further data from larger studies of adequate duration are needed.


Molecular investigations of protriptyline as a multi-target directed ligand in Alzheimer's disease

Sneha B Bansode, Asis K Jana, Kedar B Batkulwar, Shrikant D Warkad, Rakesh S Joshi, Neelanjana Sengupta, Mahesh J Kulkarni
PMID: 25141174   DOI: 10.1371/journal.pone.0105196

Abstract

Alzheimer's disease (AD) is a complex neurodegenerative disorder involving multiple cellular and molecular processes. The discovery of drug molecules capable of targeting multiple factors involved in AD pathogenesis would greatly facilitate in improving therapeutic strategies. The repositioning of existing non-toxic drugs could dramatically reduce the time and costs involved in developmental and clinical trial stages. In this study, preliminary screening of 140 FDA approved nervous system drugs by docking suggested the viability of the tricyclic group of antidepressants against three major AD targets, viz. Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation, with one member, protriptyline, showing highest inhibitory activity. Detailed biophysical assays, together with isothermal calorimetry, fluorescence quenching experiments, kinetic studies and atomic force microscopy established the strong inhibitory activity of protriptyline against all three major targets. The molecular basis of inhibition was supported with comprehensive molecular dynamics simulations. Further, the drug inhibited glycation induced amyloid aggregation, another important causal factor in AD progression. This study has led to the discovery of protriptyline as a potent multi target directed ligand and established its viability as a promising candidate for AD treatment.


Association of changes in norepinephrine and serotonin transporter expression with the long-term behavioral effects of antidepressant drugs

Zaorui Zhao, Han-Ting Zhang, Elianna Bootzin, Mark J Millan, James M O'Donnell
PMID: 18923402   DOI: 10.1038/npp.2008.183

Abstract

Previous work has shown that repeated desipramine treatment causes downregulation of the norepinephrine transporter (NET) and persistent antidepressant-like effects on behavior, ie effects observed 2 days after discontinuation of drug treatment when acute effects are minimized. The present study examined whether this mechanism generalizes to other antidepressants and also is evident for the serotonin transporter (SERT). Treatment of rats for 14 days with 20 mg/kg per day protriptyline or 7.5 mg/kg per day sertraline reduced NET and SERT expression, respectively, in cerebral cortex and hippocampus; these treatments also induced a persistent antidepressant-like effect on forced-swim behavior. Increased serotonergic neurotransmission likely mediated the behavioral effect of sertraline, as it was blocked by inhibition of serotonin synthesis with p-chlorophenylalanine; a parallel effect was observed previously for desipramine and noradrenergic neurotransmission. Treatment with 20 mg/kg per day reboxetine for 42, but not 14, days reduced NET expression; antidepressant-like effects on behavior were observed for both treatment durations. Treatment for 14 days with 70 mg/kg per day venlafaxine, which inhibits both the NET and SERT, or 10 mg/kg per day phenelzine, a monoamine oxidase inhibitor, produced antidepressant-like effects on behavior without altering NET or SERT expression. For all drugs tested, reductions of NET and SERT protein were not accompanied by reduced NET or SERT mRNA in locus coeruleus or dorsal raphe nucleus, respectively. Overall, the present results suggest an important, though not universal, role for NET and SERT regulation in the long-term behavioral effects of antidepressants. Understanding the mechanisms underlying transporter regulation in vivo may suggest novel targets for the development of antidepressant drugs.


Explore Compound Types